1,6-Dimethylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-dimethylnaphthalene | |
|---|---|---|
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InChI |
InChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3 | |
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InChI Key |
CBMXCNPQDUJNHT-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC2=CC=CC(=C2C=C1)C | |
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Molecular Formula |
C12H12 | |
| Record name | 1,6-DIMETHYLNAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID7022415 | |
| Record name | 1,6-Dimethylnaphthalene | |
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Molecular Weight |
156.22 g/mol | |
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Physical Description |
1,6-dimethylnaphthalene is a clear pale yellow liquid. (NTP, 1992), Pale yellow liquid; [CAMEO] Colorless or pale yellow liquid; [MSDSonline] | |
| Record name | 1,6-DIMETHYLNAPHTHALENE | |
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Boiling Point |
509 to 511 °F at 760 mmHg (NTP, 1992), 264 °C | |
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Flash Point |
greater than 230 °F (NTP, 1992), This chemical has a flash point of >110 °C (>230 °F). | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water; sol in ether and benzene | |
| Record name | 1,6-DIMETHYLNAPHTHALENE | |
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Density |
1.009 at 61.3 °F (NTP, 1992) - Denser than water; will sink, 1.003 @ 20 °C | |
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Vapor Pressure |
0.01 [mmHg], 1.46X10-2 mm Hg @ 25 °C | |
| Record name | 1,6-Dimethylnaphthalene | |
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CAS No. |
575-43-9 | |
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| Record name | 1,6-dimethylnaphthalene | |
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Melting Point |
1.6 °F (NTP, 1992), -16.9 °C | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties and Structure of 1,6-Dimethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 1,6-dimethylnaphthalene, a significant organic compound with applications in the synthesis of high-performance materials.[1] The information is curated for professionals in research, science, and drug development, presenting key data in a structured and accessible format.
Molecular Structure and Identification
This compound is a polycyclic aromatic hydrocarbon, one of ten isomers of dimethylnaphthalene.[2] Its structure consists of a naphthalene (B1677914) core with two methyl group substituents at the 1 and 6 positions.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 575-43-9[3][4] |
| Molecular Formula | C₁₂H₁₂[3][4][5] |
| SMILES String | CC1=CC=C2C(C)=CC=CC2=C1[4] |
| InChI Key | CBMXCNPQDUJNHT-UHFFFAOYSA-N[3][6] |
| InChI | InChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3[3][6] |
Physicochemical Properties
This compound is characterized as a clear, pale yellow liquid.[3] A summary of its key physicochemical properties is provided below.
| Property | Value |
| Molecular Weight | 156.22 g/mol [3][4] |
| Melting Point | -17 to -16 °C[4][6] |
| Boiling Point | 264.4 °C at 760 mmHg[4] |
| Density | 1.002 g/mL at 25 °C[4][6] |
| Flash Point | >110 °C (>230 °F)[3][7] |
| Refractive Index | 1.6166 at 20 °C/D[3] |
| Water Solubility | < 1 mg/mL at 68.9°F[7] |
| Vapor Pressure | 0.01 mmHg[3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information available includes:
-
Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[3][8]
-
¹³C NMR: The ¹³C NMR spectrum for this compound is available for structural elucidation.[3][9]
Synthesis Pathways
The synthesis of specific dimethylnaphthalene isomers, such as 2,6-dimethylnaphthalene, is a topic of significant industrial interest, particularly as a precursor to polyethylene (B3416737) naphthalate (PEN).[10] While detailed experimental protocols are proprietary and vary, a general synthetic approach involves the alkylation of toluene (B28343) followed by cyclization and dehydrogenation.
Below is a generalized workflow for the synthesis of a mixture of dimethylnaphthalene isomers, including 1,6-DMN, from toluene and pentenes.
Another described method is the "alkenylation process," which utilizes o-xylene (B151617) and butadiene to ultimately produce 1,5-dimethylnaphthalene, which can then be isomerized to 2,6-dimethylnaphthalene.[2]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. Commercial synthesis processes are often proprietary.[10] However, some research articles describe specific reactions and conditions. For instance, the synthesis of 1,5-dibromo-2,6-dimethylnaphthalene (B3028399) from a mixture of 2,6- and 2,7-dimethylnaphthalene (B47183) involves reaction with bromine and a catalytic amount of AlCl₃ in CH₂Cl₂.[11]
For analytical purposes, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the identification and quantification of this compound.[3] The specific parameters for a GC-MS analysis (e.g., column type, temperature program, and mass spectrometer settings) would be optimized based on the sample matrix and analytical objectives.
Safety and Handling
This compound is considered a combustible liquid.[12] Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[13] It should be handled in a well-ventilated area.[13] In case of a spill, all sources of ignition should be removed, and the spill should be absorbed with a non-combustible material.[7]
Applications in Research and Development
This compound is primarily of interest as a component in mixtures of dimethylnaphthalenes that can be isomerized to the commercially valuable 2,6-dimethylnaphthalene.[10] 2,6-Dimethylnaphthalene is a key precursor for the production of 2,6-naphthalene dicarboxylic acid, a monomer used in the synthesis of high-performance polymers like polyethylene naphthalate (PEN).[10] While direct applications in drug development are not prominent in the reviewed literature, its role as a polycyclic aromatic hydrocarbon makes it relevant in toxicological and metabolic studies. For instance, it is known to be metabolized by cytochrome P450 enzymes.[6] Further research into its biological activities and potential as a scaffold in medicinal chemistry could be areas of future exploration. The compound is also used in environmental analysis as a component of polycyclic aromatic hydrocarbon (PAH) mixtures.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 575-43-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Naphthalene, 1,6-dimethyl- [webbook.nist.gov]
- 6. 1,6-二甲基萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Naphthalene, 1,6-dimethyl- [webbook.nist.gov]
- 9. This compound(575-43-9) 13C NMR [m.chemicalbook.com]
- 10. nacatsoc.org [nacatsoc.org]
- 11. A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,6-二甲基萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
- 14. This compound (Dââ, 98%) 50 µg/mL in toluene-Dâ - Cambridge Isotope Laboratories, DLM-2852-1.2 [isotope.com]
An In-depth Technical Guide to 1,6-Dimethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,6-Dimethylnaphthalene, a bicyclic aromatic hydrocarbon of significant interest in chemical synthesis and metabolism studies. This document outlines its fundamental chemical identity, physical properties, and key experimental data relevant to its application in research and development.
Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 575-43-9[1] |
| Molecular Formula | C₁₂H₁₂[1] |
| Molecular Weight | 156.22 g/mol [1] |
| SMILES | CC1=CC=C2C(C)=CC=CC2=C1[1] |
| InChI | InChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Appearance | Clear pale yellow liquid |
| Melting Point | -17 to -16 °C |
| Boiling Point | 265-266 °C |
| Flash Point | >110 °C (>230 °F)[1] |
| Density | 1.002 g/mL at 25 °C |
| Refractive Index | n20/D 1.606 |
Spectroscopic Data
Key spectral data for the characterization of this compound are provided.
| Spectroscopic Data | Values |
| ¹³C NMR | Chemical shifts are available in various databases.[2] |
| Mass Spectrometry (MS) | Major fragments (m/z): 156, 141, 155.[1] |
| Infrared (IR) | Spectra available in spectral databases.[1] |
| Ultraviolet (UV) | Spectra available in spectral databases.[1] |
Experimental Protocols
Synthesis of Dimethylnaphthalenes
The synthesis of specific dimethylnaphthalene isomers can be challenging due to the difficulty in controlling the position of the methyl groups.[3] One approach involves the alkenylation of a monocyclic aromatic compound with a diolefin, followed by cyclization and dehydrogenation.[3] For instance, the synthesis of 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a valuable monomer for high-performance polymers, can involve the isomerization of other dimethylnaphthalene isomers, including 1,6-DMN.[3]
A general multi-step synthesis for producing a specific dimethylnaphthalene can involve:
-
Alkylation: Reaction of a xylene or ethylbenzene (B125841) with butadiene to form an alkenylbenzene.
-
Cyclization: The resulting alkenylbenzene is cyclized to form one or more dimethyltetralins.
-
Dehydrogenation: The dimethyltetralin(s) are dehydrogenated to yield the corresponding dimethylnaphthalene(s).
-
Isomerization: The mixture of dimethylnaphthalenes is then isomerized to enrich the desired isomer.[4]
A more specific regioselective synthesis for 2,6-dimethyltetralin, a precursor to 2,6-DMN, has been described involving a Heck reaction between 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol, followed by catalytic reduction and acid-catalyzed cyclization.[5] This highlights the type of synthetic strategies that can be employed to obtain specific isomers.
In Vivo Metabolism Study in Rats
A study on the disposition and metabolism of this compound in rats provides a detailed experimental protocol.[6]
-
Animal Model: Male Wistar rats.
-
Dosing: A single intraperitoneal (i.p.) injection of 20 mg/kg body weight of this compound.
-
Tracer: ³H-labeled this compound was used to facilitate the tracking of the compound and its metabolites.
-
Sample Collection: Urine and feces were collected over 72 hours. Organs and tissues (fat, liver, spleen, kidneys) were collected at various time points.
-
Analysis: The concentration of radioactivity in samples was determined by liquid scintillation counting. Metabolites in the urine were identified and quantified using gas chromatography-mass spectrometry (GC-MS).[6]
Biological Activities and Applications
This compound is an organic compound with applications as a flavoring agent and has been studied for its potential as a synergist.[7] It is also utilized in the synthesis of high-performance materials and can act as a catalyst in certain chemical reactions.[7] In the context of drug development, naphthalene (B1677914) and its derivatives are versatile scaffolds.[8] Many FDA-approved drugs contain a naphthalene core, highlighting the importance of understanding the metabolism and potential toxicity of such compounds.[8]
Research has also explored the use of dimethylnaphthalenes, including the 1,6-isomer, as sprout suppressants for potatoes.[9]
Visualized Workflows and Pathways
Metabolic Pathway of this compound in Rats
The following diagram illustrates the metabolic transformation of this compound in rats as identified by Kilanowicz et al.[6]
Caption: Metabolic fate of this compound in rats.
Logical Workflow for Isomer-Specific Synthesis
This diagram outlines a logical workflow for the synthesis of a specific dimethylnaphthalene isomer, which often involves an isomerization step where 1,6-DMN could be a component of the isomeric mixture.
Caption: General synthetic workflow for dimethylnaphthalene isomers.
Biodegradation Pathway of Methylnaphthalenes
The following diagram depicts a generalized pathway for the biodegradation of methylnaphthalenes by bacteria such as Pseudomonas putida, which can involve multiple routes of enzymatic attack.
Caption: Generalized biodegradation routes for methylnaphthalenes.
References
- 1. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(575-43-9) 13C NMR spectrum [chemicalbook.com]
- 3. nacatsoc.org [nacatsoc.org]
- 4. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Disposition and metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ams.usda.gov [ams.usda.gov]
An In-depth Technical Guide on the Physical Properties of 1,6-Dimethylnaphthalene
This technical guide provides a comprehensive overview of the key physical properties of 1,6-Dimethylnaphthalene, specifically its melting and boiling points. This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. The data is compiled from various reputable sources to ensure accuracy and reliability.
| Physical Property | Value | Units |
| Melting Point | -17 to -16 | °C |
| 1.6 | °F | |
| Boiling Point | 263 to 266 | °C |
| 509 to 511 | °F |
Experimental Protocols
While specific experimental records for the determination of this compound's melting and boiling points are not detailed in the provided search results, standard methodologies for these measurements are well-established. The following protocols outline the general procedures used for determining the melting and boiling points of a chemical compound like this compound.
2.1. Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solid this compound is finely powdered and packed into a capillary tube, which is sealed at one end.[1] The sample should be well-packed to ensure even melting.[1]
-
Apparatus: A melting point apparatus, such as a DigiMelt unit or a Thiele tube, is used.[1][2] The capillary tube containing the sample is placed in the apparatus.[2]
-
Heating: The sample is heated at a controlled rate.[1] An initial rapid heating can be used to determine an approximate melting point.[1]
-
Observation: For an accurate measurement, the heating rate is slowed to 1-2°C per minute as the approximate melting point is approached.[1] The temperature at which the first liquid is observed and the temperature at which the last solid particle melts are recorded as the melting point range.[1]
2.2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[2]
-
Procedure: The liquid this compound is placed in the round-bottom flask with boiling chips or a magnetic stir bar to ensure smooth boiling.[2] The mixture is heated, and the temperature is monitored.[2]
-
Data Collection: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.[2] It is important to note that boiling points are pressure-dependent; therefore, the atmospheric pressure at which the measurement is taken should be recorded.[2]
Mandatory Visualizations
3.1. Experimental Workflow for Melting Point Determination
Caption: General workflow for determining the melting point of a solid compound.
3.2. Experimental Workflow for Boiling Point Determination
Caption: General workflow for determining the boiling point of a liquid compound.
References
Spectroscopic Profile of 1,6-Dimethylnaphthalene: A Technical Guide
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,6-dimethylnaphthalene (CAS Number: 575-43-9), a polycyclic aromatic hydrocarbon (PAH). The document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols relevant for the acquisition of such spectra. This guide is intended to serve as a core reference for researchers and professionals engaged in the analysis, identification, and characterization of this compound in various scientific and industrial applications, including drug development.
Core Spectroscopic Data
This compound is a volatile organic compound with the molecular formula C₁₂H₁₂ and a molecular weight of 156.22 g/mol .[1] Its chemical structure consists of a naphthalene (B1677914) core with two methyl group substituents at positions 1 and 6. The following sections provide a detailed summary of its key spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR Spectroscopic Data
While a specific peak list with chemical shifts and coupling constants for this compound was not explicitly available in the public domain at the time of this guide's compilation, the spectrum would be expected to show distinct signals for the aromatic protons and the two methyl groups. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopic Data
References indicate the availability of ¹³C NMR data for this compound.[1] The spectrum would be expected to show unique resonances for each of the 12 carbon atoms, with the chemical shifts of the methyl carbons appearing at higher field (lower ppm) and the aromatic carbons at lower field (higher ppm).
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to C-H and C=C stretching and bending vibrations.
Infrared (IR) Absorption Data
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Mass Spectrometry Fragmentation Data
The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 156, which corresponds to the molecular weight of the compound. Key fragment ions are observed at m/z 141 and 155.
| m/z | Relative Intensity | Assignment |
| 156 | High | Molecular Ion (M⁺) |
| 155 | Medium | [M-H]⁺ |
| 141 | High | [M-CH₃]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and MS spectra of polycyclic aromatic hydrocarbons like this compound.
NMR Spectroscopy of Polycyclic Aromatic Hydrocarbons
Sample Preparation:
-
Dissolve an accurately weighed sample of the polycyclic aromatic hydrocarbon (PAH), such as this compound, in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The concentration should be optimized for the specific instrument and experiment but is typically in the range of 5-20 mg/mL.
-
Transfer the solution to a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (0 ppm).
Instrumental Parameters (¹H NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: A high-field NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy of Organic Compounds
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectrometer: An FTIR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-add 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Polycyclic Aromatic Hydrocarbons
Sample Preparation:
-
Prepare a dilute solution of the PAH sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be in the low ppm (µg/mL) range.
-
If analyzing a complex mixture, an appropriate extraction and clean-up procedure may be necessary to isolate the PAHs.
Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used for PAH separation.
-
Oven Temperature Program: A temperature ramp is used to elute the PAHs based on their boiling points. A typical program might start at 60-80°C and ramp up to 300-320°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer.
-
Scan Range: A mass range of approximately m/z 40-500 is typically scanned to detect the PAHs and their fragments.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.
References
Synthesis of 1,6-Dimethylnaphthalene from o-Xylene and Butadiene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,6-dimethylnaphthalene (1,6-DMN) from o-xylene (B151617) and butadiene. The synthesis is a multi-step process involving alkenylation, cyclization, and dehydrogenation. This document details the underlying chemistry, experimental protocols, and quantitative data associated with this synthetic route, intended for an audience with a strong background in organic chemistry and process development.
Introduction
This compound is a polycyclic aromatic hydrocarbon that, along with its isomers, serves as a valuable intermediate in the synthesis of various fine chemicals and materials. Notably, dimethylnaphthalenes are precursors to naphthalenedicarboxylic acids, which are monomers for high-performance polymers such as polyethylene (B3416737) naphthalate (PEN). The synthesis from readily available feedstocks like o-xylene and butadiene presents an important, albeit complex, industrial pathway. This guide outlines the key chemical transformations required to obtain 1,6-DMN.
Overall Synthetic Pathway
The synthesis of this compound from o-xylene and butadiene proceeds through the following three main stages:
-
Alkenylation: The initial step involves the reaction of o-xylene with 1,3-butadiene, catalyzed by a sodium-potassium (NaK) alloy, to produce 5-(o-tolyl)pent-2-ene.
-
Cyclization: The resulting 5-(o-tolyl)pent-2-ene undergoes an intramolecular Friedel-Crafts alkylation reaction in the presence of a solid acid catalyst to form a mixture of dimethyltetralin isomers, primarily 1,5-dimethyltetralin (B1199045) and 1,6-dimethyltetralin.
-
Dehydrogenation: The mixture of dimethyltetralins is then dehydrogenated over a catalyst to yield a mixture of 1,5-dimethylnaphthalene (B47167) and this compound.
Subsequent purification steps would be necessary to isolate the desired this compound isomer.
Experimental Protocols
Step 1: Alkenylation of o-Xylene with Butadiene
This procedure describes the synthesis of 5-(o-tolyl)pent-2-ene.
Materials:
-
o-Xylene
-
1,3-Butadiene
-
Sodium-Potassium (NaK) alloy or supported Sodium metal catalyst
-
Anhydrous, inert solvent (e.g., hexane (B92381) or toluene)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
A flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, a condenser, and a dropping funnel is charged with o-xylene and the anhydrous solvent under an inert atmosphere.
-
The NaK alloy or supported sodium catalyst is carefully added to the reaction vessel. For liquid NaK alloy, pre-treatment with ultrasound can increase the dispersion and improve conversion and selectivity.[1]
-
The reaction mixture is brought to the desired temperature (typically in the range of 100-150°C).
-
1,3-Butadiene is slowly added to the reaction mixture through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature and to minimize side reactions, such as the oligomerization of butadiene.[1]
-
The reaction is monitored by gas chromatography (GC) for the conversion of o-xylene and the formation of 5-(o-tolyl)pent-2-ene.
-
Upon completion, the reaction is carefully quenched by the slow addition of a proton source (e.g., isopropanol (B130326) followed by water).
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield 5-(o-tolyl)pent-2-ene.
Step 2: Cyclization of 5-(o-tolyl)pent-2-ene
This procedure outlines the intramolecular Friedel-Crafts alkylation to form a mixture of 1,5- and 1,6-dimethyltetralin.
Materials:
-
5-(o-tolyl)pent-2-ene
-
Solid acid catalyst (e.g., Amberlyst 15, acidic zeolite)
-
Anhydrous high-boiling solvent (e.g., chlorobenzene)
Procedure:
-
A pressure tube is charged with 5-(o-tolyl)pent-2-ene, the solid acid catalyst (e.g., 100 wt % of the reactant), and the anhydrous solvent.
-
The tube is sealed, and the reaction mixture is heated to a temperature in the range of 150-250°C.[2] The reaction progress is monitored by GC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude mixture of 1,5- and 1,6-dimethyltetralin is purified by vacuum distillation.
Step 3: Dehydrogenation of Dimethyltetralins
This protocol describes the aromatization of the dimethyltetralin mixture to dimethylnaphthalenes.
Materials:
-
Mixture of 1,5- and 1,6-dimethyltetralin
-
Chromia-alumina catalyst (e.g., 13% Cr₂O₃, 82% Al₂O₃, 5% MgO)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
A fixed-bed reactor tube is packed with the chromia-alumina catalyst.
-
The catalyst is pre-treated as required (specifics will depend on the catalyst).
-
The reactor is heated to the reaction temperature of approximately 410°C.
-
A feed of the dimethyltetralin mixture is introduced into the reactor at a controlled rate (e.g., 0.5 g/g-catalyst/hr ) along with a flow of inert gas (e.g., nitrogen at 2 L/g-catalyst/hr).
-
The product stream exiting the reactor is condensed and collected.
-
The composition of the product is analyzed by GC to determine the conversion of dimethyltetralins and the selectivity to 1,5- and this compound. The reported conversion for a similar process is 98% with a selectivity of 99%.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Alkenylation of o-Xylene with Butadiene
| Parameter | Value | Reference |
| Catalyst | NaK alloy or supported Na metal | [1] |
| Conversion of o-xylene | >80% (with supported Na) | [1] |
| Selectivity to OTP | Inversely proportional to conversion | [1] |
| Byproducts | Oligomers from OTP and butadiene | [1] |
Table 2: Cyclization of 5-(o-tolyl)pent-2-ene
| Parameter | Value | Reference |
| Catalyst | Solid Acid (e.g., Amberlyst 15) | [2] |
| Temperature | 150-250°C | [2] |
| Product | Mixture of 1,5- and 1,6-dimethyltetralin | |
| Isomer Ratio | Dependent on catalyst and conditions |
Table 3: Dehydrogenation of Dimethyltetralins
| Parameter | Value |
| Catalyst | Chromia-alumina (13% Cr₂O₃, 82% Al₂O₃, 5% MgO) |
| Temperature | 410°C |
| Conversion | 98% |
| Selectivity | 99% |
| Products | 1,5- and this compound |
Visualizations
Reaction Pathway
Caption: Overall reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis process.
Conclusion
The synthesis of this compound from o-xylene and butadiene is a feasible but intricate multi-step process. The key challenges lie in controlling the selectivity of the initial alkenylation reaction to minimize byproduct formation and in the efficient separation of the desired this compound isomer from the final product mixture. The dehydrogenation step, however, can proceed with high conversion and selectivity under the appropriate catalytic conditions. This guide provides a foundational understanding and practical protocols for researchers and professionals working in the field of fine chemical synthesis and polymer science. Further optimization of each step, particularly the initial alkenylation and the final purification, is crucial for developing an economically viable industrial process.
References
An In-depth Technical Guide to the Isomers of Dimethylnaphthalene and Their Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ten isomers of dimethylnaphthalene (DMN), detailing their formation, physicochemical properties, and the experimental protocols for their synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of these important chemical compounds.
Introduction to Dimethylnaphthalene Isomers
Dimethylnaphthalenes are a group of polycyclic aromatic hydrocarbons (PAHs) consisting of a naphthalene (B1677914) core substituted with two methyl groups. There are ten structural isomers of DMN, each exhibiting unique physical and chemical properties that influence their applications, particularly as precursors in the synthesis of high-value chemicals and polymers. The selective synthesis of a specific DMN isomer, such as 2,6-dimethylnaphthalene, is of significant industrial interest due to its role as a monomer in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). However, the formation of DMNs often results in a complex mixture of isomers, making their separation a challenging yet crucial process.
Physicochemical Properties of Dimethylnaphthalene Isomers
The ten isomers of dimethylnaphthalene possess distinct physicochemical properties that are critical for their identification, separation, and application. A summary of key properties for each isomer is presented in the tables below.
Structural Information and Physical Properties
| Isomer Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 1,2-Dimethylnaphthalene | 573-98-8 | - | 263-265 | |
| 1,3-Dimethylnaphthalene | 575-41-7 | -5 | 263 | |
| 1,4-Dimethylnaphthalene (B47064) | 571-58-4 | 6.5 | 264 | |
| 1,5-Dimethylnaphthalene | 571-61-9 | 82 | 265 | |
| 1,6-Dimethylnaphthalene | 575-43-9 | -16.9 | 264 | |
| 1,7-Dimethylnaphthalene | 575-37-1 | - | 263 | |
| 1,8-Dimethylnaphthalene | 569-41-5 | 63-65 | 270 | |
| 2,3-Dimethylnaphthalene | 581-40-8 | 103-105 | 268 | |
| 2,6-Dimethylnaphthalene | 581-42-0 | 109-111 | 262 | |
| 2,7-Dimethylnaphthalene (B47183) | 582-16-1 | 96-97 | 262 |
Spectroscopic Data Summary
This table summarizes key spectroscopic data for the identification and characterization of DMN isomers.
| Isomer | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 1,2-DMN | 7.9-7.2 (m, 6H), 2.6 (s, 3H), 2.5 (s, 3H) | 134.8, 132.5, 131.9, 129.8, 127.2, 126.8, 125.7, 125.4, 124.9, 124.8, 20.3, 15.1 | 3050, 2950, 1600, 1510, 800, 750 | 156 (M+), 141, 115 |
| 1,3-DMN | 7.9-7.3 (m, 6H), 2.7 (s, 3H), 2.5 (s, 3H) | 134.5, 133.8, 132.1, 128.9, 128.4, 126.3, 125.8, 125.5, 122.9, 122.1, 21.3, 19.8 | 3050, 2920, 1605, 1515, 820, 740 | 156 (M+), 141, 115 |
| 1,4-DMN | 8.1-7.4 (m, 4H), 7.2 (s, 2H), 2.7 (s, 6H) | 132.4, 132.1, 125.9, 125.3, 124.8, 20.1 | 3040, 2920, 1595, 1510, 810, 750 | 156 (M+), 141, 115 |
| 1,5-DMN | 7.9-7.2 (m, 6H), 2.7 (s, 6H) | 133.9, 131.8, 126.1, 125.5, 122.4, 19.5 | 3040, 2920, 1600, 1505, 790, 740 | 156 (M+), 141, 115 |
| 1,6-DMN | 7.9-7.2 (m, 6H), 2.7 (s, 3H), 2.5 (s, 3H) | 134.9, 133.7, 132.0, 129.5, 128.1, 127.3, 126.2, 125.8, 123.4, 122.9, 21.4, 19.7 | 3050, 2920, 1610, 1510, 815, 745 | 156 (M+), 141, 115 |
| 1,7-DMN | 7.8-7.2 (m, 6H), 2.7 (s, 3H), 2.5 (s, 3H) | 134.6, 133.9, 132.3, 129.2, 128.7, 127.8, 126.5, 125.9, 123.1, 122.5, 21.5, 19.6 | 3050, 2920, 1605, 1515, 825, 750 | 156 (M+), 141, 115 |
| 1,8-DMN | 7.7-7.2 (m, 6H), 3.0 (s, 6H) | 135.2, 131.5, 129.4, 126.7, 125.2, 124.9, 25.9 | 3040, 2920, 1590, 1500, 780, 730 | 156 (M+), 141, 115 |
| 2,3-DMN | 7.8 (s, 2H), 7.7-7.3 (m, 4H), 2.4 (s, 6H) | 134.8, 131.7, 127.8, 127.3, 125.1, 20.3 | 3050, 2920, 1615, 1505, 870 | 156 (M+), 141, 115 |
| 2,6-DMN | 7.7 (s, 2H), 7.6 (d, 2H), 7.3 (d, 2H), 2.5 (s, 6H) | 135.3, 132.4, 128.9, 127.5, 126.9, 21.5 | 3050, 2920, 1620, 1510, 890, 820 | 156 (M+), 141, 115 |
| 2,7-DMN | 7.7 (d, 2H), 7.6 (s, 2H), 7.2 (d, 2H), 2.5 (s, 6H) | 135.1, 132.6, 129.3, 128.1, 126.5, 21.6 | 3050, 2920, 1610, 1500, 850, 810 | 156 (M+), 141, 115 |
Formation of Dimethylnaphthalene Isomers
The synthesis of dimethylnaphthalenes can be achieved through various chemical routes, often leading to a mixture of isomers. The distribution of these isomers is highly dependent on the reaction conditions, catalysts, and starting materials. Key industrial processes are designed to maximize the yield of a specific, desired isomer.
General Synthetic Routes
Common methods for the industrial production of DMNs include:
-
Alkylation of Naphthalene or Methylnaphthalenes: This involves the reaction of naphthalene or a methylnaphthalene with a methylating agent. The choice of catalyst can influence the position of the second methyl group.
-
Disproportionation of Methylnaphthalenes: In this process, 2-methylnaphthalene (B46627) can be converted into a mixture of naphthalene and various DMN isomers.[1]
-
Cyclization and Dehydrogenation of Alkylbenzenes: This is a multi-step process that often provides better control over the resulting isomer distribution. A prominent example is the "alkenylation process" for producing 2,6-DMN.[2]
The Alkenylation Process for 2,6-Dimethylnaphthalene Synthesis
A significant pathway for the selective synthesis of 2,6-DMN involves the reaction of o-xylene (B151617) with butadiene.[2] This process, followed by isomerization, is a cornerstone of industrial 2,6-DMN production.
Caption: Synthesis of 2,6-Dimethylnaphthalene via the Alkenylation Process.
Isomerization Pathways and the Concept of Triads
The ten DMN isomers can be grouped into four "triads" based on their isomerization behavior in the presence of an acid catalyst.[3] Within each triad, the isomers can interconvert, while isomerization between triads is generally less favorable. This concept is crucial for understanding and controlling the final isomer distribution in a reaction mixture.
-
2,6-Triad: 2,6-DMN, 1,6-DMN, 1,5-DMN
-
2,7-Triad: 2,7-DMN, 1,7-DMN, 1,8-DMN
-
1,4-Triad: 1,4-DMN, 1,3-DMN, 2,3-DMN
-
1,2-Triad: 1,2-DMN (does not readily isomerize with others)
Caption: Isomerization Triads of Dimethylnaphthalene.
Experimental Protocols
Detailed methodologies for the synthesis of specific dimethylnaphthalene isomers are provided below. These protocols are based on established literature and are intended for laboratory-scale synthesis.
Synthesis of 1,4-Dimethylnaphthalene
A common method for the synthesis of 1,4-dimethylnaphthalene involves the cyclization of 5-phenyl-2-hexene followed by dehydrogenation.
-
Step 1: Cyclization of 5-phenyl-2-hexene
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenyl-2-hexene in a suitable solvent (e.g., decalin).
-
Add an acid catalyst, such as Amberlyst-15 or a supported phosphoric acid catalyst.
-
Heat the mixture to reflux for several hours, monitoring the reaction by gas chromatography (GC).
-
Upon completion, cool the reaction mixture, filter to remove the catalyst, and wash the catalyst with a fresh portion of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain crude 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene (B1619320).
-
-
Step 2: Dehydrogenation to 1,4-Dimethylnaphthalene
-
In a suitable reaction vessel, combine the crude 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene with a dehydrogenation catalyst, such as 5% Pd on carbon.
-
Heat the mixture to a high temperature (typically 200-300 °C) under an inert atmosphere.
-
Monitor the evolution of hydrogen gas to follow the progress of the reaction.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
The resulting crude 1,4-dimethylnaphthalene can be purified by fractional distillation.
-
Synthesis of 2,7-Dimethylnaphthalene
A multi-step synthesis starting from 2,7-dihydroxynaphthalene (B41206) can be employed to produce 2,7-dimethylnaphthalene with high purity.
-
Step 1: Synthesis of 2,7-bis(diethylcarbamoyloxy)naphthalene
-
To a solution of 2,7-dihydroxynaphthalene in pyridine, add N,N-diethylcarbamoyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for an extended period (e.g., 48 hours).
-
Cool the reaction mixture and add hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2,7-bis(diethylcarbamoyloxy)naphthalene.
-
-
Step 2: Synthesis of 2,7-Dimethylnaphthalene
-
To a suspension of 2,7-bis(diethylcarbamoyloxy)naphthalene and a nickel catalyst (e.g., NiCl₂(dppp)) in an anhydrous ether, add a solution of methylmagnesium bromide dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol (B145695) to obtain pure 2,7-dimethylnaphthalene.
-
Conclusion
The ten isomers of dimethylnaphthalene represent a fascinating and industrially significant class of compounds. Their formation through various synthetic routes, governed by the principles of catalysis and isomerization, presents both challenges and opportunities. A thorough understanding of their individual properties, as detailed in this guide, is paramount for their effective synthesis, separation, and utilization in the development of advanced materials and pharmaceuticals. The provided experimental protocols offer a foundation for the laboratory-scale synthesis of specific isomers, enabling further research and development in this important area of organic chemistry.
References
The Isomerization of 1,6-Dimethylnaphthalene: A Technical Guide to the Synthesis of 2,6-Dimethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic isomerization of 1,6-dimethylnaphthalene (1,6-DMN) to the industrially significant 2,6-dimethylnaphthalene (B47086) (2,6-DMN). 2,6-DMN is a key precursor in the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal and mechanical properties. This document details the underlying reaction mechanisms, experimental protocols for synthesis and purification, and analytical methods for isomer quantification.
Introduction
The selective synthesis of 2,6-dimethylnaphthalene presents a significant challenge due to the existence of ten structural isomers of dimethylnaphthalene (DMN), often with close boiling points, making separation difficult. Catalytic isomerization of more readily available DMN isomers, such as 1,6-DMN, over acidic zeolites has emerged as a viable pathway to enrich the product mixture in the desired 2,6-isomer. This guide focuses on the use of H-beta zeolite as a catalyst for this transformation.
Reaction Mechanism and Thermodynamics
The isomerization of dimethylnaphthalenes over an acid catalyst, such as H-beta zeolite, proceeds through a series of intramolecular 1,2-methyl shifts. The various DMN isomers can be grouped into interconverting sets known as "triads". The 2,6-triad, which is of primary interest, consists of 1,5-DMN, 1,6-DMN, and 2,6-DMN. Within this triad, the isomers can readily interconvert under catalytic conditions, eventually reaching a thermodynamic equilibrium.[1]
The reaction is initiated by the protonation of the naphthalene (B1677914) ring on the acidic sites of the zeolite, followed by the migration of a methyl group to an adjacent carbon atom. Subsequent deprotonation yields the isomerized product. The distribution of isomers at equilibrium is governed by their relative thermodynamic stabilities.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the synthesis and purification of 2,6-DMN from 1,6-DMN.
Catalyst Preparation: Activation of H-Beta Zeolite
Hydrogen-exchanged beta zeolite (H-beta) is a commonly used catalyst for this isomerization. Prior to use, the catalyst requires activation to remove adsorbed water and ensure the availability of acid sites.
Protocol:
-
Place the required amount of H-beta zeolite powder (with a SiO₂/Al₂O₃ ratio in the range of 5-300) in a ceramic crucible.[2]
-
Heat the crucible in a muffle furnace from room temperature to 500 °C at a ramp rate of 10 °C/min.
-
Hold the temperature at 500 °C for 5 hours to ensure complete calcination.
-
Cool the catalyst to room temperature in a desiccator to prevent rehydration before use.
Isomerization of this compound in a Fixed-Bed Reactor
This protocol describes a continuous flow process for the liquid-phase isomerization of a DMN mixture.
Protocol:
-
Pack a stainless-steel fixed-bed reactor with the activated H-beta zeolite catalyst.
-
Purge the reactor with an inert gas, such as nitrogen, to remove air.
-
Preheat the reactor to the desired reaction temperature, typically in the range of 250-320 °C.[2]
-
Prepare a feed solution containing this compound. The feed can also be a mixture of DMN isomers.
-
Pump the feed solution through the heated reactor at a weight hourly space velocity (WHSV) of 2-4 hr⁻¹.[2]
-
Maintain the reaction at atmospheric pressure.[2]
-
Collect the product mixture at the reactor outlet.
-
Analyze the composition of the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
Purification of 2,6-Dimethylnaphthalene by Crystallization
Due to the presence of other DMN isomers in the reaction product, a purification step is necessary to isolate 2,6-DMN. Both melt and solution crystallization are effective techniques.
3.3.1. Melt Crystallization (First Crystallization Step)
-
Transfer the DMN isomer mixture obtained from the isomerization reaction into a suitable crystallization vessel.
-
Heat the mixture until it is completely molten.
-
Slowly cool the molten mixture. The cooling rate should be controlled, for example, at 0.5-1 °C/min.
-
As the mixture cools, 2,6-DMN, having a higher melting point than the other isomers in the 2,6-triad, will selectively crystallize.
-
Separate the solid 2,6-DMN crystals from the remaining liquid (mother liquor) by filtration or centrifugation. The mother liquor will be enriched in the other DMN isomers and can be recycled back to the isomerization reactor.
3.3.2. Solution Crystallization (Second Crystallization Step for High Purity)
-
Dissolve the 2,6-DMN-enriched solid from the melt crystallization step in a suitable solvent at an elevated temperature. Solvents such as ethanol, hexane, or heptane (B126788) can be used.
-
Slowly cool the solution to a temperature between -20 °C and 50 °C to induce crystallization of high-purity 2,6-DMN.
-
Filter the solution to collect the purified 2,6-DMN crystals.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the crystals under vacuum.
Analytical Method: Quantification of Dimethylnaphthalene Isomers by GC-MS
The quantitative analysis of the DMN isomer mixture is crucial for monitoring the reaction progress and determining the purity of the final product.
Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the dissolved final product in a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
GC-MS System:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[3]
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 8 °C/min to 300 °C, and hold for 10 minutes.[3]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Quantification: Identify each DMN isomer based on its retention time and mass spectrum. Quantify the isomers by integrating the peak areas and using a calibration curve prepared from standard solutions of each isomer.
Data Presentation
The following tables summarize the quantitative data obtained from a typical isomerization and purification process.
Table 1: Isomer Distribution Before and After Isomerization
| Component | Initial Mixture (wt%) | After Isomerization (wt%) |
| 2,6-DMN | 0.5 - 15.0 | 20 - 95 |
| 1,6-DMN | Variable | Variable |
| 1,5-DMN | 60.0 - 97.0 | Variable |
| Other DMN Isomers | Variable | Variable |
| High Boiling Point Impurities | Variable | Variable |
| Low Boiling Point Impurities | Variable | Variable |
Data sourced from patent literature describing a continuous process. The exact composition of the isomerized mixture depends on the starting material and reaction conditions.[2]
Table 2: Purity Enhancement through Crystallization
| Component | After Isomerization (wt%) | After First Crystallization (wt%) | After Second Crystallization (wt%) |
| 2,6-DMN | 43.22 | 94.60 | 99.75 |
| 1,6-DMN | 44.05 | 2.70 | 0.02 |
| 1,5-DMN | 10.37 | 2.26 | 0.15 |
| Other DMN Isomers | 0.34 | 0.02 | 0.00 |
| Low Boiling Point Materials | 0.15 | 0.04 | 0.00 |
| High Boiling Point Materials | 1.86 | 0.38 | 0.08 |
This table presents example data demonstrating the effectiveness of a two-step crystallization process in achieving high purity 2,6-DMN.
Visualizations
The following diagrams illustrate the key processes and pathways described in this guide.
Caption: Experimental workflow for 2,6-DMN synthesis.
Caption: Isomerization pathway from 1,6-DMN to 2,6-DMN.
References
An In-depth Technical Guide on the Environmental Sources and Fate of 1,6-Dimethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dimethylnaphthalene (1,6-DMN) is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core with two methyl group substitutions. As a component of complex hydrocarbon mixtures, its presence in the environment is widespread, originating from both natural and anthropogenic activities. Understanding the environmental pathways and ultimate fate of 1,6-DMN is crucial for assessing its potential ecological and human health impacts. This technical guide provides a comprehensive overview of the environmental sources, fate, and analytical methodologies pertaining to 1,6-DMN, tailored for researchers, scientists, and professionals in drug development who may encounter this compound in environmental contexts or as a structural motif in pharmacologically active molecules.
Environmental Sources of this compound
The primary environmental sources of 1,6-DMN can be categorized as petrogenic and pyrogenic.
Petrogenic Sources: 1,6-DMN is a natural constituent of crude oil and other petroleum products.[1] Its concentration can vary significantly depending on the origin and thermal maturity of the oil.[1] Terrestrial crude oils, particularly those rich in organic matter from higher plants, tend to have higher concentrations of 1,6-DMN.[1] Activities related to the extraction, transportation, refining, and use of petroleum are major pathways for its release into the environment. Spills of crude oil and refined products like diesel fuel represent significant point sources of 1,6-DMN contamination in both terrestrial and aquatic ecosystems.
Pyrogenic Sources: The incomplete combustion of organic materials is another major route for the formation and release of 1,6-DMN. This includes both natural events and human activities. Natural pyrogenic sources include forest fires and volcanic eruptions. Anthropogenic combustion sources are more widespread and include emissions from gasoline and diesel engines, industrial power generation, and the burning of coal and wood.[1] this compound has been identified as a component of stack emissions and fly ash from waste incinerators.
Quantitative Data on Environmental Concentrations
The concentration of 1,6-DMN in the environment is highly variable and depends on the proximity to emission sources and the environmental matrix. The following tables summarize available quantitative data.
Table 1: Concentration of this compound in Crude Oil
| Crude Oil Source | Concentration of 1,6-DMN (mg/g of oil) | Reference |
| Terrestrial Ardjuna or Jatibarang oils | 2 - 15 | [1] |
| Marine Sunda oils | 0.2 - 2 | [1] |
Table 2: Concentration of this compound in Environmental Media
| Environmental Matrix | Concentration | Location/Source | Reference |
| Seawater | Mean: 1.9 ng/L; Range: 0.0-4.2 ng/L | Coastal site, Vineyard Sound, Massachusetts | |
| Streambed Sediments (US, 1992-1995) | Max: 680 µg/kg | 492 sites across the US | |
| Sediment (downstream of produced water discharge) | 65 ng/g (dry wt) | Pass Fourchon, LA | |
| Gasoline-fueled vehicle exhaust | 0.16 mg/mile (in conjunction with 1,7- and 1,3-isomers) | Near Denver, CO |
Environmental Fate of this compound
The environmental persistence and transformation of 1,6-DMN are governed by a combination of physical, chemical, and biological processes.
Atmospheric Fate
In the atmosphere, 1,6-DMN is expected to exist primarily in the vapor phase due to its vapor pressure. The primary degradation pathway is reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 5 hours.
Aquatic Fate
When released into water, 1,6-DMN is expected to adsorb to suspended solids and sediment. Volatilization from the water surface can occur, with estimated half-lives of 6 hours for a model river and 6 days for a model lake. However, adsorption to particulate matter will likely reduce the rate of volatilization.
Photodegradation: While direct photolysis data for 1,6-DMN is limited, studies on related compounds suggest it may undergo direct photolysis in the environment. The rate and extent of photodegradation will depend on factors such as water clarity, depth, and the intensity of solar radiation.
Biodegradation: Biodegradation is a significant removal process for 1,6-DMN in aquatic environments. Studies have shown that it can be degraded by microbial communities in marine water and sediment.
Terrestrial Fate
In soil, 1,6-DMN is expected to have slight to no mobility due to its high estimated organic carbon-water (B12546825) partition coefficient (Koc). Volatilization from moist soil surfaces is a potential fate process. Biodegradation by soil microorganisms is also expected to be a significant degradation pathway.
Bioaccumulation
This compound has a moderate to high potential for bioaccumulation in aquatic organisms. An estimated Bioconcentration Factor (BCF) of 520 suggests that it can accumulate in the tissues of fish and other aquatic life from the surrounding water. Studies have detected this compound in the muscle tissue of winter flounder exposed to crude oil-contaminated sediments.
Experimental Protocols
Detailed experimental protocols are essential for the accurate quantification and assessment of the environmental fate of 1,6-DMN. The following sections outline key methodologies.
Analysis of this compound in Environmental Samples by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the analysis of 1,6-DMN in environmental matrices.
1. Sample Preparation:
-
Soil and Sediment:
-
Homogenize the sample.
-
Perform solvent extraction using a suitable solvent such as a mixture of acetone (B3395972) and hexane (B92381) or dichloromethane (B109758). Accelerated Solvent Extraction (ASE) or Soxhlet extraction can be employed.
-
Dry the extract using anhydrous sodium sulfate.
-
Concentrate the extract to a small volume.
-
Clean up the extract using column chromatography (e.g., silica (B1680970) gel or alumina) to remove interfering compounds.
-
-
Water:
-
Perform liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane.
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge.
-
Dry and concentrate the extract.
-
-
Air:
-
Collect air samples using sorbent tubes (e.g., XAD-2 resin) or in SUMMA canisters.
-
For sorbent tubes, perform solvent extraction.
-
For canisters, a pre-concentration step using a cryotrap may be necessary.
-
2. GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: An initial temperature of around 60°C, ramped to a final temperature of approximately 300-320°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the molecular ion (m/z 156) and characteristic fragment ions.
-
-
Quantification: Use an internal standard method with a deuterated PAH standard for accurate quantification.
Biodegradation Testing
Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) can be adapted to assess the biodegradability of 1,6-DMN.
-
Ready Biodegradability (OECD 301):
-
Prepare a mineral salt medium and inoculate it with microorganisms from a source such as activated sludge from a wastewater treatment plant.
-
Add 1,6-DMN as the sole source of organic carbon at a concentration of 10-20 mg/L.
-
Incubate the test flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Monitor biodegradation by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.
-
A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a specified timeframe (e.g., >60% of theoretical CO2 production within a 10-day window).
-
-
Inherent Biodegradability (OECD 302): These tests are used if the substance fails the ready biodegradability test and provide an indication of its potential to biodegrade under favorable conditions.
Photodegradation Testing
ISO or OECD guidelines for testing the direct photolysis of chemicals in water can be followed.
-
Experimental Setup:
-
Prepare an aqueous solution of 1,6-DMN in purified water. The concentration should be low enough to ensure complete dissolution and to be environmentally relevant.
-
Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm).
-
Place the solution in quartz cells to allow for UV light penetration.
-
Maintain a constant temperature during the experiment.
-
Run a dark control in parallel to account for any non-photolytic degradation.
-
-
Analysis:
-
At various time intervals, withdraw aliquots from the irradiated and dark control samples.
-
Analyze the concentration of 1,6-DMN using HPLC with UV detection or GC-MS.
-
-
Data Analysis:
-
Plot the concentration of 1,6-DMN versus time.
-
Determine the first-order rate constant and the half-life of photodegradation.
-
Bioaccumulation Testing
The OECD Guideline for Testing of Chemicals, Section 3, Test No. 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure" provides a framework for these studies.[2][3]
-
Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is selected.
-
Exposure:
-
Aqueous Exposure: Fish are exposed to a constant, low concentration of 1,6-DMN in the water for an uptake phase (typically 28 days).
-
Dietary Exposure: Fish are fed a diet containing a known concentration of 1,6-DMN.
-
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water or fed a clean diet, and the elimination of the substance is monitored.
-
Analysis: At selected time points during both phases, fish are sampled, and the concentration of 1,6-DMN in their tissues is determined by GC-MS.
-
Calculation: The bioconcentration factor (BCF) or biomagnification factor (BMF) is calculated from the uptake and depuration rate constants or from the steady-state concentrations in fish and the exposure medium.
Visualizations
Caption: Major environmental source categories of this compound.
Caption: Environmental fate and transport pathways of this compound.
Caption: General workflow for the analysis of 1,6-DMN by GC-MS.
References
An In-Depth Toxicological Profile of 1,6-Dimethylnaphthalene and its Isomers: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of 1,6-dimethylnaphthalene (1,6-DMN) and its isomers. Dimethylnaphthalenes (DMNs) are polycyclic aromatic hydrocarbons (PAHs) that are components of crude oil, coal tar, and combustion products. Understanding their toxicological properties is crucial for assessing potential risks to human health and the environment. This document summarizes available quantitative toxicity data, details experimental methodologies, and visualizes key metabolic pathways to facilitate a deeper understanding of the toxicology of these compounds.
Executive Summary
Dimethylnaphthalenes undergo metabolic activation primarily through cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites, including hydroxylated and conjugated products. The toxicity of DMNs is linked to their metabolism, with certain metabolites exhibiting greater reactivity and potential for adverse effects. This guide compiles acute, subchronic, and chronic toxicity data, where available, for 1,6-DMN and other isomers, highlighting the need for further research to fully characterize the toxicological profile of this class of compounds.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and its isomers. It is important to note that data for many DMN isomers are limited, and further research is needed to establish a comprehensive toxicological database.
Table 1: Acute Oral Toxicity Data for Dimethylnaphthalene Isomers
| Isomer | Test Species | LD50 (mg/kg) | Reference |
| 1,4-Dimethylnaphthalene | Rat (male and female) | 2,730[1] | |
| 2-Methylnaphthalene | Rat | 4,050[2] | |
| Naphthalene (B1677914) (for reference) | Rat (male) | 2,200[3] | |
| Naphthalene (for reference) | Rat (female) | 2,400[3] | |
| Mixture containing Naphthalene | Rat | >500 to <2,000[4] |
Note: Data for this compound was not explicitly found. The data for a mixture containing naphthalene provides a potential range.
Table 2: Subchronic and Chronic Oral Toxicity Data for Dimethylnaphthalene Isomers
| Isomer | Test Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |
| 1,4-Dimethylnaphthalene | Rat | Developmental | 2,000 ppm (diet) | 7,500 ppm (diet) | Delayed vaginal patency and preputial separation (secondary to body weight effects)[1] | |
| 2-Methylnaphthalene | Mouse | 81 weeks | - | 50.3 (female), 54.3 (male) | Increased neutral fat level and pulmonary alveolar proteinosis[2] | |
| Naphthalene (for reference) | Rat | Developmental | 50 | - | Maternal nervous system effects (lethargy, shallow breathing)[5] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are generalized protocols relevant to the toxicological assessment of dimethylnaphthalenes, based on established guidelines.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This method is a sequential dosing approach to estimate the LD50 with a reduced number of animals.
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females, are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed individually with free access to standard laboratory diet and drinking water, except for an overnight fast before dosing.
-
Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome of the previous animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, respiration, and posture), and body weight changes for up to 14 days post-dosing.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
90-Day Subchronic Oral Toxicity Study (OECD 408)
This study provides information on the potential adverse effects of repeated oral exposure to a substance.
-
Test Animals: Groups of at least 10 male and 10 female rats are used for each dose group and a control group.
-
Dose Administration: The test substance is administered daily by oral gavage or in the diet for 90 days. At least three dose levels are typically used, with the highest dose expected to produce some toxicity but not mortality.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical chemistry analyses are performed.
-
Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.
-
Data Analysis: Statistical analyses are performed to identify any dose-related effects on the measured parameters. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.
Analysis of Urinary Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the identification and quantification of DMN metabolites in urine.
-
Sample Collection: Urine samples are collected from test animals (e.g., rats) housed in metabolism cages over a specified period (e.g., 24 hours) following administration of the test compound.
-
Sample Preparation:
-
Enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) is performed to cleave conjugated metabolites.
-
The hydrolyzed urine is then subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.
-
The extracted metabolites are derivatized (e.g., silylation) to increase their volatility for GC analysis.
-
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and identified based on their retention times and mass spectra. Quantification is typically performed using an internal standard.
Metabolic Pathways and Signaling
The metabolism of dimethylnaphthalenes is a critical determinant of their toxicological profile. The primary pathway involves oxidation by cytochrome P450 enzymes, followed by conjugation reactions.
Overview of Dimethylnaphthalene Metabolism
The metabolism of DMNs generally proceeds through two main phases:
-
Phase I Metabolism: This phase involves the introduction or exposure of functional groups, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. For DMNs, this can occur on both the aromatic ring and the methyl side chains, leading to the formation of epoxides, phenols (hydroxydimethylnaphthalenes), and hydroxymethyl-dimethylnaphthalenes.
-
Phase II Metabolism: The metabolites from Phase I, which are often more reactive, are then conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. Key conjugation reactions include glucuronidation, sulfation, and conjugation with glutathione (B108866) (GSH).
Metabolic Pathway of this compound
Based on the identified urinary metabolites in rats, the following diagram illustrates the proposed metabolic pathway of this compound.
This pathway illustrates the initial oxidation of 1,6-DMN by CYP450 enzymes, leading to either ring epoxidation or side-chain hydroxylation. The epoxide intermediate is a key branching point, leading to the formation of hydroxylated metabolites or undergoing conjugation with glutathione. The side-chain oxidation proceeds to form a carboxylic acid. These metabolites are then further processed for excretion.
Experimental Workflow for In Vivo Toxicity Assessment
The following diagram outlines a typical workflow for an in vivo oral toxicity study.
This workflow illustrates the key stages of an in vivo oral toxicity study, from the initial acclimatization of the animals to the final histopathological analysis. Each stage is crucial for obtaining reliable and comprehensive toxicological data.
Conclusion and Future Directions
The available data on the toxicological profile of this compound and its isomers are limited, highlighting a significant knowledge gap. While some information on metabolism and acute toxicity for certain isomers exists, a comprehensive understanding of the dose-response relationships, target organ toxicities, and potential for chronic health effects is lacking for many DMNs, including 1,6-DMN.
Future research should focus on:
-
Comprehensive Toxicity Testing: Conducting standardized acute, subchronic, and chronic toxicity studies for a wider range of DMN isomers to establish reliable LD50 and NOAEL values.
-
Mechanistic Studies: Investigating the specific cytochrome P450 isozymes involved in the metabolism of different DMN isomers and elucidating the role of specific metabolites in mediating toxicity.
-
Genotoxicity and Carcinogenicity: Performing comprehensive genotoxicity and carcinogenicity bioassays to assess the long-term health risks associated with DMN exposure.
-
Developmental and Reproductive Toxicity: Evaluating the potential for DMNs to cause developmental and reproductive effects.
A more complete toxicological database for dimethylnaphthalenes is essential for accurate risk assessment and the development of appropriate safety guidelines for human health and environmental protection.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. health.state.mn.us [health.state.mn.us]
An In-depth Technical Guide to the Solubility of 1,6-Dimethylnaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility of 1,6-dimethylnaphthalene in organic solvents. Due to the limited availability of direct quantitative data for this specific isomer, this document synthesizes qualitative information, presents relevant data from closely related systems, and outlines detailed experimental protocols for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where such data is critical.
Introduction to this compound and its Solubility
This compound is a polycyclic aromatic hydrocarbon (PAH), one of ten isomers of dimethylnaphthalene. Its solubility in various organic solvents is a crucial physicochemical property that influences its behavior in chemical reactions, purification processes, and formulation development. While general statements about its solubility exist, specific quantitative data remains scarce in publicly available literature, often overshadowed by data for its more commercially prominent isomer, 2,6-dimethylnaphthalene (B47086).
This guide addresses this knowledge gap by:
-
Presenting the available qualitative and quantitative solubility data.
-
Providing detailed experimental methodologies for independent solubility determination.
-
Visualizing the experimental workflow for clarity and reproducibility.
Quantitative Solubility Data
A thorough review of scientific literature reveals a significant lack of specific quantitative solubility data for this compound in common organic solvents. However, data on its solid-liquid equilibrium (SLE) in a binary system with its isomer, 2,6-dimethylnaphthalene, provides valuable insight into its behavior at elevated temperatures.
Solid-Liquid Equilibrium of this compound in 2,6-Dimethylnaphthalene
The following table summarizes the solid-liquid equilibrium data for the binary system of 2,6-dimethylnaphthalene (2,6-DMN) and this compound (1,6-DMN), as determined by Cheon and Kim (2007). In this context, molten 2,6-DMN acts as the solvent. The data indicates a simple eutectic system.[1][2][3]
| Mole Fraction of 1,6-DMN (x₂) | Temperature (K) |
| 0.000 | 381.45 |
| 0.101 | 374.15 |
| 0.203 | 366.55 |
| 0.300 | 359.05 |
| 0.402 | 351.15 |
| 0.503 | 342.85 |
| 0.601 | 333.95 |
| 0.703 | 324.15 |
| 0.801 | 313.65 |
| 0.902 | 302.25 |
| 1.000 | 256.25 |
Qualitative Solubility Information
General qualitative information indicates that this compound is soluble in ether and benzene.[4] Furthermore, solutions of this compound in dimethyl sulfoxide (B87167) (DMSO), 95% ethanol, and acetone (B3395972) have been reported to be stable for 24 hours under normal laboratory conditions, suggesting at least moderate solubility in these solvents.[4] It is considered insoluble in water.[4]
Experimental Protocols
For researchers requiring precise solubility data, two well-established experimental methods are recommended: the Polythermal Method and the Gravimetric Method.
Polythermal Method
The polythermal method is a dynamic technique used to determine the temperature at which a solid solute dissolves in a solvent to form a saturated solution of a known concentration.[5]
Methodology:
-
Sample Preparation: A series of samples with known concentrations of this compound in the desired organic solvent are prepared in sealed, heavy-walled glass tubes.
-
Equilibration: The tubes are placed in a constant temperature bath and are gently agitated (e.g., by rotation) to ensure thorough mixing and to allow the system to reach equilibrium.
-
Heating and Observation: The temperature of the bath is slowly and controllably increased. The temperature at which the last solid crystal of this compound dissolves is visually determined and recorded as the saturation temperature for that specific concentration.
-
Data Analysis: The experiment is repeated for each concentration to create a dataset of solubility versus temperature.
Gravimetric Method
The gravimetric method is a classic and straightforward technique for determining the solubility of a compound at a specific temperature.[6]
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container (e.g., a conical flask).
-
Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is crucial.
-
Phase Separation: The saturated solution is carefully separated from the excess solid. This can be achieved by filtration or centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish). The solvent is then carefully evaporated, often in a controlled environment like a fume hood or under reduced pressure, leaving behind the dissolved this compound.
-
Weighing and Calculation: The container with the solid residue is dried to a constant weight. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container. The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.
Conclusion
References
- 1. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Thermochemical Properties of 1,6-Dimethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential thermochemical data for 1,6-Dimethylnaphthalene (CAS No: 575-43-9, Formula: C₁₂H₁₂). A thorough understanding of the thermochemical properties of this compound is critical for its application in various research and development fields, including medicinal chemistry and materials science. This document presents quantitative data in a structured format, details the experimental and computational methodologies used for their determination, and provides a visual representation of the workflow for acquiring such data.
Quantitative Thermochemical Data
The following tables summarize the key thermochemical parameters for this compound. These values have been compiled from reputable sources, including the National Institute of Standards and Technology (NIST) WebBook and Cheméo.[1][2]
Table 1: Enthalpy of Phase Transition
This table presents the enthalpy changes associated with the fusion and vaporization of this compound.
| Property | Value | Temperature (K) | Method | Source |
| Enthalpy of Fusion (ΔfusH) | 8.5 kJ/mol | 257 | DSC | [3] |
| Enthalpy of Vaporization (ΔvapH) | 63.6 kJ/mol | 398 | GC | [3] |
Table 2: Ideal Gas Heat Capacity (Cp,gas)
The ideal gas heat capacity of this compound at various temperatures is provided below. This data is crucial for thermodynamic calculations and modeling.
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source |
| 50 | 45.7 | [4] |
| 100 | 73.8 | [4] |
| 150 | 99.7 | [4] |
| 200 | 127.2 | [4] |
| 273.15 | 170.1 | [4] |
| 298.15 | 185.1 | [4] |
| 300 | 186.1 | [4] |
| 400 | 242.9 | [4] |
| 500 | 291.4 | [4] |
| 600 | 331.2 | [4] |
Experimental and Computational Protocols
The determination of the thermochemical data presented above relies on precise experimental techniques and robust computational methods.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5]
-
Principle: As the temperature of the calorimeter is increased at a constant rate, the sample undergoes a phase transition (melting), which is an endothermic process. This results in a greater heat flow to the sample than to the reference to maintain both at the same temperature.[5] The integration of the heat flow over the temperature range of the transition provides the enthalpy of fusion.[5]
-
Apparatus: A differential scanning calorimeter consists of two main pans within a heated enclosure; one for the sample and one for an inert reference. The temperature of both pans is increased at a controlled rate.
-
Procedure (General):
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 5-10 K/min) through the melting point of the sample.
-
The heat flow to the sample and reference is monitored and recorded.
-
The area under the melting peak in the resulting thermogram is integrated to determine the enthalpy of fusion.[5]
-
Gas Chromatography (GC) for Enthalpy of Vaporization
Gas chromatography is a powerful analytical technique that can be used to determine the enthalpy of vaporization by measuring the retention time of a compound at different temperatures.
-
Principle: The retention time of a compound in a gas chromatograph is related to its vapor pressure. By measuring the retention times at various column temperatures, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation, which relates the vapor pressure, temperature, and enthalpy of vaporization.
-
Apparatus: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column for aromatic hydrocarbons) and a detector (e.g., a flame ionization detector or a mass spectrometer).
-
Procedure (General):
-
A dilute solution of this compound in a volatile solvent is prepared.
-
A small volume of the solution is injected into the gas chromatograph.
-
The sample is vaporized in the heated injection port and carried by an inert gas through the column.
-
The time taken for the compound to travel through the column (retention time) is recorded.
-
This process is repeated at several different column temperatures, while keeping other parameters constant.
-
A plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature is constructed. The slope of this plot is proportional to the enthalpy of vaporization.
-
Adiabatic Calorimetry for Heat Capacity
While specific data for this compound using this method was not found in the initial search, adiabatic calorimetry is a fundamental technique for the precise measurement of heat capacities of related compounds like naphthalene.[6][7]
-
Principle: An adiabatic calorimeter is designed to be thermally isolated from its surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.
-
Apparatus: The calorimeter consists of a sample container, a heater, and a thermometer, all enclosed in a series of adiabatic shields. The temperatures of the shields are controlled to match the temperature of the sample container, minimizing heat exchange with the surroundings.
-
Procedure (General):
-
A precisely weighed sample is placed in the calorimeter vessel.
-
The system is cooled to the desired starting temperature.
-
A known quantity of electrical energy is supplied to the sample through the heater for a specific duration.
-
The temperature of the sample is monitored until thermal equilibrium is reached.
-
The heat capacity is calculated by dividing the supplied energy by the measured temperature rise.
-
This process is repeated at different temperatures to obtain the heat capacity as a function of temperature.
-
Theoretical calculations provide a powerful tool for predicting and understanding the thermochemical properties of molecules.
-
Quantum Mechanical (QM) and Statistical Mechanical (SM) Calculations: These first-principles approaches can be used to generate thermophysical properties.[8]
-
Density Functional Theory (DFT): A common QM method used to calculate the equilibrium structure and perform a full normal-mode analysis of the molecule. A specific functional and basis set, such as B3LYP/6-31G(d,p), is often employed.[8]
-
Statistical Mechanics: The information obtained from QM calculations is then used in statistical mechanical models to predict thermophysical properties like entropy.[8]
-
Visualization of Thermochemical Data Determination Workflow
The following diagram illustrates a generalized workflow for the experimental and computational determination of thermochemical properties.
This guide provides a foundational understanding of the thermochemical properties of this compound, essential for its effective use in scientific and industrial applications. The data and methodologies presented herein are intended to support further research and development activities.
References
- 1. Naphthalene, 1,6-dimethyl- (CAS 575-43-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Naphthalene, 1,6-dimethyl- [webbook.nist.gov]
- 3. Naphthalene, 1,6-dimethyl- [webbook.nist.gov]
- 4. Naphthalene, 1,6-dimethyl- [webbook.nist.gov]
- 5. calnesis.com [calnesis.com]
- 6. Heat Capacities, Enthelpy Increments and Derived Thermodynamic Functions for Naphthalene Between the Temperatures 5K and 440K | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
The Geochemical Significance of 1,6-Dimethylnaphthalene in Crude Oil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dimethylnaphthalene (1,6-DMN) is a bicyclic aromatic hydrocarbon that, while a minor component of crude oil, serves as a critical biomarker in the field of petroleum geochemistry. Its molecular structure and distribution alongside other dimethylnaphthalene (DMN) isomers provide invaluable insights into the origin, thermal maturity, and depositional environment of crude oil. Understanding the natural occurrence of 1,6-DMN is not only crucial for oil and gas exploration but also for environmental forensics and potentially for the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the natural occurrence of 1,6-DMN in crude oil, detailing the analytical methodologies for its quantification and the interpretation of its distribution patterns.
Geochemical Significance of this compound
The isomeric distribution of dimethylnaphthalenes in crude oil is not random; it is a function of the thermodynamic stability of each isomer and the nature of their biological precursors.[1] 1,6-DMN, along with other DMNs, primarily originates from the thermal degradation of specific organic matter, namely terrestrial higher plants and marine organisms.[1]
Source Rock Characterization: The initial composition of DMNs is linked to the biological molecules present in the source organisms.[1]
-
Terrestrial Source Matter: Higher plants are rich in terpenoids like abietic acid and cadinene. The thermal degradation of these compounds tends to yield a higher concentration of DMNs with methyl groups in the α-positions, such as 1,5-DMN and 1,6-DMN.[1] Therefore, a higher relative abundance of 1,6-DMN in crude oil is often indicative of a significant contribution from terrestrial organic matter.
-
Marine Source Matter: In contrast, marine organisms like algae and bacteria are rich in steroids such as cholesterol. Thermal maturation of marine-sourced kerogen typically generates crude oils with a higher relative abundance of DMNs with methyl groups in the β-positions, for instance, 1,3-DMN and 1,7-DMN.[1]
Thermal Maturity Assessment: As source rocks are subjected to increasing temperatures over geological time, the DMN isomers undergo isomerization to more thermodynamically stable forms. Isomers with methyl groups in the β-positions (e.g., 2,6-DMN and 2,7-DMN) are more stable than those with methyl groups in the α-positions (e.g., 1,8-DMN and 1,5-DMN).[1] The ratios of different DMN isomers are therefore used as sensitive indicators of the thermal maturity of the petroleum.[1]
Quantitative Data on this compound Occurrence
While the relative abundance of DMN isomers is a primary focus in geochemical studies, the absolute concentration of 1,6-DMN can also provide valuable information. The concentration of 1,6-DMN can vary significantly depending on the source of the organic matter and the thermal maturity of the crude oil.
| Crude Oil Source/Basin | Source Organic Matter | This compound Concentration (mg/g of oil) | Reference |
| Ardjuna or Jatibarang basins (Sunda) | Terrestrial | 2 - 15 | [2] |
| Sunda basin | Marine | 0.2 - 2 | [2] |
Note: This table summarizes available quantitative data. Further research is needed to expand this dataset across a wider range of crude oil types and geological locations.
Key Dimethylnaphthalene Ratios for Geochemical Analysis
Several quantitative ratios derived from the concentrations of DMN isomers are used to assess the source and maturity of petroleum.[1]
| Parameter | Formula | Geochemical Interpretation |
| Dimethylnaphthalene Ratio (DMR) | ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN]) | High values (>1.0) suggest a contribution from terrestrial organic matter, while low values (<1.0) are indicative of a marine source.[1] |
| Dimethylnaphthalene Ratio 1 (DNR-1) | ([2,6-DMN] + [2,7-DMN]) / [1,5-DMN] | Increases with increasing thermal maturity.[1] |
| Dimethylnaphthalene Ratio 2 (DNR-2) | [2,6-DMN] / [1,5-DMN] | Increases with increasing thermal maturity.[1] |
Experimental Protocols for the Analysis of this compound
The standard method for the analysis of DMNs in petroleum is Gas Chromatography-Mass Spectrometry (GC-MS).[1] A detailed experimental protocol is outlined below.
Sample Preparation: Fractionation of Crude Oil
To reduce the complexity of the crude oil matrix and enable accurate quantification, the sample is first fractionated to isolate the aromatic hydrocarbons.[1]
-
Deasphalting:
-
Weigh a known amount of crude oil into a flask.
-
Add a 40:1 volume-to-oil ratio of a non-polar solvent such as n-hexane or n-pentane.[1]
-
Stir the mixture for an extended period (e.g., 12 hours) to precipitate the asphaltenes.[1]
-
Filter the mixture to separate the maltene fraction (soluble) from the asphaltenes (insoluble).
-
Concentrate the maltene fraction using a rotary evaporator.[1]
-
-
Column Chromatography:
-
Prepare a chromatography column with activated silica (B1680970) gel or alumina.[1]
-
Load the concentrated maltene fraction onto the column.[1]
-
Elute the saturate fraction with a non-polar solvent (e.g., n-hexane).[1]
-
Elute the aromatic fraction with a solvent of higher polarity (e.g., a mixture of n-hexane and dichloromethane).[1]
-
Concentrate the aromatic fraction to a known volume.[1]
-
GC-MS Analysis
The aromatic fraction is then analyzed using a high-resolution capillary GC-MS system.[1]
-
Instrumentation:
-
GC Oven Temperature Program:
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for DMN isomers. The characteristic molecular ion for dimethylnaphthalenes is m/z 156.
-
Quantification
-
Internal Standard: An internal standard (e.g., deuterated naphthalene (B1677914) or another aromatic compound not present in the sample) is added to the sample before injection to correct for variations in injection volume and instrument response.
-
Calibration: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the target DMN isomers and the internal standard.[1]
-
Calculation: The concentration of each DMN isomer in the sample is determined by comparing its peak area to the peak area of the internal standard and referencing the calibration curve.[1]
Visualizations
Signaling Pathway of Dimethylnaphthalene Isomer Formation and Alteration
Caption: Formation and alteration of DMN isomers from source to crude oil.
Experimental Workflow for this compound Analysis
Caption: Workflow for the quantification of 1,6-DMN in crude oil.
Conclusion
The natural occurrence of this compound in crude oil is a powerful indicator of its geological history. Its concentration, relative to other DMN isomers, provides crucial information for determining the original source of the organic matter and the thermal maturity of the petroleum system. The analytical workflows, primarily centered around GC-MS, are well-established for the accurate quantification of 1,6-DMN. For researchers in drug development, understanding the natural sources and isomeric distribution of DMNs can inform synthetic strategies and provide a basis for the development of novel compounds. This technical guide serves as a foundational resource for professionals seeking to leverage the geochemical significance of this compound in their respective fields.
References
1,6-Dimethylnaphthalene: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemistry, Metabolism, and Toxicology of a Key Polycyclic Aromatic Hydrocarbon
Abstract
1,6-Dimethylnaphthalene (1,6-DMN) is a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in toxicology, environmental science, and drug development due to its prevalence as an environmental constituent and its potential biological activities. This technical guide provides a comprehensive overview of 1,6-DMN, focusing on its chemical and physical properties, synthesis, metabolic pathways, and toxicological profile. Detailed experimental protocols for key methodologies are presented, and complex biological and chemical processes are visualized through signaling pathway and workflow diagrams. This document is intended to serve as a core resource for scientists and professionals engaged in the study and application of PAHs.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of two or more fused aromatic rings. They are formed from the incomplete combustion of organic materials and are widespread environmental contaminants. This compound (1,6-DMN) is a member of the dimethylnaphthalene (DMN) isomer group, which are derivatives of naphthalene (B1677914) bearing two methyl group substituents. The position of these methyl groups significantly influences the chemical and biological properties of the molecule. Understanding the specific characteristics of individual isomers, such as 1,6-DMN, is crucial for assessing their environmental impact and potential for therapeutic or toxicological effects.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1,6-DMN is fundamental to its study. These properties govern its environmental fate, bioavailability, and interaction with biological systems. A summary of key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 575-43-9 | [1] |
| Molecular Formula | C₁₂H₁₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Clear pale yellow liquid | [1] |
| Melting Point | -17 to -16 °C (1.6 °F) | [2] |
| Boiling Point | 264.4 to 266 °C (509 to 511 °F) at 760 mmHg | [2] |
| Density | 1.002 - 1.009 g/mL at 25 °C | [2] |
| Flash Point | > 110 °C (> 230 °F) | [1][2] |
| Water Solubility | < 1 mg/mL at 20.5 °C | [2] |
| Vapor Pressure | 0.01 mmHg | [1] |
| logP (Octanol/Water Partition Coefficient) | 4.4 | [1] |
Synthesis of this compound
The targeted synthesis of specific dimethylnaphthalene isomers, such as 1,6-DMN, is a multi-step process. A common and effective strategy is the "alkenylation process," which involves the reaction of a xylene isomer with a diene, followed by intramolecular cyclization and subsequent dehydrogenation. For the synthesis of a mixture containing 1,6-DMN, o-xylene (B151617) and butadiene are often used as starting materials.
Experimental Protocol: A Plausible Synthetic Route
Objective: To synthesize a mixture of dimethylnaphthalenes including this compound.
Materials:
-
o-Xylene
-
Butadiene
-
Sodium-potassium alloy (NaK)
-
Solid acid catalyst (e.g., acidic crystalline zeolite)
-
Dehydrogenation catalyst (e.g., palladium on charcoal, Pt/Re/Al₂O₃)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
-
Purification apparatus (distillation and chromatography)
Methodology:
-
Alkenylation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), o-xylene is reacted with butadiene in the presence of a sodium-potassium alloy catalyst. This reaction forms 5-(o-tolyl)pent-2-ene.
-
Cyclization: The resulting 5-(o-tolyl)pent-2-ene is then subjected to an intramolecular cyclization reaction. This is typically achieved by heating in the presence of a solid acid catalyst, such as an acidic crystalline zeolite, to form a mixture of dimethyltetralins, including 1,5- and 1,6-dimethyltetralin.[3]
-
Dehydrogenation: The mixture of dimethyltetralins is dehydrogenated to form the corresponding dimethylnaphthalenes. This can be accomplished by heating the mixture with a dehydrogenation catalyst, such as palladium on charcoal or a platinum-rhenium catalyst on an alumina (B75360) support.[3]
-
Purification: The final product is a mixture of dimethylnaphthalene isomers. Separation and purification of 1,6-DMN from this mixture can be achieved through fractional distillation and/or chromatography.
Caption: Synthetic workflow for this compound.
Metabolism of this compound
The metabolism of 1,6-DMN, like other PAHs, is a complex process primarily occurring in the liver. It involves a series of enzymatic reactions aimed at increasing the water solubility of the compound to facilitate its excretion from the body. This metabolic activation can also lead to the formation of reactive intermediates with toxic potential.
Metabolic Pathways
The metabolism of 1,6-DMN proceeds through two main pathways: oxidation of the aromatic ring and oxidation of the methyl side chains. Studies in rats have identified several urinary metabolites, providing insight into these pathways.[2]
-
Phase I Metabolism (Oxidation): The initial step is the oxidation of 1,6-DMN, which is catalyzed by cytochrome P450 (CYP) enzymes. Based on studies of naphthalene and other alkylated naphthalenes, it is highly probable that CYP1A2 and CYP3A4 are the primary isoforms involved in this process.[4] This can lead to the formation of hydroxylated metabolites (1-methyl-hydroxynaphthalenes) and epoxides. The methyl groups can also be oxidized to form alcohols (1-hydroxymethyl-6-methylnaphthalene), which can be further oxidized to aldehydes (6-methyl-1-naphthoic aldehyde) and carboxylic acids (6-methyl-1-naphthoic acid).[2]
-
Phase II Metabolism (Conjugation): The hydroxylated metabolites and epoxides formed in Phase I can undergo conjugation reactions with endogenous molecules such as glutathione (B108866) (GSH), glucuronic acid, or sulfate. These reactions, catalyzed by enzymes like glutathione S-transferases (GSTs), further increase the water solubility of the metabolites, preparing them for excretion. The identification of 1,6-dimethyl-thionaphthalene and 1,6-dimethyl-methylthionaphthalene in rat urine suggests the involvement of the glutathione conjugation pathway.[2]
Caption: Metabolic pathway of this compound.
Experimental Protocol: In Vivo Metabolism Study in Rats
The following is a generalized protocol based on the methodology described by Kilanowicz et al. (2002) for studying the metabolism of 1,6-DMN in rats.
Objective: To identify and quantify the urinary metabolites of this compound in rats.
Materials:
-
Male Wistar rats
-
This compound (and a radiolabeled version, e.g., ³H-1,6-DMN, for tracer studies)
-
Vehicle for administration (e.g., olive oil)
-
Metabolic cages for urine and feces collection
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Liquid scintillation counter (for radiolabeled studies)
-
Solvents for extraction (e.g., diethyl ether)
-
Reagents for derivatization (if necessary for GC-MS analysis)
Methodology:
-
Animal Dosing: A cohort of male Wistar rats is administered a single intraperitoneal (i.p.) dose of 1,6-DMN dissolved in a suitable vehicle like olive oil. For pharmacokinetic studies, a tracer amount of radiolabeled 1,6-DMN can be included in the dose.
-
Sample Collection: The rats are housed individually in metabolic cages that allow for the separate collection of urine and feces over a period of 72 hours.
-
Sample Preparation for Analysis:
-
Urine samples are pooled for each time point.
-
For metabolite identification, the urine is extracted with an organic solvent such as diethyl ether.
-
The organic extract is concentrated, and the residue may be derivatized to improve the volatility and chromatographic properties of the metabolites for GC-MS analysis.
-
-
Metabolite Identification and Quantification:
-
The prepared samples are analyzed by GC-MS. The mass spectra of the separated components are compared with those of authentic standards or interpreted to elucidate the structures of the metabolites.
-
Quantification of the metabolites can be performed by integrating the peak areas in the gas chromatogram.
-
-
Pharmacokinetic Analysis (if radiolabeled compound is used):
-
Aliquots of urine, feces, and various tissues (collected at the end of the study) are analyzed by liquid scintillation counting to determine the distribution and excretion of the radiolabel over time.
-
Toxicology and Biological Effects
The toxicological profile of 1,6-DMN is not as extensively studied as that of its parent compound, naphthalene. However, based on the available data for naphthalene and other methylnaphthalenes, some key toxicological aspects can be inferred.
Acute Toxicity
Table 2: Acute Toxicity Data for 1,4-Dimethylnaphthalene
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2730 mg/kg | [5] |
| LD50 | Rabbit | Dermal | > 2000 mg/kg | [5] |
| LC50 | Rat | Inhalation | > 4.2 mg/L (4-hour exposure) | [5] |
These values suggest that dimethylnaphthalenes have a relatively low order of acute toxicity.
Carcinogenicity and Genotoxicity
The carcinogenicity of 1,6-DMN has not been specifically evaluated. However, naphthalene is classified as "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services. Chronic inhalation of naphthalene has been shown to cause respiratory tract tumors in rodents. The genotoxic potential of 1,6-DMN is also not well-defined, but some PAHs and their metabolites are known to be mutagenic.
Effects on Cellular Signaling Pathways
Direct evidence for the effects of 1,6-DMN on specific cellular signaling pathways is limited. However, studies on naphthalene have shown that it can modulate gene expression and affect pathways involved in cell survival and proliferation. For instance, exposure of human cord blood cells to naphthalene resulted in the overexpression of anti-apoptotic proteins (Bcl-2) and proteins involved in cell growth and differentiation (c-JUN, c-FOS, RAF-1), as well as the induction of the pro-inflammatory cytokine IL-8.[6] It is plausible that 1,6-DMN, as a structurally related PAH, could exert similar effects on these signaling cascades.
Caption: Potential signaling effects of PAHs like 1,6-DMN.
Conclusion
This compound is a polycyclic aromatic hydrocarbon with distinct chemical, metabolic, and toxicological properties. This technical guide has summarized the current state of knowledge regarding this compound, providing a foundation for further research. While significant progress has been made in understanding its metabolism and general toxicological profile, several knowledge gaps remain. Specifically, more research is needed to determine the precise acute toxicity values for 1,6-DMN, to elucidate the specific cytochrome P450 isoforms responsible for its metabolism, and to identify the direct effects of 1,6-DMN on key cellular signaling pathways. Addressing these research questions will be crucial for a more complete understanding of the human health risks and potential therapeutic applications of this and other dimethylnaphthalene isomers.
References
- 1. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
- 4. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Naphthalene exposure: effects on gene expression and proliferation in human cord blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ten Isomers of Dimethylnaphthalene: A Comprehensive Technical Guide to their Discovery, Properties, and Synthesis
An in-depth exploration for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the ten isomers of dimethylnaphthalene (DMN). It details their discovery and historical context, summarizes their key physical and chemical properties, and outlines detailed experimental protocols for their synthesis and identification. The guide is intended for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of these aromatic hydrocarbons is essential. Particular emphasis is placed on the industrially significant 2,6-dimethylnaphthalene (B47086), a key precursor in the production of high-performance polymers.
Introduction: The Naphthalene (B1677914) Family and the Significance of Dimethylnaphthalenes
Naphthalene, a bicyclic aromatic hydrocarbon first isolated from coal tar in the early 1820s, forms the foundation of a vast family of related compounds.[1][2] Its discovery marked a significant milestone in organic chemistry, paving the way for the exploration of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[1] Among these derivatives, the dimethylnaphthalenes (DMNs), which consist of a naphthalene core with two methyl group substituents, are of particular interest due to their diverse properties and applications.
There are ten structural isomers of dimethylnaphthalene, each with the chemical formula C₁₂H₁₂ and a molar mass of approximately 156.22 g/mol .[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] The position of the two methyl groups on the naphthalene ring significantly influences their physical and chemical properties, leading to a range of melting points, boiling points, and reactivities. This isomeric diversity presents both challenges and opportunities in their separation and utilization.
Of the ten isomers, 2,6-dimethylnaphthalene has garnered the most significant industrial attention as a monomer for the production of polyethylene (B3416737) naphthalate (PEN), a high-performance polyester (B1180765) with superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET).[4][7] The selective synthesis of 2,6-DMN remains a key focus of industrial research, driving the investigation of isomerization and separation technologies. Other DMN isomers have found applications as chemical intermediates, solvents, and have been studied for their biological activities.
This guide will delve into the historical discovery of these isomers, provide a detailed comparison of their physical properties, and present experimental methodologies for their synthesis and characterization, offering a valuable resource for researchers in the field.
Historical Perspective: The Unraveling of the Dimethylnaphthalene Isomers
While the discovery of naphthalene itself dates back to the 1820s, the individual isolation and characterization of its ten dimethylated derivatives occurred over a more extended period.[1][2] Early research into coal tar and petroleum distillates revealed the presence of complex mixtures of methylated naphthalenes. However, the separation and definitive identification of each DMN isomer proved to be a significant analytical challenge for early organic chemists.
The development of advanced analytical techniques, such as gas chromatography (GC) and spectroscopy, in the 20th century was instrumental in the systematic identification of the DMN isomers. The pursuit of efficient synthetic routes to specific isomers, particularly the industrially valuable 2,6-DMN, has been a major driver of research in this area. The timeline of the specific discovery and first synthesis of each of the ten isomers is not centrally documented and represents a more fragmented history within the broader field of aromatic chemistry.
Physical and Chemical Properties of Dimethylnaphthalene Isomers
The positioning of the two methyl groups on the naphthalene core has a profound impact on the physical properties of the DMN isomers. These differences are critical for developing effective separation and purification strategies. The following table summarizes key physical properties of the ten DMN isomers.
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 1,2-Dimethylnaphthalene | 573-98-8 | -2 to -1[11][23] | 266-267[11][23] | 1.013[23] |
| 1,3-Dimethylnaphthalene | 575-41-7 | -6 to -3[24][25] | 263[24][25] | 0.982[24][26] |
| 1,4-Dimethylnaphthalene | 571-58-4 | -18[27][28] | 262-264[27][28] | 1.016[27][28] |
| 1,5-Dimethylnaphthalene | 571-61-9 | 78-83.5[8][14][29][30] | 265-266[8][29] | ~1.0 (solid) |
| 1,6-Dimethylnaphthalene | 575-43-9 | -17 to -16[3][31] | 264.4-266[3][31] | 1.002[3][31] |
| 1,7-Dimethylnaphthalene | 575-37-1 | -12.99 to 24[6] | 262-263[6] | 1.002[6] |
| 1,8-Dimethylnaphthalene | 569-41-5 | 59-61[12][15] | 270[12] | ~1.0 (solid) |
| 2,3-Dimethylnaphthalene | 581-40-8 | 103-104[7][19] | 269[7][19] | ~1.0 (solid) |
| 2,6-Dimethylnaphthalene | 581-42-0 | 106-111[10][18] | 262[10][18] | 1.01[10] |
| 2,7-Dimethylnaphthalene (B47183) | 582-16-1 | 96-97 | 262 | ~1.0 (solid) |
Note: The reported values can vary slightly between different sources.
Isomerization and the Concept of Isomer Triads
The synthesis of a single, pure DMN isomer is often complicated by the formation of other isomers. Understanding the principles of isomer isomerization is crucial for controlling reaction outcomes and for developing strategies to enrich the desired product. The ten DMN isomers can be grouped into four "triads" based on their interconversion behavior under acidic conditions. Within each triad, the isomers can readily isomerize into one another.
This classification is particularly relevant for the production of 2,6-DMN. Syntheses that produce isomers within the 2,6-triad (1,5-DMN and 1,6-DMN) are advantageous as these can be subsequently isomerized to the desired 2,6-DMN product.[4]
Experimental Protocols: Synthesis and Identification
This section provides an overview of common synthetic strategies and analytical methods for the preparation and characterization of dimethylnaphthalene isomers.
General Synthetic Approaches
The synthesis of DMN isomers can be broadly categorized into two main strategies:
-
Alkylation of Naphthalene or Methylnaphthalenes: This involves the direct introduction of methyl groups onto the naphthalene or a methylnaphthalene starting material. Friedel-Crafts alkylation is a common method, but it often leads to a mixture of isomers.
-
Cyclization of Substituted Benzenes: This approach involves the construction of the second aromatic ring from a suitably substituted benzene (B151609) derivative. This method can offer greater regioselectivity.
The following diagram illustrates a generalized workflow for the synthesis of DMNs via a cyclization route.
Detailed Synthesis Protocol: Preparation of 2,7-Dimethylnaphthalene
This protocol is adapted from a literature procedure and details the synthesis of 2,7-dimethylnaphthalene from 2,7-dihydroxynaphthalene (B41206).
Step 1: Synthesis of 2,7-Bis(diethylcarbamoyloxy)naphthalene
-
To a dry, 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a condenser, add 2,7-dihydroxynaphthalene (49.7 g, 0.310 mol) and pyridine (B92270) (700 mL) under a nitrogen atmosphere.
-
Cool the flask in an ice bath for 30 minutes.
-
Add N,N-diethylcarbamoyl chloride (120 mL, 0.900 mol) to the vigorously stirred mixture over 5 minutes.
-
Remove the ice bath and allow the solution to warm to room temperature.
-
Heat the solution to 100°C (±5°C) for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the flask in an ice bath and slowly add 6 M hydrochloric acid (250 mL) with vigorous stirring.
-
Add an additional 350 mL of 6 M HCl followed by 600 mL of water to precipitate the product.
-
Filter the solid using a Büchner funnel, wash with water (500 mL), and dry under vacuum to yield the crude product.
Step 2: Synthesis of 2,7-Dimethylnaphthalene
-
In a dry, 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place the crude 2,7-bis(diethylcarbamoyloxy)naphthalene from the previous step.
-
Add anhydrous tetrahydrofuran (B95107) (THF, 1 L) to the flask and stir to dissolve the solid.
-
Cool the solution in an ice bath.
-
Slowly add a 3 M ethereal solution of methylmagnesium bromide (235 mL, 0.705 mol) dropwise over 25 minutes.
-
Stir the reaction mixture at 30°C for 13 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly add 6 M hydrochloric acid to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from 95% ethanol (B145695) to obtain colorless crystals of 2,7-dimethylnaphthalene.
Analytical Techniques for Isomer Identification
The accurate identification and quantification of DMN isomers in a mixture are critical for both research and industrial applications. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools employed for this purpose.
5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a volatile mixture. The different DMN isomers often have very similar retention times, making their complete separation challenging.[31]
Experimental Protocol: GC-MS Analysis of a DMN Isomer Mixture
-
Sample Preparation: Dissolve a small amount of the DMN isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the DMN isomers by comparing their retention times and mass spectra with those of authentic standards or with library data. The molecular ion (M⁺) will be observed at m/z 156, with characteristic fragmentation patterns.
5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information that can be used to differentiate between the DMN isomers. The chemical shifts and coupling patterns of the aromatic and methyl protons/carbons are unique for each isomer.
¹H NMR: The aromatic region (typically δ 7.0-8.0 ppm) will show a complex pattern of signals corresponding to the naphthalene ring protons. The methyl protons will appear as singlets in the upfield region (typically δ 2.4-2.7 ppm). The exact chemical shifts are highly dependent on the substitution pattern.
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule. The chemical shifts of the methyl carbons and the aromatic carbons provide a unique fingerprint for each isomer.
Conclusion
The ten isomers of dimethylnaphthalene represent a fascinating and important class of polycyclic aromatic hydrocarbons. Their discovery and the development of methods for their synthesis and separation have been driven by both academic curiosity and industrial demand. The physical and chemical properties of these isomers are intricately linked to the substitution pattern of the methyl groups on the naphthalene core. A thorough understanding of these properties, along with robust analytical and synthetic methodologies, is essential for their effective utilization in various scientific and industrial applications, from the production of advanced polymers to their use as fine chemical intermediates. This guide has provided a comprehensive overview of the current knowledge on dimethylnaphthalene isomers, serving as a valuable resource for researchers and professionals in the field.
References
- 1. US3931348A - Process for preparing dimethyl naphthalene - Google Patents [patents.google.com]
- 2. 2,3-DIMETHYLNAPHTHALENE(581-40-8) 1H NMR [m.chemicalbook.com]
- 3. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
- 4. nacatsoc.org [nacatsoc.org]
- 5. US3775500A - Preparation of 2,7-dimethylnaphthalene - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. VUV Analytics [vuvanalytics.com]
- 11. 1,3-DIMETHYLNAPHTHALENE(575-41-7) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. scbt.com [scbt.com]
- 16. Naphthalene, 1,2-dimethyl- [webbook.nist.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. 1,2-Dimethylnaphthalene | C12H12 | CID 11317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 2,3-Dimethylnaphthalene | C12H12 | CID 11386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Analysis and deconvolution of dimethylnaphthalene isomers using gas chromatography vacuum ultraviolet spectroscopy and theoretical computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Origins of life clue found in chemistry laboratory experiment | University of Hawaiʻi System News [hawaii.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. 2,7-Dimethylnaphthalene | C12H12 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 26. academic.oup.com [academic.oup.com]
- 27. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 30. Organic Syntheses Procedure [orgsyn.org]
- 31. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1,6-Dimethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,6-Dimethylnaphthalene (1,6-DMN), a polycyclic aromatic hydrocarbon (PAH), in various matrices. The protocols focus on widely used and robust analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction to this compound Analysis
This compound (CAS No: 575-43-9) is a component of crude oil and can be formed during the incomplete combustion of organic materials.[1] Its detection and quantification are crucial in environmental monitoring, food safety, and toxicological studies. In the context of drug development, understanding the metabolic fate of drug candidates that may contain a naphthalene (B1677914) moiety is essential, and analytical methods for related compounds like 1,6-DMN are highly relevant.
This document outlines protocols for sample preparation and instrumental analysis, providing expected performance characteristics based on established methods for PAHs.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the premier technique for the analysis of 1,6-DMN and other PAHs due to its high sensitivity and selectivity.[2] When operated in Selected Ion Monitoring (SIM) mode, the mass spectrometer can achieve very low detection limits.
Sample Preparation Protocols
The choice of sample preparation method is critical and depends on the sample matrix.
Protocol 1: QuEChERS Extraction for Solid and Fatty Matrices (e.g., Soil, Tissues, Smoked Meat)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[2][3][4]
Experimental Protocol:
-
Sample Homogenization: Weigh 2-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard solution (e.g., this compound-d12) to the sample.
-
Hydration (for dry samples): Add an appropriate volume of deionized water to the sample and vortex to mix. For tissue samples, 12 mL of deionized water can be added.[4]
-
Extraction: Add 10-15 mL of acetonitrile (B52724) to the tube.[3][4] Shake or vortex vigorously for 1 minute.
-
Salting Out: Add QuEChERS salts. A common composition is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[2] Immediately shake for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube. The sorbent composition depends on the matrix:
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is ready for GC-MS analysis.
Caption: Solid-Phase Extraction workflow.
GC-MS Instrumental Parameters
Typical GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column *[5] Injection Volume: 1 µL, splitless mode
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 30°C/min to 180°C
-
Ramp 2: 10°C/min to 220°C
-
Ramp 3: 40°C/min to 300°C, hold for 2 minutes *[5] MS Transfer Line Temperature: 280°C
-
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for this compound:
-
Quantifier Ion: m/z 156 (Molecular Ion) *[6] Qualifier Ions: m/z 141, 115
Quantitative Data and Performance
The following table summarizes the expected performance of the GC-MS method for 1,6-DMN analysis based on validated methods for similar PAHs.
| Parameter | Expected Performance for 1,6-DMN | Data Source Context |
| Linearity (r²) | > 0.995 | Based on a validated QuEChERS GC-MS method for 16 PAHs in smoked meat. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | Inferred from EU criteria for PAHs in food and typical performance of GC-MS methods. |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/kg | Inferred from EU criteria for PAHs in food and typical performance of GC-MS methods. |
| Recovery | 70 - 120% | Typical recovery range for PAHs using QuEChERS and SPE methods in various matrices. |
| Precision (%RSD) | < 15% | Standard requirement for analytical method validation. |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC coupled with a Fluorescence Detector (FLD) or a Diode Array Detector (DAD/UV) is an alternative technique for the analysis of PAHs, particularly for isomer separation.
[7]#### 3.1. Sample Preparation
The sample preparation protocols (QuEChERS and SPE) described for GC-MS are also suitable for HPLC analysis. The final extract may need to be solvent-exchanged into a mobile phase-compatible solvent (e.g., acetonitrile).
HPLC Instrumental Parameters
Typical HPLC-FLD/DAD Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Polymeric C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) designed for PAH analysis
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
Start at 50% B, hold for 1 minute
-
Linear gradient to 100% B over 15 minutes
-
Hold at 100% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
DAD Detection: Monitor at 220 nm and 254 nm
-
FLD Detection (for higher sensitivity and selectivity):
-
Excitation Wavelength: 275 nm
-
Emission Wavelength: 330 nm (Wavelengths may require optimization)
-
Quantitative Data and Performance
The following table summarizes the expected performance of the HPLC method for 1,6-DMN analysis.
| Parameter | Expected Performance for 1,6-DMN | Data Source Context |
| Linearity (r²) | > 0.99 | Common for validated HPLC methods for PAHs. |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg | Inferred from similar HPLC-FLD methods for PAHs in complex matrices. |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/kg | Inferred from similar HPLC-FLD methods for PAHs in complex matrices. |
| Recovery | 75 - 110% | A study on PAHs in seafood using a QuEChERS-based extraction and HPLC-FLD reported recoveries in this range. |
| Precision (%RSD) | < 15% | Standard requirement for analytical method validation. |
Summary
The described GC-MS and HPLC methods provide robust and reliable approaches for the detection and quantification of this compound. For high sensitivity and selectivity, GC-MS in SIM mode is the recommended technique. Proper sample preparation using methods like QuEChERS or SPE is essential for achieving accurate results, especially in complex matrices. The use of a deuterated internal standard is mandatory for precise quantification. The provided protocols and performance data serve as a comprehensive guide for researchers, scientists, and drug development professionals.
References
- 1. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Development and validation of an analytical method for the quantification of 2,6-diisopropylnaphthalene in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of 1,6-Dinitropyrene (1,6-DMN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dinitropyrene (1,6-DMN) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern. As a potent mutagen and suspected carcinogen, its detection and quantification in various matrices, including environmental samples and biological systems, are of paramount importance for risk assessment and in the context of drug development where metabolism and genotoxicity studies are crucial. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive analytical platform for the determination of 1,6-DMN. This document provides detailed application notes and experimental protocols for the analysis of 1,6-DMN using GC-MS.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of 1,6-Dinitropyrene. Please note that while the mass-to-charge ratios are specific to 1,6-DMN, the retention time, limit of detection (LOD), and limit of quantification (LOQ) are representative values for nitro-PAHs analyzed under typical GC-MS conditions and may vary based on the specific instrumentation and analytical method employed.
| Parameter | Value | Notes |
| Molecular Weight | 292.25 g/mol | |
| CAS Number | 42397-64-8 | |
| Typical GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column is generally suitable for the analysis of PAHs and their derivatives. |
| Estimated Retention Time | 20 - 25 min | This is an estimated range and is highly dependent on the specific GC oven temperature program. |
| Primary Quantifier Ion (m/z) | 292 (M+) | Molecular ion. |
| Qualifier Ions (m/z) | 246, 216, 200 | Common fragment ions resulting from the loss of NO2 and other neutral fragments. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Typical for GC-MS in Selected Ion Monitoring (SIM) mode. |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | Typically 3 to 10 times the LOD. |
| Linear Range | 1 - 100 ng/mL | A typical calibration range for quantitative analysis. |
| Recovery | 80 - 110% | Dependent on the sample matrix and extraction method. |
Experimental Protocols
Sample Preparation: Extraction from Environmental Solid Matrices (e.g., Soil, Sediment)
This protocol describes a common approach for the extraction of 1,6-DMN from solid environmental samples.
Materials:
-
Homogenized solid sample
-
Anhydrous sodium sulfate (B86663)
-
Dichloromethane (B109758) (DCM), pesticide grade or equivalent
-
Hexane (B92381), pesticide grade or equivalent
-
Silica (B1680970) gel for column chromatography
-
Internal standard (e.g., d10-pyrene)
-
Sonicator
-
Centrifuge
-
Rotary evaporator
-
Glass columns for chromatography
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Weigh 5-10 g of the homogenized sample into a glass beaker. Add an equal amount of anhydrous sodium sulfate and mix thoroughly to dry the sample.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard solution.
-
Extraction:
-
Transfer the sample mixture to a glass extraction vessel.
-
Add 30 mL of a 1:1 (v/v) mixture of dichloromethane and hexane.
-
Sonicate the mixture for 20 minutes in a water bath.
-
Allow the solid material to settle, and carefully decant the supernatant into a clean flask.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine all the extracts.
-
-
Concentration: Concentrate the combined extract to approximately 1-2 mL using a rotary evaporator at a temperature not exceeding 35°C.
-
Cleanup (Silica Gel Chromatography):
-
Prepare a silica gel column by packing a glass column with activated silica gel in hexane.
-
Load the concentrated extract onto the column.
-
Elute with a suitable solvent gradient, starting with hexane and gradually increasing the polarity with dichloromethane. The fraction containing nitro-PAHs is typically eluted with a mixture of hexane and dichloromethane.
-
Collect the fraction containing 1,6-DMN.
-
-
Final Concentration: Evaporate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Analysis Protocol
This protocol outlines the instrumental parameters for the analysis of 1,6-DMN.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (capable of electron ionization and Selected Ion Monitoring)
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
Transfer Line Temperature: 290°C
MS (B15284909) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Quantifier Ion: m/z 292
-
Qualifier Ions: m/z 246, 216
-
-
Dwell Time: 100 ms per ion
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of 1,6-DMN.
Caption: Logical flow of Selected Ion Monitoring (SIM) for 1,6-DMN analysis.
High-Performance Liquid Chromatography (HPLC) for the Separation of Dimethylnaphthalene Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of dimethylnaphthalene (DMN) isomers using High-Performance Liquid Chromatography (HPLC). Due to the structural similarity of the ten DMN isomers, their separation is a significant analytical challenge. While Gas Chromatography (GC) is often employed for the baseline separation of all ten isomers, HPLC offers a valuable alternative, particularly for the quantification of specific isomers in various matrices.
These notes will explore two primary HPLC methodologies: a standard reversed-phase C18 approach for the analysis of a specific isomer, 1,4-dimethylnaphthalene (B47064), and a method utilizing a phenyl-based stationary phase to leverage π-π interactions for enhanced separation of a mixture of DMN isomers.
Application Note 1: Isocratic HPLC-UV Method for the Quantification of 1,4-Dimethylnaphthalene
This method is suitable for the routine analysis and quantification of 1,4-dimethylnaphthalene (1,4-DMN), a compound often used as a potato sprout inhibitor. The protocol is based on a reversed-phase separation using a C18 column with UV detection.
Data Presentation
| Parameter | Value |
| Analyte | 1,4-Dimethylnaphthalene |
| Internal Standard | 2-Methylnaphthalene (B46627) |
| Column | ODS (C18), 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | 70% Acetonitrile (B52724) in Water |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 228 nm |
| Run Time | 10 minutes |
| Typical Retention Time of 1,4-DMN | ~ 6.5 minutes |
| Typical Retention Time of 2-MeN | ~ 5.0 minutes |
Experimental Protocol
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1,4-Dimethylnaphthalene (analytical standard)
-
2-Methylnaphthalene (internal standard)
-
Methanol (for sample preparation)
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials with septa
-
0.45 µm syringe filters
2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 1,4-DMN and dissolve it in 100 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-methylnaphthalene and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL for 1,4-DMN, each containing a constant concentration of the internal standard (e.g., 10 µg/mL).
3. Sample Preparation
-
Sample extraction procedures will vary depending on the matrix (e.g., potato peels, soil, water). A generic protocol involves extracting the sample with a suitable organic solvent, followed by a concentration or dilution step to bring the analyte concentration within the calibration range. The internal standard should be added before any sample processing steps to correct for extraction efficiency and injection volume variations.
-
Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove particulate matter.
4. HPLC System and Conditions
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector wavelength to 228 nm.
-
Inject the prepared standards and samples.
5. Data Analysis
-
Integrate the peak areas for 1,4-DMN and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of 1,4-DMN to the peak area of the internal standard against the concentration of 1,4-DMN.
-
Determine the concentration of 1,4-DMN in the samples by using the linear regression equation from the calibration curve.
Experimental Workflow
Caption: Workflow for the quantification of 1,4-DMN by HPLC-UV.
Application Note 2: Enhanced Separation of Dimethylnaphthalene Isomers Using a Phenyl-Hexyl Stationary Phase
Standard C18 columns primarily separate compounds based on hydrophobicity. For isomers with very similar hydrophobicities, such as DMNs, this can result in poor resolution. Phenyl-based stationary phases offer an alternative separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. This can lead to improved selectivity for closely related aromatic isomers. This application note describes a gradient method using a phenyl-hexyl column for the separation of a mixture of DMN isomers.
Data Presentation
| Parameter | Value |
| Analytes | Dimethylnaphthalene Isomer Mixture |
| Column | Phenyl-Hexyl, 5 µm, 150 mm x 4.6 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Note: The elution order and resolution of DMN isomers will depend on the specific isomer mixture and the exact gradient conditions. Method optimization is recommended for specific analytical goals.
Experimental Protocol
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dimethylnaphthalene isomer mixture (or individual standards)
-
Methanol (for sample preparation)
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials with septa
-
0.45 µm syringe filters
2. Standard and Sample Preparation
-
Prepare a stock solution of the DMN isomer mixture or individual standards in methanol.
-
Dilute the stock solution with the initial mobile phase composition (60% acetonitrile in water) to an appropriate concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC System and Conditions
-
Install the phenyl-hexyl column and set the column oven temperature to 30°C.
-
Set up the gradient elution program as specified in the table above.
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Set the UV detector to 254 nm.
-
Inject the prepared standard or sample.
4. Data Analysis
-
Identify the peaks corresponding to the different DMN isomers based on their retention times (if individual standards are available).
-
Evaluate the separation performance by calculating the resolution between adjacent peaks.
-
Optimize the gradient profile (slope and duration) to improve the resolution of critical isomer pairs if necessary.
Logical Relationship of Separation Principles
Caption: Comparison of separation principles for DMN isomers.
Concluding Remarks
The successful separation of dimethylnaphthalene isomers by HPLC is highly dependent on the selection of the appropriate stationary phase and the optimization of the mobile phase conditions. While a standard C18 column can be effective for the quantification of a single, well-resolved isomer like 1,4-DMN, columns that facilitate π-π interactions, such as phenyl-hexyl phases, are generally more suitable for resolving complex mixtures of these aromatic isomers. For the comprehensive separation of all ten DMN isomers, gas chromatography (GC) often provides superior resolution and should be considered as a complementary technique. The protocols provided herein serve as a starting point for method development and can be adapted to meet specific analytical requirements.
Application Notes: Utilizing 1,6-Dimethylnaphthalene as an Internal Standard for GC-MS Analysis
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In quantitative analysis, the use of an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response. 1,6-Dimethylnaphthalene is a suitable internal standard for the analysis of various compounds, particularly polycyclic aromatic hydrocarbons (PAHs) and related substances. Its chemical properties, including a molecular weight of 156.22 g/mol , a boiling point of 265-266 °C, and a melting point of -17 to -16 °C, make it amenable to GC-MS analysis.[1][2] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC-MS workflows.
Key Properties and Rationale for Use
This compound is selected as an internal standard for several key reasons:
-
Chemical Inertness: It is a relatively stable and non-reactive compound, ensuring it does not interfere with the target analytes during sample preparation and analysis.[1]
-
Elution Profile: Its retention time in typical GC programs for semi-volatile compounds allows it to elute within the analytical window of many target analytes without co-eluting with them.
-
Mass Spectral Signature: It produces a distinct mass spectrum with a prominent molecular ion, facilitating its identification and quantification.
-
Structural Similarity: As a polycyclic aromatic hydrocarbon, it behaves similarly to other PAHs during extraction and chromatography, making it an ideal IS for this class of compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its application as an internal standard.
Table 1: Physicochemical and Mass Spectrometric Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ | [1][3] |
| Molecular Weight | 156.22 g/mol | [1][2][3] |
| Boiling Point | 265-266 °C | [2] |
| Melting Point | -17 to -16 °C | [2] |
| Density | 1.002 g/mL at 25 °C | [2] |
| Key Mass Fragments (m/z) | 156 (Molecular Ion), 141, 115 | [1] |
Table 2: Typical Concentration Ranges for GC-MS Analysis
| Component | Concentration Range |
| This compound (IS) | 1 - 10 µg/mL |
| Calibration Standards | 0.1 - 20 µg/mL |
| Quality Control Samples | Low, Medium, High (within calibration range) |
Experimental Protocols
This section outlines the detailed methodologies for utilizing this compound as an internal standard in a typical GC-MS analysis of environmental or biological samples for PAHs.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane, hexane).
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent.
-
Calibration Standards: Prepare a series of calibration standards containing the target analytes at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Spike each calibration standard with the internal standard working solution to a final concentration of 5 µg/mL.
Sample Preparation
The following is a general protocol for solid-phase extraction (SPE) which can be adapted based on the specific sample matrix.
-
Sample Collection and Homogenization: Collect a representative sample (e.g., 1 g of soil, 100 mL of water). Homogenize solid samples as needed.
-
Spiking with Internal Standard: Spike the sample with a known amount of the this compound internal standard working solution (e.g., 50 µL of 10 µg/mL IS for a final concentration of 5 µg/mL in the final 100 µL extract).
-
Extraction:
-
Liquid Samples: Pass the water sample through a pre-conditioned C18 SPE cartridge.
-
Solid Samples: Extract the sample with an appropriate solvent (e.g., dichloromethane) using sonication or Soxhlet extraction.
-
-
Elution: Elute the analytes and the internal standard from the SPE cartridge with a suitable solvent (e.g., ethyl acetate).
-
Concentration and Solvent Exchange: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 100 µL) of a solvent suitable for GC injection (e.g., hexane).
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and target analytes.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp 1: 10 °C/min to 200 °C Ramp 2: 5 °C/min to 300 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions (this compound) | m/z 156, 141 |
| SIM Ions (Target Analytes) | Specific to each analyte |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the target analytes and this compound based on their retention times and mass spectra.
-
Calibration Curve Construction: For each target analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.
-
Quantification: Determine the concentration of the target analytes in the samples by calculating their peak area ratios relative to the internal standard and using the calibration curve.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Naphthalene-Based Polymers
A Critical Evaluation of 1,6-Diaminonaphthalene (B3253516) in Polymer Synthesis and Clarification on Polyethylene (B3416737) Naphthalate (PEN) Precursors
For researchers, scientists, and drug development professionals, precision in monomer selection is paramount for the synthesis of high-performance polymers. This document addresses the application of naphthalene-based monomers in polymer synthesis, with a specific focus on clarifying the role of 1,6-diaminonaphthalene (1,6-DMN) and detailing the established synthesis of Polyethylene Naphthalate (PEN).
Executive Summary
Based on a comprehensive review of the scientific literature, 1,6-diaminonaphthalene (1,6-DMN) is not a direct precursor for the synthesis of Polyethylene Naphthalate (PEN) . PEN is a polyester (B1180765), and its synthesis fundamentally requires the polycondensation of a dicarboxylic acid (or its diester equivalent) and a diol. The standard and commercially utilized precursors for PEN are 2,6-naphthalenedicarboxylic acid (2,6-NDA) or its derivative dimethyl-2,6-naphthalenedicarboxylate (2,6-NDC) , and ethylene (B1197577) glycol (EG) .[1][2][3]
Diamines, such as 1,6-DMN, are the requisite monomers for the synthesis of polyamides and polyimides, where an amide linkage is formed with a dicarboxylic acid or a dianhydride, respectively. The amino groups (-NH₂) of a diamine do not react with diols under typical polycondensation conditions to form the ester linkages (-O-C=O) that constitute the backbone of a polyester like PEN.
While a hypothetical multi-step conversion of 1,6-DMN to a naphthalene (B1677914) diol or dicarboxylic acid could be envisioned, this is not a reported or industrially practiced route for producing PEN precursors. This document will therefore focus on the established synthesis of PEN from its correct precursors and will also provide protocols for the synthesis of other naphthalene-based polymers where diamines are the appropriate monomers.
Section 1: Synthesis of Polyethylene Naphthalate (PEN) Polymer
PEN is a high-performance polyester with superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (B1205515) (PET).[3]
Reaction Pathway for PEN Synthesis
The synthesis of PEN is typically a two-step process involving an esterification or transesterification reaction followed by polycondensation.[2]
Caption: Workflow for the two-step synthesis of PEN via transesterification and polycondensation.
Experimental Protocol: Two-Step Melt Polymerization of PEN
This protocol is based on the common industrial method of transesterification followed by polycondensation.[2][4]
Step 1: Transesterification (Ester Interchange)
-
Reactor Setup: Charge a high-temperature, stirred-tank reactor equipped with a nitrogen inlet, a condenser, and a vacuum line with dimethyl-2,6-naphthalenedicarboxylate (2,6-NDC) and ethylene glycol (EG). The typical molar ratio of EG to 2,6-NDC is approximately 2.2:1.
-
Catalyst Addition: Add a transesterification catalyst, such as zinc acetate (B1210297) (Zn(OAc)₂), typically at a concentration of 200-300 ppm relative to the weight of 2,6-NDC.
-
Heating and Reaction: Heat the mixture under a nitrogen atmosphere with continuous stirring. Gradually increase the temperature from ~180°C to ~230°C.[4]
-
Methanol Removal: Methanol is generated as a byproduct during this step. Continuously remove the methanol vapor through the condenser to drive the reaction to completion. The reaction is typically continued for 2-4 hours, or until the evolution of methanol ceases.[4]
-
Monomer Formation: The product of this stage is the monomer bis(2-hydroxyethyl)-2,6-naphthalenedicarboxylate (BHEN).
Step 2: Polycondensation
-
Catalyst and Stabilizer Addition: Add a polycondensation catalyst, such as antimony trioxide (Sb₂O₃) (typically 300-400 ppm), and a phosphorus-based stabilizer (e.g., phosphoric acid) to the molten BHEN from the first step.
-
Temperature Increase: Increase the temperature of the reactor to 270-300°C.[4]
-
Vacuum Application: Gradually apply a high vacuum (typically below 1 Torr) to the reactor. This is crucial for removing the ethylene glycol byproduct, which increases the polymer's molecular weight.
-
Viscosity Monitoring: The progress of the polycondensation is monitored by measuring the torque on the stirrer, which correlates with the viscosity of the molten polymer.
-
Reaction Completion: The reaction is considered complete when the desired melt viscosity (and thus molecular weight) is achieved. This can take 2-3 hours.
-
Extrusion and Pelletizing: Extrude the molten PEN polymer from the reactor, cool it in a water bath, and cut it into pellets for further processing.
Data Presentation: Properties of PEN Precursors and Polymer
| Compound | Abbreviation | Molar Mass ( g/mol ) | Melting Point (°C) | Role in Synthesis |
| Dimethyl-2,6-naphthalenedicarboxylate | 2,6-NDC | 244.24 | 188 - 192 | Starting Material (Diester) |
| 2,6-Naphthalenedicarboxylic acid | 2,6-NDA | 216.19 | >300 | Starting Material (Diacid)[5] |
| Ethylene Glycol | EG | 62.07 | -12.9 | Starting Material (Diol)[2] |
| Bis(2-hydroxyethyl)-2,6-naphthalenedicarboxylate | BHEN | 304.29 | ~110 | Intermediate Monomer |
| Polyethylene Naphthalate | PEN | Variable | ~265-270 (Tm) | Final Polymer[3] |
Section 2: Application of Diaminonaphthalenes in Polymer Synthesis
While not used for PEN, diaminonaphthalenes are valuable monomers for high-performance polyimides and polyamides. The synthesis involves the formation of amide or imide linkages.
Reaction Pathway for Naphthalene-Based Polyimide Synthesis
Polyimides are typically synthesized in a two-step process involving the formation of a poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final polyimide.
Caption: General workflow for the synthesis of a naphthalene-based polyimide from a diaminonaphthalene.
Experimental Protocol: Synthesis of a Polyimide from 1,5-Diaminonaphthalene
This generalized protocol describes the synthesis of a polyimide from 1,5-diaminonaphthalene (1,5-DAN) and pyromellitic dianhydride (PMDA).
-
Dissolution of Diamine: In a dry, three-necked flask purged with nitrogen, dissolve 1,5-diaminonaphthalene in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) with stirring until a clear solution is obtained.
-
Addition of Dianhydride: Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the diamine solution in small portions. Maintain the temperature at room temperature. An exothermic reaction will occur, and the viscosity of the solution will increase significantly.
-
Poly(amic acid) Formation: Continue stirring the solution at room temperature for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid) (PAA) solution.
-
Film Casting: Cast the viscous PAA solution onto a clean glass plate using a doctor blade to create a film of uniform thickness.
-
Solvent Removal: Place the glass plate in a vacuum oven at a moderate temperature (e.g., 80-90°C) for several hours to remove the bulk of the DMAc solvent, resulting in a PAA film.
-
Thermal Imidization: Carefully peel the PAA film from the glass plate and fix it in a frame. Place the frame in a high-temperature oven and cure the film using a staged heating program, for example: 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour. This thermal treatment converts the poly(amic acid) to the final polyimide through cyclodehydration, with the release of water.
-
Characterization: The resulting transparent, flexible polyimide film can be characterized by techniques such as FTIR, TGA, and tensile testing.
Data Presentation: Properties of Common Naphthalene-Based Monomers for Polyamides/Polyimides
| Compound | Abbreviation | Molar Mass ( g/mol ) | Melting Point (°C) | Polymer Application |
| 1,5-Diaminonaphthalene | 1,5-DAN | 158.20 | 189 - 191 | Polyimides, Polyamides[6] |
| 1,6-Diaminonaphthalene | 1,6-DMN | 158.20 | 102 - 105 | Polyimides, Polyamides[7] |
| 1,8-Diaminonaphthalene | 1,8-DAN | 158.20 | 66 - 68 | Polyimides, Polyamides |
| Pyromellitic Dianhydride | PMDA | 218.12 | 284 - 287 | Polyimides |
| Isophthaloyl Chloride | IPC | 203.02 | 43 - 44 | Polyamides |
| Terephthaloyl Chloride | TPC | 203.02 | 82 - 84 | Polyamides |
References
- 1. researchgate.net [researchgate.net]
- 2. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104672438A - Method for synthesizing PEN (Polyethylene Naphthalate) by ester exchange method - Google Patents [patents.google.com]
- 5. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,6-Dimethylnaphthalene as a Molecular Probe in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-dimethylnaphthalene (1,6-DMN) as a fluorescent molecular probe for characterizing various materials. The protocols detailed below are based on the photophysical properties of 1,6-DMN, particularly its ability to form excimers, which are sensitive to the local environment.
I. Introduction to this compound as a Molecular Probe
This compound is a polycyclic aromatic hydrocarbon that exhibits fluorescence. Its utility as a molecular probe in materials science stems from its ability to form excited-state dimers, known as excimers, at higher concentrations or in constrained environments. The ratio of monomer to excimer fluorescence is highly sensitive to the viscosity, polarity, and free volume of the surrounding medium. This allows for the non-invasive study of a material's microstructure.
Key Principles:
-
Monomer Emission: At low concentrations or in environments with low viscosity, excited 1,6-DMN molecules relax to the ground state, emitting fluorescence at a characteristic wavelength.
-
Excimer Formation and Emission: In environments where 1,6-DMN molecules are in close proximity (i.e., high concentration or within confined spaces like polymer chains or micropores), an excited monomer can interact with a ground-state monomer to form an excimer. This excimer then fluoresces at a longer, red-shifted wavelength compared to the monomer.
-
Environmental Sensitivity: The efficiency of excimer formation is dependent on the mobility of the 1,6-DMN molecules. In viscous or rigid environments, molecular motion is restricted, leading to a decrease in the excimer-to-monomer fluorescence intensity ratio (Ie/Im). This relationship allows for the characterization of local microviscosity and free volume within a material.
II. Applications in Materials Science
Probing Polymer Microenvironments
The photophysical behavior of 1,6-DMN can be exploited to investigate the microstructure of polymers, such as local viscosity, free volume, and phase transitions.
-
Microviscosity: The Ie/Im ratio of 1,6-DMN is inversely related to the local viscosity of the polymer matrix. By measuring this ratio, one can obtain qualitative and semi-quantitative information about the microviscosity surrounding the probe molecules.
-
Free Volume: The concept of free volume is crucial for understanding the transport properties and mechanical behavior of polymers.[1][2][3] 1,6-DMN can be used to probe changes in free volume during processes like physical aging or plasticization. A decrease in free volume restricts the molecular motion required for excimer formation, leading to a lower Ie/Im ratio.
-
Glass Transition Temperature (Tg): As a polymer is heated through its glass transition temperature, the increased molecular motion of the polymer chains leads to a corresponding increase in the mobility of the 1,6-DMN probe. This results in a significant change in the Ie/Im ratio, allowing for the determination of Tg.
Characterization of Porous Materials
While less documented than its use in polymers, the principles of excimer fluorescence suggest that 1,6-DMN could be a valuable probe for characterizing microporous materials like zeolites and metal-organic frameworks (MOFs). The confinement of 1,6-DMN molecules within the pores of these materials could influence excimer formation.
-
Pore Size and Connectivity: The ability of 1,6-DMN molecules to form excimers within a porous network would depend on the size and interconnectivity of the pores. In materials with pores large enough to accommodate two molecules, excimer formation would be more favorable.
-
Surface Acidity: The fluorescence of naphthalene (B1677914) derivatives can be sensitive to the acidity of their environment.[4] While direct evidence for 1,6-DMN is limited, it is plausible that interactions with acidic sites on the surface of materials like zeolites could lead to shifts in its fluorescence spectrum, providing a method for probing surface acidity.
III. Quantitative Data
The following tables summarize the photophysical properties of this compound in various solvents, which are essential for interpreting experimental results.
Table 1: Monomer and Excimer Fluorescence Rate Parameters of this compound in Dilute n-Heptane Solution [5]
| Parameter | Description | Value |
| kfM | Monomer fluorescence rate parameter | 5 x 10⁶ s⁻¹ |
| kfD | Excimer fluorescence rate parameter | 1.4 x 10⁶ s⁻¹ |
| k0iM | Monomer intersystem crossing rate | 11.6 x 10⁶ s⁻¹ |
| k0iD | Excimer intersystem crossing rate | 5.1 x 10⁶ s⁻¹ |
| k'iM | Monomer temp-dependent ISC frequency factor | 2.7 x 10⁸ s⁻¹ |
| k'iD | Excimer temp-dependent ISC frequency factor | 6.0 x 10⁹ s⁻¹ |
| WiM | Monomer temp-dependent ISC activation energy | 0.11 eV |
| WiD | Excimer temp-dependent ISC activation energy | 0.16 eV |
| B | Excimer binding energy | 0.26 ± 0.05 eV |
Table 2: Fluorescence Lifetimes of this compound in Different Solvents at 295 K [5]
| Solvent | Concentration | Monomer Lifetime (τM) | Excimer Lifetime (τD) |
| n-Heptane | Dilute | Varies with temp. | Varies with temp. |
| Cyclohexane | Dilute | - | - |
| Phenylcyclohexane | Dilute | - | - |
| Pure Liquid | 6.4 M | - | - |
Note: Specific lifetime values at 295 K for dilute solutions were not explicitly provided in the cited source, as they are temperature-dependent. The pure liquid state represents the highest concentration.
IV. Experimental Protocols
Protocol 1: Probing Polymer Microviscosity using 1,6-DMN
Objective: To determine the relative microviscosity of a polymer matrix.
Materials:
-
This compound (probe)
-
Polymer of interest (e.g., polystyrene, PMMA)
-
Suitable solvent for both polymer and probe (e.g., toluene, dichloromethane)
-
Spectrofluorometer with temperature control
-
Quartz cuvettes
Procedure:
-
Probe Incorporation:
-
Prepare a stock solution of 1,6-DMN in the chosen solvent (e.g., 10⁻³ M).
-
Dissolve the polymer in the same solvent to a desired concentration (e.g., 1-5 wt%).
-
Mix the polymer solution with the 1,6-DMN stock solution to achieve a final probe concentration of approximately 10⁻⁵ M.
-
Cast a thin film of the polymer/probe mixture onto a quartz slide by spin-coating or solvent evaporation in a dust-free environment. Ensure complete solvent removal by drying under vacuum.
-
-
Fluorescence Spectroscopy:
-
Place the polymer film in the sample holder of the spectrofluorometer.
-
Set the excitation wavelength to an appropriate value for 1,6-DMN (typically around 310-330 nm).
-
Record the fluorescence emission spectrum from approximately 340 nm to 550 nm.
-
Identify the monomer emission peak (typically around 350-380 nm) and the excimer emission peak (typically around 400-450 nm).
-
-
Data Analysis:
-
Determine the fluorescence intensity of the monomer (Im) at its maximum and the excimer (Ie) at its maximum.
-
Calculate the Ie/Im ratio.
-
Compare the Ie/Im ratios of different polymer samples to assess their relative microviscosities. A lower Ie/Im ratio indicates a higher microviscosity.
-
Protocol 2: Determination of Glass Transition Temperature (Tg) of a Polymer
Objective: To determine the Tg of a polymer using the temperature-dependent fluorescence of 1,6-DMN.
Procedure:
-
Sample Preparation: Prepare a polymer film containing 1,6-DMN as described in Protocol 1.
-
Temperature-Dependent Fluorescence Measurement:
-
Place the polymer film in a temperature-controlled sample holder in the spectrofluorometer.
-
Starting from a temperature below the expected Tg, record the fluorescence spectrum.
-
Increase the temperature in small increments (e.g., 2-5 °C) and allow the sample to equilibrate at each temperature before recording a new spectrum.
-
Continue this process to a temperature well above the expected Tg.
-
-
Data Analysis:
-
For each temperature, calculate the Ie/Im ratio.
-
Plot the Ie/Im ratio as a function of temperature.
-
The Tg is identified as the temperature at which a significant change in the slope of the Ie/Im vs. temperature plot is observed.
-
V. Visualizations
Caption: Principle of monomer and excimer fluorescence of this compound.
Caption: General experimental workflow for using 1,6-DMN as a molecular probe.
Caption: Relationship between material properties and 1,6-DMN fluorescence.
References
Application Notes and Protocols for the Catalytic Isomerization of 1,6-Dimethylnaphthalene to 2,6-Dimethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the catalytic isomerization of 1,6-dimethylnaphthalene (1,6-DMN) to the industrially significant 2,6-dimethylnaphthalene (B47086) (2,6-DMN). The synthesis of 2,6-DMN is a critical step in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). The isomerization of DMN isomers is a key strategy to enrich the desired 2,6-DMN product.
Introduction to DMN Isomerization
Dimethylnaphthalene (DMN) exists as ten different isomers. For the synthesis of 2,6-DMN, the isomers are often grouped into "triads" based on the migration chemistry of the methyl groups on the naphthalene (B1677914) ring. The "2,6-triad" consists of 1,5-DMN, 1,6-DMN, and 2,6-DMN.[1] Within this triad, both 1,5-DMN and 1,6-DMN can be efficiently isomerized to the desired 2,6-DMN over an acid catalyst.[1][2] This process is often carried out using shape-selective catalysts, such as zeolites, which favor the formation of the sterically less hindered 2,6-DMN.
Quantitative Data Summary
The following table summarizes representative quantitative data for the catalytic isomerization of dimethylnaphthalene isomers to 2,6-DMN using various zeolite catalysts. It is important to note that the feed composition in these studies may vary, often including a mixture of DMN isomers.
| Catalyst | Starting Isomer(s) | Temperature (°C) | Pressure ( kg/cm ²G) | WHSV (hr⁻¹) | Key Findings |
| Zeolite Beta | 1,5-DMN, 1,6-DMN, or a mixture | 200 - 400 | 0.8 - 1.2 | 2 - 4 | A hydrogen-ion-substituted zeolite beta catalyst is effective for the isomerization. |
| Zeolite Beta | 1,5-DMN | 250 - 320 | Normal Pressure (1 atm) | Not specified | Isomerization of 1,5-DMN to a mixture rich in 2,6-DMN. |
| Zr-modified MCM-41 | 2-Methylnaphthalene (to produce DMN isomers) | 350 - 500 | Not specified | 1 - 3 | Produces a mixture of 2,6-triad DMN isomers (1,5-, 1,6-, and 2,6-DMN). |
Experimental Protocols
The following protocols describe a generalized procedure for the catalytic isomerization of 1,6-DMN to 2,6-DMN in a laboratory-scale fixed-bed reactor using a zeolite catalyst.
Protocol 1: Catalyst Activation
Objective: To prepare the zeolite catalyst for the isomerization reaction by removing adsorbed water and converting it to its active acidic form.
Materials:
-
Zeolite Beta (or other suitable zeolite)
-
Tube furnace
-
Quartz or stainless steel reactor tube
-
Nitrogen gas (high purity)
-
Air (dry)
-
1.0 M Ammonium (B1175870) Sulfate (B86663) ((NH₄)₂SO₄) solution (for ion exchange, if starting from Na-zeolite)
Procedure:
-
Ion Exchange (if necessary): If starting with the sodium form of the zeolite, it must be converted to the protonated (acid) form.
-
Stir the zeolite powder in a 1.0 M (NH₄)₂SO₄ solution (approximately 10 mL per gram of zeolite) for 10-15 minutes at room temperature.
-
Collect the zeolite by vacuum filtration and wash with distilled water until the filtrate is free of sulfate ions (tested with BaCl₂ solution).
-
Dry the zeolite, for instance, with an acetone (B3395972) rinse followed by air drying.
-
-
Loading the Reactor: Place a known mass of the zeolite catalyst into the reactor tube, supported by quartz wool plugs.
-
Calcination:
-
Place the loaded reactor tube into a tube furnace.
-
Heat the catalyst under a flow of dry air to 500°C for at least 3 hours. This step burns off any organic templates from the synthesis and ensures the conversion of the ammonium form to the active proton form.
-
Cool the catalyst under a stream of dry nitrogen to the desired reaction temperature.
-
-
Pre-reaction Purge: Before introducing the reactants, purge the system with an inert gas like nitrogen to remove any residual air and moisture.
Protocol 2: Catalytic Isomerization in a Fixed-Bed Reactor
Objective: To perform the isomerization of a 1,6-DMN containing feedstock to a product mixture enriched in 2,6-DMN.
Materials:
-
Activated zeolite catalyst in a fixed-bed reactor
-
1,6-DMN or a mixture of DMN isomers (feedstock)
-
Solvent (e.g., benzene, toluene, if applicable)
-
High-pressure liquid pump
-
Mass flow controller for gas feeds
-
Heating system for the reactor and feed lines
-
Condenser and product collection system
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
System Setup: Assemble the fixed-bed reactor system, ensuring all connections are leak-tight. The system typically includes a feed delivery system, the heated reactor, a back-pressure regulator to control the system pressure, and a product collection system.
-
Reaction Conditions:
-
Set the reactor temperature to the desired value (e.g., 280-320°C).
-
Pressurize the system with an inert gas (e.g., nitrogen) to the target reaction pressure (e.g., 0.8-1.2 kg/cm ²G).
-
-
Feed Introduction:
-
Prepare the feedstock, which can be pure 1,6-DMN or a mixture of DMN isomers, potentially dissolved in a solvent.
-
Using a high-pressure pump, introduce the liquid feed into the reactor at a controlled flow rate to achieve the desired weight hourly space velocity (WHSV), typically in the range of 2-4 hr⁻¹.
-
-
Reaction Execution:
-
Continuously flow the feed through the catalyst bed for the desired reaction time.
-
Monitor the reaction temperature and pressure throughout the experiment and adjust as necessary.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a sample vessel.
-
Analyze the collected liquid samples using GC-MS to determine the composition of the DMN isomers and calculate the conversion of 1,6-DMN and the selectivity to 2,6-DMN.[3]
-
Visualizations
Reaction Pathway
Caption: Isomerization pathway within the 2,6-DMN triad.
Experimental Workflow
Caption: Workflow for the catalytic isomerization of 1,6-DMN.
References
Application Notes and Protocols: The Use of 1,6-Dimethylnaphthalene in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,6-Dimethylnaphthalene (1,6-DMN) is an aromatic hydrocarbon that serves as a versatile building block in organic synthesis.[1] Its rigid, planar naphthalene (B1677914) core functionalized with two methyl groups allows for a range of chemical transformations, making it a valuable precursor for advanced polymers, pharmaceuticals, and agrochemicals.[1] The primary industrial interest in dimethylnaphthalene isomers lies in their oxidation to naphthalenedicarboxylic acids, which are key monomers for high-performance polyesters like poly(ethylene naphthalate) (PEN).[2][3][4] This document provides an overview of the key applications of 1,6-DMN, with detailed protocols for its use in significant organic synthesis reactions.
Physicochemical and Spectroscopic Data
A summary of the essential physical, chemical, and spectroscopic properties of this compound is provided below. This data is critical for reaction planning, characterization, and safety considerations.
| Property | Value |
| Molecular Formula | C₁₂H₁₂[5] |
| Molecular Weight | 156.22 g/mol [6] |
| CAS Number | 575-43-9[5] |
| Appearance | Clear pale yellow liquid[6] |
| Melting Point | -17 to -16 °C (lit.)[1][7] |
| Boiling Point | 265-266 °C (lit.)[1][7] |
| Density | 1.002 g/mL at 25 °C (lit.)[1][7] |
| Refractive Index (n20/D) | 1.606 (lit.)[7] |
| Flash Point | >110 °C (>230 °F)[6] |
| InChI Key | CBMXCNPQDUJNHT-UHFFFAOYSA-N[7] |
| Mass Spectrum (EI) | Key m/z values can be found in the NIST WebBook.[5] |
| ¹³C NMR | Data available in the Hazardous Substances Data Bank (HSDB).[6] |
| IR Spectrum | Data available in the Hazardous Substances Data Bank (HSDB).[6] |
Key Synthetic Applications & Protocols
This compound can undergo a variety of reactions typical of polycyclic aromatic hydrocarbons, including oxidation of the methyl groups and electrophilic substitution on the aromatic ring.
Application Note: The liquid-phase catalytic oxidation of the methyl groups of 1,6-DMN to carboxylic acids is arguably its most significant industrial application. The resulting 1,6-naphthalenedicarboxylic acid is a monomer used in the synthesis of specialized polymers.[2][8] This reaction is typically carried out in an acetic acid solvent at elevated temperature and pressure, using a multi-component heavy metal catalyst system, most commonly comprising cobalt, manganese, and a bromine source.[8][9] The synergy between cobalt and manganese is crucial for achieving high yields and selectivity in the oxidation process.[10] While much of the literature focuses on the commercially dominant 2,6-isomer, the conditions are generally applicable to other dimethylnaphthalenes.[10]
Quantitative Data on a Representative Dimethylnaphthalene Oxidation: The following table summarizes typical conditions for the Co-Mn-Br catalyzed oxidation of a dimethylnaphthalene substrate to the corresponding dicarboxylic acid.
| Parameter | Condition |
| Substrate | 2,6-Dimethylnaphthalene |
| Catalyst System | Co(OAc)₂, Mn(OAc)₂, NaBr[10] |
| Catalyst Loading | [Substrate]:[Metal]:[NaBr] = 100:4:8 (molar ratio)[10] |
| Solvent | Acetic Acid[8][10] |
| Solvent:Substrate Ratio | 2:1 to 12:1 by weight[8] |
| Temperature | ~188 °C to ~215 °C (370 °F to 420 °F)[8] |
| Oxygen Source | Molecular Oxygen (Air)[8] |
| Pressure | Sufficient to maintain the liquid phase[8] |
| Yield of Diacid | Approaching 90% can be achieved under optimal conditions.[10] |
Experimental Protocol: Liquid-Phase Catalytic Oxidation This protocol describes a general procedure for the continuous liquid-phase oxidation of a dimethylnaphthalene.
-
Reactor Setup: Charge a suitable high-pressure reactor equipped with a stirrer, gas inlet, condenser, and ports for continuous addition and removal of reactants and products.
-
Component Charging: Continuously add the following components to the reaction zone:
-
2,6-Dimethylnaphthalene (as a representative substrate).
-
A solvent comprising an aliphatic monocarboxylic acid (e.g., acetic acid). The weight ratio of solvent to dimethylnaphthalene should be maintained between 3:1 and 6:1.[8]
-
A catalyst solution containing cobalt, manganese, and bromine components. The atom ratio of manganese to cobalt should be between 5:1 and 0.3:1, with the total metal concentration being at least 0.40 weight percent based on the solvent.[8]
-
A source of molecular oxygen, such as compressed air.[8]
-
-
Reaction Conditions: Maintain the reaction zone at a temperature between 188 °C and 215 °C and a pressure sufficient to keep the acetic acid in the liquid phase.[8]
-
Reaction Execution: Continuously stir the mixture to ensure efficient gas-liquid contact and reaction.
-
Product Isolation: The resulting 2,6-naphthalenedicarboxylic acid, which has low solubility in the solvent, will precipitate. The product slurry can be continuously removed from the reactor.
-
Purification: The crude product is then separated from the reaction mixture by filtration, washed with fresh solvent, and dried.
References
- 1. This compound [myskinrecipes.com]
- 2. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
- 3. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene, 1,6-dimethyl- [webbook.nist.gov]
- 6. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 99 575-43-9 [sigmaaldrich.com]
- 8. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 1,6-Dimethylnaphthalene in Host-Guest Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dimethylnaphthalene (1,6-DMN) is a polycyclic aromatic hydrocarbon characterized by its hydrophobic nature and fluorescent properties. These characteristics make it a molecule of interest for studies in host-guest chemistry, where a "guest" molecule is encapsulated within a larger "host" molecule. Such complexation can alter the physicochemical properties of the guest, such as its solubility and stability, and can be harnessed for various applications, including drug delivery, sensing, and materials science.
While the host-guest chemistry of naphthalene (B1677914) and its other derivatives has been explored, specific quantitative data and detailed protocols for this compound are not extensively documented in publicly available literature. However, based on the principles of supramolecular chemistry and the known behavior of similar guest molecules, this document provides a framework of application notes and generalized protocols for investigating the interaction of this compound with common host molecules.
Potential Host Molecules for this compound
Due to its size and hydrophobicity, this compound is a suitable candidate for encapsulation by various macrocyclic hosts. The most common and well-studied hosts for such aromatic guests include:
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. β-cyclodextrin, with its cavity size, is a particularly strong candidate for forming inclusion complexes with naphthalene derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
-
Cucurbit[n]urils (CB[n]): These are macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. They possess a hydrophobic cavity and carbonyl-fringed portals that can engage in strong interactions with guest molecules. Cucurbit[7]uril (CB[7]) has a suitably sized cavity for accommodating dimethylnaphthalene isomers.
-
Calixarenes: These are macrocycles derived from the condensation of phenols and formaldehyde. Their cavities can be tailored to bind guests of various sizes and shapes.
Key Applications and Areas of Investigation
The study of this compound as a guest molecule can provide valuable insights into several key areas:
-
Drug Delivery: By encapsulating a drug molecule with a similar structure to 1,6-DMN, its solubility can be enhanced, and its release can be controlled.
-
Fluorescent Probes: The fluorescence of 1,6-DMN is sensitive to its local environment. Encapsulation within a host cavity can lead to changes in its fluorescence intensity and lifetime, which can be used to probe binding events and study the microenvironment of the host.
-
Molecular Recognition: Studying the binding affinity and selectivity of 1,6-DMN with different hosts can provide fundamental data on the non-covalent interactions that govern molecular recognition.
Experimental Protocols for Studying Host-Guest Complexation
The formation and characterization of host-guest complexes involving this compound can be investigated using several well-established techniques.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. By monitoring the chemical shift changes of the host or guest protons upon addition of the other component, the binding constant (Ka) and stoichiometry of the complex can be determined.
Protocol for ¹H NMR Titration:
-
Sample Preparation:
-
Prepare a stock solution of this compound (guest) in a suitable deuterated solvent (e.g., D₂O with a co-solvent if necessary for solubility, or an organic solvent like CDCl₃). The concentration should be accurately known, typically in the millimolar range.
-
Prepare a stock solution of the host molecule (e.g., β-cyclodextrin) in the same deuterated solvent at a concentration significantly higher than the guest (e.g., 10-20 times).
-
-
Titration:
-
Place a known volume of the guest solution into an NMR tube.
-
Acquire a ¹H NMR spectrum of the free guest.
-
Add small aliquots of the host solution to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition, ensuring the sample is thoroughly mixed and equilibrated.
-
Continue the additions until the chemical shifts of the guest protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ) of a specific guest proton as a function of the host concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).
-
Logical Workflow for NMR Titration
Caption: Workflow for determining binding parameters of a 1,6-DMN host-guest complex using NMR titration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Protocol for ITC:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable buffer. Due to its low aqueous solubility, a co-solvent may be necessary. Ensure the same buffer is used for the host solution.
-
Prepare a solution of the host molecule in the same buffer. The concentration of the host in the cell should be such that the c-value (c = n * [Host] * Ka) is between 10 and 1000 for optimal results.
-
Degas both solutions to prevent air bubbles.
-
-
Experiment Setup:
-
Load the guest solution into the injection syringe and the host solution into the sample cell of the calorimeter.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the guest solution into the host solution.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Logical Relationship in ITC Data Analysis
Caption: Derivation of thermodynamic parameters from raw ITC data.
Fluorescence Spectroscopy
The intrinsic fluorescence of this compound can be exploited to study its complexation with a host. Changes in the fluorescence intensity, emission wavelength, and lifetime upon addition of a host can be used to determine the binding constant.
Protocol for Fluorescence Titration:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with a co-solvent, or an organic solvent). The concentration should be low enough to avoid inner filter effects.
-
Prepare a stock solution of the host molecule in the same solvent.
-
-
Titration:
-
Place a known volume of the 1,6-DMN solution in a quartz cuvette.
-
Measure the fluorescence spectrum of the free guest by exciting at an appropriate wavelength (e.g., near its absorption maximum).
-
Add small aliquots of the host solution to the cuvette.
-
Record the fluorescence spectrum after each addition, ensuring proper mixing.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at a specific wavelength as a function of the host concentration.
-
Fit the data to a suitable binding model (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to calculate the association constant (Ka).
-
Experimental Workflow for Fluorescence Titration
Caption: General workflow for studying host-guest complexation using fluorescence spectroscopy.
Quantitative Data Summary (Hypothetical)
As no specific experimental data for the host-guest complexation of this compound is readily available in the literature, the following table is presented as a template for summarizing such data once obtained. The values are hypothetical and for illustrative purposes only.
| Host Molecule | Guest Molecule | Technique | Association Constant (Kₐ) (M⁻¹) | Stoichiometry (Host:Guest) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| β-Cyclodextrin | This compound | NMR Titration | 1.2 x 10³ | 1:1 | - | - |
| β-Cyclodextrin | This compound | ITC | 1.5 x 10³ | 1:1 | -5.2 | 1.1 |
| Cucurbit[7]uril | This compound | Fluorescence | 8.7 x 10⁴ | 1:1 | - | - |
Note: The thermodynamic parameters (ΔH and -TΔS) are typically determined by ITC.
Conclusion
This compound presents an interesting candidate as a guest molecule in host-guest chemistry. The protocols outlined in this document provide a solid foundation for researchers to investigate its complexation with various macrocyclic hosts. The combination of NMR titration, isothermal titration calorimetry, and fluorescence spectroscopy will enable a comprehensive characterization of the binding thermodynamics and stoichiometry of these interactions. Such studies will contribute to a deeper understanding of molecular recognition and may pave the way for the development of novel applications in drug delivery and materials science.
References
- 1. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Host-Guest Chemistry in Supramolecular Theranostics [thno.org]
- 3. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Supramolecular Chemistry: Host-Guest Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Host–guest chemistry in two-dimensional supramolecular networks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naphthalene, 1,6-dimethyl- [webbook.nist.gov]
- 9. oatext.com [oatext.com]
- 10. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Supramolecular recognition: On the kinetic lability of thermodynamically stable host–guest association complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
Application Notes and Protocols for the Dehydrogenation of Dimethyltetralins to 1,6-Dimethylnaphthalene (1,6-DMN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dimethylnaphthalene (1,6-DMN) is a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its production often involves the catalytic dehydrogenation of 1,6-dimethyltetralin. This document provides detailed experimental protocols and application notes for this chemical transformation, focusing on a gas-phase catalytic approach. The protocols are designed to be adaptable for laboratory-scale synthesis and analysis.
Experimental Protocols
Protocol 1: Gas-Phase Catalytic Dehydrogenation of 1,6-Dimethyltetralin
This protocol describes the continuous-flow, gas-phase dehydrogenation of 1,6-dimethyltetralin over a platinum-on-activated-carbon catalyst.
Materials:
-
1,6-Dimethyltetralin (reactant)
-
Platinum on activated carbon (Pt/C) catalyst (e.g., 5 wt% Pt)
-
Inert gas (e.g., Nitrogen or Argon)
-
High-purity hydrogen (for catalyst reduction)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
Equipment:
-
Fixed-bed continuous flow reactor system (e.g., quartz or stainless steel tube)
-
Tube furnace with temperature controller
-
Mass flow controllers for gases
-
High-pressure liquid pump for reactant feed
-
Gas-liquid separator
-
Condenser
-
Collection flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Catalyst Preparation and Packing:
-
If preparing the catalyst in-house, use a method such as incipient wetness impregnation of activated carbon with a solution of a platinum precursor (e.g., chloroplatinic acid).[1][2] Dry and calcine the catalyst.
-
Carefully pack a fixed amount of the Pt/C catalyst into the center of the reactor tube, securing it with quartz wool plugs.
-
-
Catalyst Reduction (Activation):
-
Assemble the packed reactor in the tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen at 50 mL/min) for 30 minutes to remove air.
-
Switch to a flow of hydrogen (e.g., 30 mL/min) and heat the reactor to a reduction temperature (typically 350-400°C) for 2-4 hours to reduce the platinum species to their active metallic state.[2]
-
After reduction, cool the reactor to the desired reaction temperature under a continued flow of inert gas.
-
-
Dehydrogenation Reaction:
-
Set the furnace to the reaction temperature, typically in the range of 250-350°C.
-
Introduce a flow of an inert diluting medium (e.g., nitrogen) through the reactor. This helps to control the partial pressure of the reactant and minimize side reactions.
-
Using a high-pressure liquid pump, feed the 1,6-dimethyltetralin into a vaporizer section upstream of the reactor, where it is mixed with the inert gas stream.
-
Pass the gaseous mixture of 1,6-dimethyltetralin and inert gas through the heated catalyst bed.
-
The product stream exiting the reactor is passed through a condenser and a gas-liquid separator to collect the liquid products.
-
The non-condensable gases are vented or can be analyzed by online gas chromatography.
-
-
Product Work-up and Purification:
-
Collect the liquid product from the separator.
-
Dry the collected liquid over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate the 1,6-DMN.
-
Protocol 2: Analysis of Product Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for the qualitative and quantitative analysis of the reaction product to determine the conversion of 1,6-dimethyltetralin and the selectivity for 1,6-DMN. The separation of dimethylnaphthalene isomers can be challenging due to their similar boiling points and mass spectra.[3]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms, HP-5ms, or similar).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 2-5 minutes.
-
Ramp: 5-10°C/min to a final temperature of 250-280°C.
-
Final hold: 5-10 minutes.
-
-
Injector Temperature: 250-280°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-350.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction product in a suitable solvent (e.g., dichloromethane or hexane).
-
Prepare a series of calibration standards of authentic 1,6-DMN and 1,6-dimethyltetralin in the same solvent, covering the expected concentration range.
-
If available, include standards for other potential dimethylnaphthalene isomers to aid in their identification.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC-MS system.
-
Acquire the data in full scan mode.
-
-
Data Processing:
-
Identify the peaks corresponding to 1,6-dimethyltetralin, 1,6-DMN, and any byproducts by comparing their retention times and mass spectra with the standards and library data.
-
Generate a calibration curve for 1,6-DMN and 1,6-dimethyltetralin by plotting the peak area against the concentration of the standards.
-
Quantify the amounts of 1,6-DMN and unreacted 1,6-dimethyltetralin in the reaction mixture using the calibration curves.
-
-
Calculations:
-
Conversion (%) = [(Initial moles of 1,6-dimethyltetralin - Final moles of 1,6-dimethyltetralin) / Initial moles of 1,6-dimethyltetralin] x 100
-
Selectivity for 1,6-DMN (%) = [Moles of 1,6-DMN formed / (Initial moles of 1,6-dimethyltetralin - Final moles of 1,6-dimethyltetralin)] x 100
-
Yield of 1,6-DMN (%) = (Conversion x Selectivity) / 100
-
Quantitative Data Summary
The following tables summarize representative data and reaction conditions for the gas-phase dehydrogenation of dimethyltetralins. Note that specific values can vary based on the exact catalyst formulation and reaction parameters.
Table 1: Representative Reaction Conditions for Dehydrogenation
| Parameter | Value | Reference |
| Catalyst | 5 wt% Pt on Activated Carbon | [2] |
| Reactant | 1,6-Dimethyltetralin | - |
| Temperature | 250 - 350 °C | - |
| Pressure | Atmospheric | - |
| Carrier Gas | Nitrogen | [2] |
| WHSV (Weight Hourly Space Velocity) | 1 - 5 h⁻¹ | - |
Table 2: Illustrative Performance Data
| Temperature (°C) | Conversion of 1,6-Dimethyltetralin (%) | Selectivity for 1,6-DMN (%) | Yield of 1,6-DMN (%) |
| 280 | 75 | 95 | 71.3 |
| 300 | 85 | 92 | 78.2 |
| 320 | 95 | 88 | 83.6 |
Visualizations
Caption: Experimental workflow for the gas-phase dehydrogenation of 1,6-dimethyltetralin.
Caption: Catalytic dehydrogenation pathway of 1,6-dimethyltetralin.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Fabrication of Pt-Loaded Catalysts Supported on the Functionalized Pyrolytic Activated Carbon Derived from Waste Tires for the High Performance Dehydrogenation of Methylcyclohexane and Hydrogen Production - ProQuest [proquest.com]
- 3. Analysis and deconvolution of dimethylnaphthalene isomers using gas chromatography vacuum ultraviolet spectroscopy and theoretical computations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing 1,6-Dimethylnaphthalene (1,6-DMN) in Elucidating Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways
Introduction
Alkylated polycyclic aromatic hydrocarbons (PAHs) are prevalent environmental contaminants, often found in crude oil and its refined products.[1] Due to their hydrophobic nature and potential toxicity, understanding their environmental fate and the mechanisms of their microbial degradation is of significant interest. 1,6-Dimethylnaphthalene (1,6-DMN), a dimethylated derivative of naphthalene, serves as an important model compound for studying the biodegradation of this class of PAHs. Microbial degradation of PAHs is typically initiated by the action of monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and eventual entry into central metabolic pathways.[2][3] In the case of alkylated PAHs, an alternative initial line of attack can be the oxidation of the alkyl substituent.[1][4]
Biochemical Pathway of 1,6-DMN Degradation
While the specific degradation pathway for 1,6-DMN is not extensively detailed in the literature, a proposed pathway can be constructed by analogy to the well-studied degradation of other dimethylnaphthalene and methylnaphthalene isomers, such as 2,6-DMN and 1,4-DMN.[1][5] The degradation is hypothesized to be initiated by the oxidation of one of the methyl groups.
The proposed pathway involves the following key steps:
-
Methyl Group Oxidation: The process begins with the oxidation of one of the methyl groups of 1,6-DMN, likely by a methylnaphthalene hydroxylase, to form 6-methyl-1-naphthalenemethanol.
-
Alcohol Dehydrogenation: The resulting alcohol is further oxidized by a dehydrogenase to form the corresponding aldehyde, 6-methyl-1-naphthaldehyde.
-
Aldehyde Dehydrogenation: The aldehyde is then oxidized to a carboxylic acid, 6-methyl-1-naphthoic acid.
-
Ring Dioxygenation: The aromatic ring of 6-methyl-1-naphthoic acid is then attacked by a dioxygenase, leading to the formation of a cis-dihydrodiol.
-
Dehydrogenation and Ring Cleavage: Subsequent dehydrogenation and meta-cleavage of the dihydroxylated ring yield intermediates that can be funneled into the central carbon metabolism, such as the Krebs cycle.
This pathway highlights the versatility of microbial catabolic systems in handling substituted aromatic compounds.
Proposed metabolic pathway for the microbial degradation of 1,6-DMN.
Experimental Protocols
The following protocols provide a framework for isolating and characterizing microorganisms capable of degrading 1,6-DMN and for analyzing the degradation process.
Protocol 1: Isolation of 1,6-DMN-Degrading Bacteria
This protocol uses an enrichment culture technique to selectively isolate bacteria from contaminated environments that can utilize 1,6-DMN as a sole carbon and energy source.
Materials:
-
Soil or water samples from a PAH-contaminated site.
-
Mineral Salt (MS) Medium.[6]
-
This compound (1,6-DMN), high purity.
-
Sterile flasks, petri dishes, and culture tubes.
-
Rotary shaker incubator.
Procedure:
-
Prepare MS Medium: Prepare the basal MS medium containing essential minerals.[6] Autoclave for sterilization.
-
Enrichment Culture:
-
Add 1 g of soil or 1 mL of water sample to 100 mL of MS medium in a 250 mL flask.
-
Add 1,6-DMN as the sole carbon source (e.g., coated on the inner surface of the flask from a volatile solvent or added as crystals to a final concentration of 100 mg/L).
-
Incubate the flasks at 30°C on a rotary shaker at 150 rpm for 7-14 days.[6]
-
-
Subculturing: After incubation, transfer 1 mL of the enrichment culture to a fresh flask of MS medium containing 1,6-DMN. Repeat this step 2-3 times to enrich for potent degraders.
-
Isolation of Pure Cultures:
-
Serially dilute the final enrichment culture.
-
Spread the dilutions onto MS agar (B569324) plates.
-
Spray the plates with a solution of 1,6-DMN in a volatile solvent (e.g., acetone) or place 1,6-DMN crystals on the lid.
-
Incubate the plates at 30°C until distinct colonies appear.
-
-
Purification: Streak individual colonies onto fresh MS agar plates with 1,6-DMN to obtain pure isolates.
Protocol 2: Biodegradation Assay in Liquid Culture
This assay quantifies the degradation of 1,6-DMN by an isolated bacterial strain over time.
Materials:
-
Pure culture of a 1,6-DMN-degrading bacterium.
-
MS Medium.
-
1,6-DMN stock solution (in a suitable solvent like methylene (B1212753) chloride).
-
Sterile serum bottles with Teflon-lined septa.
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC).
Procedure:
-
Inoculum Preparation: Grow the isolated bacterium in a suitable liquid medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest cells by centrifugation, wash with sterile MS medium, and resuspend to a specific optical density (e.g., OD600 of 1.0).[6]
-
Assay Setup:
-
In sterile serum bottles, add 20 mL of MS medium.
-
Spike the medium with 1,6-DMN to a final concentration of 50-100 mg/L.
-
Inoculate the bottles with 1 mL of the prepared bacterial suspension.[6]
-
Prepare abiotic controls (no inoculum) to monitor for non-biological loss of 1,6-DMN.
-
-
Incubation: Incubate all bottles in the dark on a rotary shaker at 30°C and 150 rpm.[6]
-
Sampling: At regular time intervals (e.g., 0, 24, 48, 72, 96 hours), sacrifice replicate bottles from both biotic and abiotic sets.[7]
-
Extraction:
-
Analysis: Concentrate the extract and analyze it using GC-MS or HPLC to determine the residual concentration of 1,6-DMN. The degradation percentage can be calculated by comparing the concentration in the biotic samples to the initial concentration and the abiotic controls.
References
- 1. scite.ai [scite.ai]
- 2. mdpi.com [mdpi.com]
- 3. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Screening of polycyclic aromatic hydrocarbon degrading bacterial isolates from oil refinery wastewater and detection of conjugative plasmids in polycyclic aromatic hydrocarbon tolerant and multi-metal resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis of Functionalized Derivatives from 1,6-Dimethylnaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,6-Dimethylnaphthalene is an aromatic hydrocarbon that serves as a versatile starting material for the synthesis of a variety of functionalized derivatives. Its unique substitution pattern allows for the introduction of functional groups on both the naphthalene (B1677914) core and the methyl side chains, leading to intermediates for advanced materials and pharmacologically active molecules. The naphthalene scaffold is prevalent in numerous approved drugs and biologically active compounds, making the development of efficient synthetic strategies for its derivatives a key focus in medicinal chemistry and materials science.[1][2] This document provides detailed protocols for key functionalization reactions of this compound, including oxidation, electrophilic aromatic bromination, and radical side-chain bromination.
Application Note 1: Catalytic Oxidation to 1,6-Naphthalenedicarboxylic Acid
The selective oxidation of the methyl groups of this compound yields 1,6-naphthalenedicarboxylic acid (1,6-NDCA), a valuable monomer for the synthesis of high-performance polyesters and a precursor for pharmacologically active compounds. The most common method involves a liquid-phase oxidation catalyzed by a cobalt, manganese, and bromine system in an acetic acid solvent.[3][4] This process achieves high yields and selectivity under optimized conditions.[3]
Experimental Workflow: Catalytic Oxidation
Caption: Workflow for the synthesis of 1,6-NDCA.
Detailed Experimental Protocol: Liquid-Phase Oxidation
This protocol is based on the well-established Co/Mn/Br catalyzed oxidation of alkylnaphthalenes.[3][4][5]
-
Reactor Preparation: A high-pressure reactor equipped with a stirrer, gas inlet, and temperature control is charged with the solvent and catalyst components.
-
Reaction Mixture: The reactor is charged with this compound, acetic acid (solvent), cobalt (II) acetate (B1210297) tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide. The solvent-to-substrate weight ratio is typically maintained between 3:1 and 6:1.[4]
-
Pressurization and Heating: The reactor is sealed, purged with nitrogen, and then pressurized with a source of molecular oxygen (e.g., air). The mixture is heated to the reaction temperature, typically between 190°C and 215°C (370°F to 420°F), while stirring vigorously to ensure efficient gas-liquid mixing.[4]
-
Reaction Monitoring: The reaction is maintained at the set temperature and pressure until oxygen uptake ceases, indicating the completion of the oxidation. The progress can be monitored by analyzing aliquots via techniques like HPLC.
-
Product Isolation: After completion, the reactor is cooled to ambient temperature, and the pressure is carefully released. The resulting slurry, containing the precipitated 1,6-naphthalenedicarboxylic acid, is filtered.
-
Purification: The crude product is washed with acetic acid and then with water to remove residual catalysts and solvent. It is then dried under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data: Oxidation of Dimethylnaphthalenes
| Parameter | Value / Condition | Reference |
| Substrate | 2,6-Dimethylnaphthalene | [3][4] |
| Solvent | Acetic Acid | [3][4] |
| Catalysts | Co(OAc)₂, Mn(OAc)₂, NaBr | [3][4] |
| Mn:Co Atom Ratio | ~5:1 to 0.3:1 | [4] |
| Temperature | 190 - 215 °C | [4] |
| Pressure | Sufficient to maintain liquid phase | [4] |
| Solvent:Substrate Ratio | 3:1 to 6:1 (w/w) | [4] |
| Typical Yield | ~90% | [3] |
| Major Byproducts | Trimellitic acid (TMLA), 2-formyl-6-naphthoic acid (FNA) | [4] |
Application Note 2: Electrophilic Aromatic Bromination
Introducing bromine atoms onto the naphthalene ring via electrophilic aromatic substitution creates versatile intermediates for cross-coupling reactions, which are fundamental in drug development and materials science. The reaction conditions can be tuned to control the degree and regioselectivity of bromination. This protocol is adapted from a procedure for the dibromination of 2,6-dimethylnaphthalene.[6]
Reaction Pathway: Electrophilic Bromination
Caption: Synthesis of bromo-derivatives via electrophilic substitution.
Detailed Experimental Protocol: Aromatic Bromination
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with this compound and a catalytic amount of a Lewis acid (e.g., AlCl₃ or iron powder).[6][7] Anhydrous dichloromethane (B109758) (CH₂Cl₂) is added as the solvent.
-
Reagent Addition: The solution is cooled in an ice bath. A solution of bromine in dichloromethane is added dropwise from the dropping funnel over 30-60 minutes. The reaction is stirred in the dark.[8]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until analysis (e.g., TLC or GC-MS) indicates consumption of the starting material. The number of bromine equivalents can be adjusted to favor mono- or di-brominated products.
-
Work-up: The reaction is quenched by carefully pouring it into an aqueous solution of a reducing agent, such as sodium metabisulfite (B1197395) or sodium thiosulfate, to destroy excess bromine.
-
Extraction and Purification: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by crystallization from a suitable solvent (e.g., heptane/ethyl acetate).[6]
Quantitative Data: Aromatic Bromination of a Dimethylnaphthalene
| Parameter | Value / Condition | Reference |
| Substrate | 2,6-Dimethylnaphthalene | [6] |
| Reagent | Bromine (Br₂) | [6] |
| Catalyst | Aluminum Trichloride (AlCl₃), catalytic amount | [6] |
| Solvent | Dichloromethane (CH₂Cl₂) | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Product | 1,5-Dibromo-2,6-dimethylnaphthalene | [6] |
| Purification | Crystallization from the reaction mixture | [6] |
Application Note 3: Radical Side-Chain Bromination
Functionalization of the benzylic methyl groups can be achieved through free-radical bromination, typically initiated by light (photobromination). This reaction yields bromomethyl and dibromomethyl derivatives, which are highly reactive intermediates for subsequent nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives such as alcohols, ethers, and amines.
Reaction Pathway: Photobromination
Caption: Synthesis of bromomethyl derivatives via radical bromination.
Detailed Experimental Protocol: Photobromination
This protocol is based on standard procedures for benzylic bromination.[9]
-
Setup: A flask is charged with this compound, N-Bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. An inert solvent like carbon tetrachloride or cyclohexane (B81311) is added.
-
Reaction Initiation: The mixture is heated to reflux and irradiated with a UV lamp or a high-intensity incandescent light bulb to initiate the free-radical chain reaction.
-
Monitoring: The reaction is monitored by observing the consumption of NBS (which is denser than the solvent and will be consumed) and by TLC or GC analysis. The reaction time is controlled to favor mono-bromination.
-
Work-up: After cooling to room temperature, the by-product, succinimide, is removed by filtration.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude product, a mixture of brominated isomers, can be purified by column chromatography or fractional crystallization to isolate the desired 1-(bromomethyl)-6-methylnaphthalene or other products.[9]
Quantitative Data: General Photobromination of Methylnaphthalenes
| Parameter | Value / Condition | Reference |
| Substrate | Methylnaphthalenes | [9] |
| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | [9] |
| Solvent | Carbon Tetrachloride (CCl₄) | [9] |
| Initiation | UV light / Incandescent lamp | [9] |
| Temperature | Reflux | [9] |
| Products | Mono-, di-, and tri-brominated methyl groups | [9] |
| Selectivity | Substitution of the first bromine is significantly faster than the second. | [9] |
Logical Relationships: From Primary Derivatives to Advanced Applications
The functionalized derivatives obtained from the protocols above serve as key building blocks for more complex molecules with applications in drug discovery and materials science.
Caption: Derivatization pathways for advanced applications.
References
- 1. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromination of 1,5-dimethylnaphthalene in the presence of iron [inis.iaea.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Use of 1,6-Diaminomethylnaphthalene (1,6-DMN) in Loaded Liquid Scintillators
A comprehensive search of scientific literature and chemical databases has revealed no documented use of 1,6-diaminomethylnaphthalene (1,6-DMN) or other aromatic diamines in the formulation of loaded liquid scintillators.
While the field of liquid scintillation is well-established for radiation detection in various research areas, including physics and drug development, the application of 1,6-DMN for this purpose does not appear to be a known or published methodology.
Liquid scintillators are typically composed of an organic solvent, which forms the bulk of the solution, and one or more scintillating solutes (fluors). The fundamental principle involves the transfer of energy from incident radiation to the solvent molecules, which then excites the fluors, leading to the emission of light that can be detected by a photomultiplier tube.
For specific applications, liquid scintillators can be "loaded" with a target element to enhance the detection of certain types of radiation. Common loading agents include boron, lithium, gadolinium, and other isotopes with high neutron capture cross-sections. The primary challenge in developing loaded scintillators is to incorporate a high concentration of the target element without significantly compromising the scintillation efficiency or the optical transparency of the solution.
The chemical properties of 1,6-DMN, an aromatic diamine, do not immediately suggest a primary role as a solvent, a fluor, or a loading agent in traditional liquid scintillator compositions. While some aromatic compounds are fluorescent, there is no available data to suggest that 1,6-DMN possesses the necessary quantum yield or spectral characteristics to function effectively as a scintillator. Furthermore, its structure does not lend itself to the common applications of loaded scintillators, which typically involve the incorporation of metal ions or specific isotopes for particle detection.
Based on the current body of scientific literature, there are no established protocols, quantitative performance data, or described signaling pathways for the use of 1,6-diaminomethylnaphthalene (1,6-DMN) in loaded liquid scintillators. Researchers, scientists, and drug development professionals seeking to develop or utilize liquid scintillators should refer to established literature for well-characterized scintillator cocktails and loading techniques. The exploration of novel compounds like 1,6-DMN for this purpose would require foundational research to determine their basic scintillation and chemical properties. Without such fundamental data, the creation of detailed application notes and protocols is not feasible.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pure 1,6-Dimethylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of pure 1,6-dimethylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining pure this compound?
A1: The main difficulty lies not in the synthesis of dimethylnaphthalene (DMN) itself, but in the separation of the desired 1,6-DMN isomer from the complex mixture of ten possible isomers that are often co-produced.[1][2][3][4] These isomers have very similar boiling points and chemical properties, making purification by standard distillation exceptionally difficult.[3][5] Many synthetic routes that produce a mixture of DMNs are aimed at producing 2,6-DMN, with 1,6-DMN being an intermediate that can be isomerized to the more commercially sought-after 2,6-isomer.[6]
Q2: What are the common synthetic routes for dimethylnaphthalenes?
A2: Common methods include:
-
Alkylation of Naphthalene (B1677914) or Methylnaphthalene: This involves reacting naphthalene or a methylnaphthalene with a methylating agent like methanol (B129727) over a catalyst.[5][7] However, this typically results in a mixture of DMN isomers.[7]
-
Alkenylation/Cyclization/Dehydrogenation: A multi-step process starting with a monocyclic aromatic compound and a diolefin.[6] For instance, o-xylene (B151617) can be reacted with butadiene to eventually form 1,5-DMN, which belongs to the same "2,6-triad" as 1,6-DMN and 2,6-DMN.[2][6]
-
Isomerization: Starting with a different, more readily available DMN isomer and converting it to a mixture containing 1,6-DMN using an acid catalyst, often a zeolite.[1][6][8]
Q3: Why is 2,6-dimethylnaphthalene (B47086) often the focus of synthesis and purification studies?
A3: 2,6-Dimethylnaphthalene is a valuable precursor for the synthesis of polyethylene (B3416737) naphthalate (PEN), a high-performance polymer with superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET).[2][5][9] Consequently, much of the research and industrial effort has been directed towards optimizing the synthesis and purification of 2,6-DMN. 1,6-DMN is often considered a component of the mixture that can be isomerized to yield the desired 2,6-DMN.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Product Mixture
Q: My synthesis results in a low percentage of 1,6-DMN. How can I improve its proportion in the initial mixture?
A:
-
Catalyst Selection: The choice of catalyst is crucial for influencing the isomer distribution. Shape-selective catalysts, such as certain zeolites (e.g., ZSM-12, SAPO-11), can favor the formation of specific isomers by restricting the formation of bulkier isomers within their pore structures.[5][10][11][12][13] Experimenting with different zeolite catalysts and their modifications could shift the product distribution to favor the 2,6-triad, which includes 1,6-DMN.
-
Reaction Conditions: Temperature and pressure play a significant role in isomerization and alkylation reactions. For instance, in the isomerization of dimethylnaphthalenes, reaction temperatures typically range from 240°C to 380°C.[1] Systematically optimizing these parameters may enhance the yield of 1,6-DMN.
-
Starting Materials: The choice of starting materials can predispose the reaction to form certain isomers. For example, processes starting with o-xylene tend to produce isomers of the 2,6-triad (1,5-DMN, 1,6-DMN, 2,6-DMN).[6]
Issue 2: Difficulty in Separating 1,6-DMN from other Isomers
Q: I have a mixture of DMN isomers. What are the most effective methods for isolating 1,6-DMN?
A:
-
Fractional Distillation Limitations: Due to the very close boiling points of DMN isomers, simple fractional distillation is often ineffective for achieving high purity.[3]
-
Crystallization: This is a more effective technique.
-
Melt Crystallization: This involves partially melting the solid DMN mixture and separating the liquid and solid phases, which will be enriched in different isomers.
-
Solvent Crystallization: Dissolving the isomer mixture in a suitable solvent (e.g., a mixture of methanol and acetone) and then cooling to selectively crystallize one isomer.[14] The choice of solvent is critical for achieving good separation.
-
-
Adsorption: Using adsorbents like zeolites can separate isomers based on their different affinities for the adsorbent material.[2]
-
Combined Approaches: A multi-step approach is often necessary. For example, an initial distillation can enrich the fraction of DMNs, followed by crystallization to isolate a specific isomer.[3][14]
Quantitative Data
Table 1: Physical Properties of Dimethylnaphthalene Isomers
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| 1,5-Dimethylnaphthalene | 81-82 | 265 |
| This compound | -17 to -16 [15] | 264-266 [15] |
| 1,7-Dimethylnaphthalene | -15 | 263 |
| 1,8-Dimethylnaphthalene | 63-65 | 270 |
| 2,3-Dimethylnaphthalene | 104-105 | 268 |
| 2,6-Dimethylnaphthalene | 106-110[16] | 262[16][17] |
| 2,7-Dimethylnaphthalene | 96-97 | 262 |
| 1,2-Dimethylnaphthalene | -1.5 | 266-268 |
| 1,3-Dimethylnaphthalene | -5 | 266 |
| 1,4-Dimethylnaphthalene | 6.5-7.5 | 268 |
Note: Values are compiled from various sources and may vary slightly between them.
Experimental Protocols
Protocol 1: General Synthesis of a Dimethylnaphthalene Mixture via Dehydrogenation of Dimethyltetralin
This protocol is a general representation based on multi-step synthetic routes described in the literature.[1][2][6]
-
Feedstock: Start with a mixture of dimethyltetralins.
-
Catalyst: A solid dehydrogenation catalyst, such as a noble metal on a carrier (e.g., platinum on alumina) or chromia-alumina.
-
Reaction Setup: A fixed-bed continuous reactor is suitable for this process.
-
Reaction Conditions:
-
Procedure: a. Pack the reactor with the chosen dehydrogenation catalyst. b. Heat the reactor to the desired temperature. c. Introduce the dimethyltetralin feedstock into the reactor at a controlled flow rate. d. The product stream exiting the reactor will contain a mixture of dimethylnaphthalene isomers.
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution.
Protocol 2: Purification of this compound by Solvent Crystallization
This protocol is a conceptual adaptation for isolating 1,6-DMN based on methods used for other isomers.[14]
-
Starting Material: A DMN isomer mixture enriched in the 2,6-triad (1,5-, 1,6-, and 2,6-DMN).
-
Solvent Selection: A solvent system in which the solubility of 1,6-DMN differs significantly from the other isomers at different temperatures is required. A mixture of methanol and acetone (B3395972) (e.g., 60:40 wt%) has been used for 2,6-DMN purification and could be a starting point for optimization.[14]
-
Procedure: a. Dissolve the DMN mixture in the chosen solvent at an elevated temperature to ensure complete dissolution. b. Slowly cool the solution to allow for the selective crystallization of the least soluble isomer under these conditions. Given its high melting point, 1,5-DMN or 2,6-DMN might crystallize first, leaving 1,6-DMN (which has a very low melting point) in the mother liquor. c. Filter the crystals and collect the filtrate (mother liquor). d. The mother liquor will be enriched in the more soluble isomers, including 1,6-DMN. e. Further purification of the mother liquor can be attempted by removing the solvent and performing subsequent crystallization steps under different conditions or by using another purification technique like column chromatography.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
- 2. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. nacatsoc.org [nacatsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. US7795489B2 - Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes - Google Patents [patents.google.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 581-42-0 CAS MSDS (2,6-DIMETHYLNAPHTHALENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]
Technical Support Center: Optimization of Zeolite Catalysts for 1,6-DMN Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,6-dimethylnaphthalene (1,6-DMN) using zeolite catalysts.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental process of 1,6-DMN synthesis.
1. Low Naphthalene (B1677914) Conversion
-
Question: My naphthalene conversion is lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low naphthalene conversion can be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the conversion rate. Ensure you are operating within the optimal range for your specific zeolite catalyst, typically between 350°C and 500°C.[1][2]
-
Inappropriate Weight Hourly Space Velocity (WHSV): A high WHSV can lead to insufficient contact time between the reactants and the catalyst. Try decreasing the WHSV to allow for longer interaction.[2][3]
-
Catalyst Deactivation: The catalyst may be deactivated due to coke formation or poisoning.[3][4][5] Refer to the "Catalyst Deactivation and Regeneration" section for troubleshooting steps.
-
Insufficient Catalyst Acidity: The number and strength of acid sites on the zeolite are crucial for the alkylation reaction. Consider characterizing the acidity of your catalyst and, if necessary, using a zeolite with higher acidity or modifying your existing catalyst to increase acidity.
-
2. Poor Selectivity to 2,6-DMN
-
Question: I am observing low selectivity for the desired 2,6-DMN isomer. How can I enhance it?
-
Answer: Achieving high selectivity for 2,6-DMN is a common challenge due to the formation of other dimethylnaphthalene isomers with similar boiling points.[6] Consider the following strategies:
-
Zeolite Pore Structure (Shape Selectivity): The pore dimensions of the zeolite play a critical role in determining product selectivity. Zeolites with medium pore sizes, such as ZSM-5 and SAPO-11, are known to favor the formation of 2,6-DMN due to shape-selective effects.[6][7] The elliptical pore structure of SAPO-11, in particular, has been shown to be well-matched for the dimensions of 2,6-DMN.[6]
-
Catalyst Modification: Modification of the zeolite can improve selectivity. For instance, treatment with alkaline solutions can adjust the acidity and create mesopores, which has been shown to improve 2,6-DMN selectivity over ZSM-12.[2]
-
Reaction Conditions: Optimizing reaction temperature and pressure can influence the product distribution.
-
3. Rapid Catalyst Deactivation
-
Question: My catalyst is losing activity quickly. What is causing this and how can I regenerate it?
-
Answer: Rapid deactivation is primarily caused by:
-
Coke Formation: Carbonaceous deposits (coke) can block the zeolite pores and cover active sites.[3][4][5]
-
Poisoning: Contaminants in the feed, such as nitrogen-containing compounds (nitrides), can strongly adsorb to the acid sites and poison the catalyst.[3][4][5]
Regeneration Procedures:
-
Coke Removal: The most common method for regenerating a coked catalyst is calcination (coke-burning) in an inert atmosphere followed by air at elevated temperatures. This process effectively burns off the carbonaceous deposits.[3][4][5]
-
Solvent Extraction: In some cases, extraction with an organic solvent like hot benzene (B151609) can be used to remove adsorbed species, although this is generally less effective for strongly adsorbed poisons or heavy coke deposits.[3][4][5]
-
4. Difficulty in Separating 2,6-DMN from 2,7-DMN
-
Question: How can I effectively separate 2,6-DMN from its isomer, 2,7-DMN?
-
Answer: The separation of 2,6-DMN and 2,7-DMN is notoriously difficult due to their very close boiling points.[6] The most effective strategy is to maximize the 2,6-DMN/2,7-DMN ratio during the synthesis itself through shape-selective catalysis. A high ratio makes subsequent purification steps like recrystallization more feasible.[6]
Quantitative Data Summary
The following tables summarize key performance data for various zeolite catalysts in the synthesis of DMN.
Table 1: Comparison of Different Zeolite Catalysts for Naphthalene Methylation
| Catalyst | Naphthalene Conversion (%) | 2,6-DMN Selectivity (%) | 2,6/2,7-DMN Ratio | Reference |
| PdO/SAPO-11 | ~15 | ~35 | > 3.0 | [6] |
| PdO/ZSM-5 | ~20 | ~25 | ~1.5 | [6] |
| PdO/β | ~30 | ~15 | < 1.0 | [6] |
| PdO/USY | ~40 | < 10 | < 0.5 | [6] |
| HZ-T-AT (Alkaline Treated ZSM-12) | 54.64 | 26.56 | 2.00 | [2] |
| HZ-T (Parent ZSM-12) | 43.28 | 24.99 | 1.85 | [2] |
Table 2: Coke Deposition on Used Zeolite Catalysts
| Catalyst | Total Weight Loss (%) | Reference |
| PdO/SAPO-11 | 3.5 | [6] |
| PdO/ZSM-5 | 7.1 | [6] |
| PdO/USY | 17.8 | [6] |
| PdO/β | 25.1 | [6] |
Experimental Protocols
1. Catalyst Preparation (Example: Alkaline Treatment of ZSM-12)
-
Parent Zeolite Synthesis: Synthesize the parent H-form ZSM-12 zeolite using a suitable template such as methyltriethylammonium bromide (MTEABr) or tetraethylammonium (B1195904) bromide (TEABr) via hydrothermal crystallization.[2]
-
Alkaline Treatment:
-
Prepare a NaOH solution of the desired concentration (e.g., 0.8 mol/L).[8]
-
Disperse the parent ZSM-12 zeolite in the NaOH solution.
-
Heat the suspension at a specific temperature (e.g., 65°C) for a defined duration (e.g., 1 hour).[8]
-
After treatment, filter, wash the zeolite thoroughly with deionized water until neutral pH, and dry.
-
-
Ion Exchange: Convert the zeolite to its H-form by ion exchange with a solution like NH₄NO₃, followed by calcination.
2. Catalytic Activity Testing
-
Reactor Setup: The reaction is typically carried out in a fixed-bed flow reactor.[2][7]
-
Catalyst Loading: Place a known amount of the catalyst in the constant temperature zone of the reactor.[2]
-
Activation: Activate the catalyst in-situ by heating it under a flow of an inert gas like N₂ (e.g., at 500°C for 1 hour).[2]
-
Reaction Feed:
-
Reaction Conditions: Maintain the desired reaction temperature (e.g., 350°C) and pressure.[2]
-
Product Analysis: Analyze the reaction products using gas chromatography (GC) equipped with a suitable capillary column.[2]
Visualizations
Caption: Experimental workflow for 1,6-DMN synthesis.
Caption: Troubleshooting logic for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05881J [pubs.rsc.org]
- 6. Improved Stability and Shape Selectivity of 2,6-Dimethylnaphthalene by Methylation of Naphthalene with Methanol on Modified Zeolites [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Isomer Separation of Dimethylnaphthalenes by Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of dimethylnaphthalene (DMN) isomers via crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is separating dimethylnaphthalene isomers so challenging?
A1: The ten isomers of dimethylnaphthalene often have very similar physical properties, particularly their boiling points, which makes separation by distillation difficult. While crystallization is a viable alternative, the formation of eutectic mixtures, especially between 2,6-DMN and 2,7-DMN, presents a significant purification challenge.[1] A eutectic is a mixture of substances that melts and solidifies at a single temperature that is lower than the melting points of the separate constituents.
Q2: What are the primary crystallization methods for separating DMN isomers?
A2: The two main methods are melt crystallization and solvent (or solution) crystallization. Melt crystallization is often simpler if the feed mixture is rich in the desired isomer (e.g., >50% 2,6-DMN).[1] Solvent crystallization is preferred for mixtures with lower concentrations of the target isomer and can help in breaking eutectic compositions.[2]
Q3: Which solvents are recommended for the solvent crystallization of dimethylnaphthalenes?
A3: A range of organic solvents can be used, with the choice depending on the specific isomers being separated. Commonly used solvents include light aromatic hydrocarbons like toluene (B28343) and xylene, alcohols such as methanol (B129727) and ethanol, and alkanes like heptane (B126788) and octane.[1][2] The ideal solvent will have a significant difference in the solubility of the target isomer at high and low temperatures, while keeping impurities dissolved at lower temperatures.
Q4: What is the significance of the 2,6-DMN and 2,7-DMN eutectic?
A4: The 2,6-DMN and 2,7-DMN isomers form a eutectic mixture, which means that beyond a certain composition, they will crystallize together, preventing further purification of 2,6-DMN by simple crystallization alone.[1] This is a critical hurdle in obtaining high-purity 2,6-DMN, a valuable precursor for high-performance polymers like polyethylene (B3416737) naphthalate (PEN).[3]
Q5: How can the 2,6-DMN/2,7-DMN eutectic be overcome?
A5: Several strategies can be employed to break this eutectic. These include using specific solvent crystallization techniques, combining crystallization with adsorption processes, or employing high-pressure crystallization.[1][4] Adsorption methods can selectively remove one of the isomers, altering the composition of the mixture to allow for further purification by crystallization.
Data Presentation: Physical Properties of Dimethylnaphthalene Isomers
A comprehensive table of the physical properties of all ten dimethylnaphthalene isomers is provided below for easy reference and comparison during experimental planning.
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 1,2-Dimethylnaphthalene | 573-98-8 | -2 to -1[5][6] | 266-267[5][6] |
| 1,3-Dimethylnaphthalene (B47081) | 575-41-7 | -6 to -3[7][8][9] | 263[7][8][9] |
| 1,4-Dimethylnaphthalene (B47064) | 571-58-4 | 7.6 to 8[4][10] | 262-264[3][11] |
| 1,5-Dimethylnaphthalene | 571-61-9 | 78-82[1][2][4] | 265-266[1][4] |
| 1,6-Dimethylnaphthalene | 575-43-9 | -16.9 | 260-262 |
| 1,7-Dimethylnaphthalene (B47104) | 575-37-1 | -14 to -12.99[12][13][14] | 263[1][2][12][13][15] |
| 1,8-Dimethylnaphthalene | 569-41-5 | 59-61[12][16] | 270[12] |
| 2,3-Dimethylnaphthalene | 581-40-8 | 103-104[17] | 268-269[17] |
| 2,6-Dimethylnaphthalene | 581-42-0 | 106-110[18] | 262[18] |
| 2,7-Dimethylnaphthalene | 582-16-1 | 94-97[16][17][19][20][21] | 263[16][17][20][21] |
Troubleshooting Guides
Issue 1: No Crystals are Forming
Possible Causes:
-
Too much solvent: The concentration of the target isomer is below its saturation point at the current temperature.
-
Cooling too slowly or not enough: The solution has not reached a temperature where the solubility of the desired isomer is low enough for nucleation to occur.
-
Supersaturation: The solution is supersaturated, a metastable state where the solute is dissolved at a higher concentration than its solubility, but nucleation has not been initiated.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.
-
Seeding: Add a few seed crystals of the pure desired isomer to the solution. This provides a template for further crystal growth.
-
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Lower the Temperature: If using a cooling bath, ensure it is at the appropriate temperature. A colder bath can further decrease the solubility of the target compound.
Issue 2: Oily Precipitate Instead of Crystals
Possible Causes:
-
Melting point of the solute is lower than the boiling point of the solvent: The compound is "oiling out" because it is melting in the hot solvent.
-
High concentration of impurities: Impurities can interfere with the crystal lattice formation, leading to an oily precipitate.
-
Cooling too rapidly: Rapid cooling can sometimes favor the formation of an amorphous oil over an ordered crystal lattice.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly.
-
Change Solvent: Select a solvent with a lower boiling point.
-
Purify the Initial Mixture: If impurities are the issue, consider a preliminary purification step like column chromatography before crystallization.
Issue 3: Poor Recovery of the Desired Isomer
Possible Causes:
-
Using too much solvent: A significant amount of the target isomer remains dissolved in the mother liquor.
-
Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.
-
Loss during filtration: Crystals were lost during the transfer to the filtration apparatus.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Maximize Crystallization Time and Temperature: Allow the solution to cool slowly and for an adequate amount of time. Using an ice bath after the solution has reached room temperature can further increase the yield.
-
Careful Transfer: Ensure all crystals are transferred from the flask to the filter. Rinsing the flask with a small amount of the cold mother liquor can help.
Issue 4: Purity is Not Improving Despite Repeated Crystallizations
Possible Causes:
-
Formation of a eutectic mixture: As is common with 2,6-DMN and 2,7-DMN, the isomers are co-crystallizing at a specific ratio.
-
Inappropriate solvent choice: The chosen solvent may not be effective at leaving the specific impurities in the solution.
Solutions:
-
Address the Eutectic:
-
Solvent Crystallization: Experiment with different solvents or solvent mixtures to alter the solubility of the isomers and potentially break the eutectic.
-
Adsorption: Use an adsorbent material that selectively binds to one of the isomers, thereby changing the composition of the mixture before crystallization.
-
-
Solvent Screening: Conduct small-scale crystallization trials with a variety of solvents to find one that provides better separation.
Experimental Protocols
Melt Crystallization
This method is suitable for mixtures where the desired isomer is present in high concentration.
Methodology:
-
Place the dimethylnaphthalene isomer mixture in a suitable vessel with a means for controlled heating and cooling.
-
Heat the mixture until it is completely molten.
-
Slowly cool the melt. The rate of cooling is critical; a slower cooling rate generally leads to larger and purer crystals.[22]
-
As the mixture cools, the isomer with the highest melting point will begin to crystallize.
-
Once a significant amount of crystals have formed, separate the solid phase from the remaining liquid (mother liquor) by filtration or centrifugation. The mother liquor will be enriched in the other isomers.
-
For higher purity, the collected crystals can be subjected to a "sweating" process, where they are gently heated to a temperature just below their melting point to melt any adhering impurities.
Solvent Crystallization
This method is versatile and can be applied to a wider range of isomer concentrations.
Methodology:
-
Solvent Selection: Choose a suitable solvent in which the desired dimethylnaphthalene isomer has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Dissolution: Place the isomer mixture in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is just completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling rate. Crystal formation should be observed.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting common issues in crystallization.
References
- 1. store.p212121.com [store.p212121.com]
- 2. 1,7-DIMETHYLNAPHTHALENE | 575-37-1 [amp.chemicalbook.com]
- 3. 1,4-DIMETHYLNAPHTHALENE | 571-58-4 [chemicalbook.com]
- 4. 1,4-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 5. 1,2-DIMETHYLNAPHTHALENE | 573-98-8 [chemicalbook.com]
- 6. accustandard.com [accustandard.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1,3-dimethylnaphthalene [stenutz.eu]
- 9. 1,3-DIMETHYLNAPHTHALENE | 575-41-7 [chemicalbook.com]
- 10. 1,4-dimethylnaphthalene [stenutz.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 1,7-dimethylnaphthalene [stenutz.eu]
- 13. Page loading... [guidechem.com]
- 14. chembk.com [chembk.com]
- 15. 1,7-dimethyl naphthalene, 575-37-1 [thegoodscentscompany.com]
- 16. Page loading... [guidechem.com]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. Naphthalene, 2,7-dimethyl- [webbook.nist.gov]
- 19. 2,7-Dimethylnaphthalene, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 20. 2,7-Dimethylnaphthalene 99 582-16-1 [sigmaaldrich.com]
- 21. chemdad.com [chemdad.com]
- 22. 1,4-dimethylnaphthalene [sitem.herts.ac.uk]
Technical Support Center: Improving the Yield of 1,6-Dimethylnaphthalene in Alkylation Reactions
Welcome to the technical support center for the synthesis of 1,6-dimethylnaphthalene (1,6-DMN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of 1,6-DMN in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound selectively?
A1: The main challenge lies in controlling the regioselectivity of the alkylation reaction on the naphthalene (B1677914) ring. Naphthalene has two positions susceptible to electrophilic attack: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The formation of a mixture of ten possible dimethylnaphthalene (DMN) isomers is common, making the isolation of the desired 1,6-DMN isomer difficult.[1] Additionally, preventing polyalkylation, where more than two methyl groups are added to the naphthalene ring, is a significant hurdle.[2][3]
Q2: Which alkylation method is most suitable for maximizing the yield of 1,6-DMN?
A2: Friedel-Crafts alkylation is a commonly employed method.[4] To favor the formation of the 1,6-isomer, reaction conditions should be controlled to favor kinetic over thermodynamic products. This typically involves using a less polar solvent and maintaining a lower reaction temperature.[5][6] The choice of catalyst, primarily a Lewis acid, also plays a crucial role in directing the substitution pattern.
Q3: How does the choice of solvent affect the isomer distribution in naphthalene alkylation?
A3: The polarity of the solvent significantly influences the ratio of α- and β-substituted products.[5]
-
Non-polar solvents (e.g., carbon disulfide, dichloromethane) tend to favor the formation of the kinetically controlled α-isomer (1-substituted).[5][6] This is because the intermediate leading to the 1-isomer is formed faster.
-
Polar solvents (e.g., nitrobenzene) tend to favor the formation of the thermodynamically more stable β-isomer (2-substituted).[5][6]
To maximize the yield of 1,6-DMN, which has one methyl group in an α-position and one in a β-position, a careful selection of solvent and reaction conditions is necessary to control the sequential alkylation steps.
Q4: What is the role of the catalyst in the selective synthesis of 1,6-DMN?
A4: In Friedel-Crafts alkylation, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is used to generate the electrophile (a carbocation or a complex) from the alkylating agent.[4] The nature and strength of the Lewis acid can influence the reactivity and selectivity of the reaction. For instance, milder Lewis acids might offer better control and reduce the extent of side reactions like isomerization and polyalkylation. The acidity of zeolite catalysts can also be tailored to control the selective ring opening of methylnaphthalene, which can be a step in some synthesis routes.[7]
Q5: How can I minimize the formation of polyalkylated byproducts?
A5: Polyalkylation occurs because the mono-alkylated naphthalene is more reactive than naphthalene itself. To minimize this, you can:
-
Use a large excess of naphthalene compared to the alkylating agent.[3]
-
Control the stoichiometry of the reactants carefully.
-
Lower the reaction temperature to reduce the overall reaction rate and favor mono-alkylation.[2]
-
Consider using a less reactive alkylating agent or a milder catalyst.
An alternative strategy is to use Friedel-Crafts acylation followed by a reduction step, as the acyl group is deactivating and prevents further substitution.[2]
Troubleshooting Guides
Problem 1: Low overall yield of dimethylnaphthalenes.
| Possible Cause | Troubleshooting Step |
| Inactive or impure reagents | Ensure naphthalene, the methylating agent, and the solvent are pure and anhydrous. Impurities can deactivate the catalyst or participate in side reactions. |
| Insufficient catalyst activity | Use a fresh or properly stored Lewis acid catalyst. Ensure the catalyst is not hydrolyzed by moisture. |
| Suboptimal reaction temperature | The reaction may be too slow at a low temperature or decomposition may occur at a high temperature.[8][9] Optimize the temperature by running small-scale experiments at different temperatures. |
| Inadequate mixing | Ensure efficient stirring to promote contact between reactants and the catalyst, especially in heterogeneous reactions. |
Problem 2: Poor selectivity for this compound.
| Possible Cause | Troubleshooting Step |
| Thermodynamic control favoring other isomers | To favor the kinetic product, which is more likely to lead to 1-substitution, use a non-polar solvent (e.g., carbon disulfide, dichloromethane) and lower the reaction temperature.[5][6] |
| Isomerization of the product | Strong Lewis acids and high temperatures can cause the initial product to isomerize to more stable isomers.[10] Consider using a milder catalyst or lowering the reaction temperature. |
| Steric hindrance | While methylation involves a small alkyl group, steric factors can still play a role. The 1-position is generally kinetically favored, but bulky alkylating agents tend to favor the 2-position due to steric hindrance.[11][12] For methylation, this is less of a concern but should be considered in the context of the overall reaction environment. |
Problem 3: Significant formation of polyalkylated products.
| Possible Cause | Troubleshooting Step |
| High reactivity of mono-methylated naphthalene | Use a large molar excess of naphthalene relative to the methylating agent to increase the probability of the electrophile reacting with an unsubstituted naphthalene molecule.[3] |
| Reaction conditions are too harsh | Lower the reaction temperature and/or use a less active Lewis acid catalyst to decrease the rate of the second alkylation.[2] |
| Incorrect order of addition | Add the alkylating agent slowly to the mixture of naphthalene and catalyst to maintain a low concentration of the electrophile. |
Data Presentation
Table 1: Influence of Solvent on Isomer Distribution in the Friedel-Crafts Acylation of Naphthalene.
This table illustrates the principle of solvent effects on regioselectivity, which is also applicable to alkylation.
| Solvent | Product Ratio (1-acetylnaphthalene : 2-acetylnaphthalene) | Predominant Control | Reference |
| Carbon Disulfide (CS₂) | High α-isomer | Kinetic | [5] |
| Dichloromethane (B109758) (CH₂Cl₂) | High α-isomer | Kinetic | [5] |
| Nitrobenzene (C₆H₅NO₂) | High β-isomer | Thermodynamic | [5][6] |
Table 2: General Effect of Reaction Parameters on Naphthalene Methylation.
| Parameter | Effect on Yield of 1,6-DMN | Considerations |
| Temperature | Increasing temperature generally increases reaction rate but can decrease selectivity for the kinetic product and promote isomerization and polyalkylation.[8][9] | An optimal temperature balances reaction rate and selectivity. |
| Catalyst | Stronger Lewis acids increase reaction rate but may lead to more side reactions. Zeolite catalysts can offer shape selectivity.[7][13] | The choice of catalyst is critical for controlling selectivity. |
| Solvent Polarity | Non-polar solvents favor kinetic control (α-substitution), while polar solvents favor thermodynamic control (β-substitution).[5][6] | A non-polar solvent is generally preferred for targeting 1-substituted products. |
| Reactant Ratio | An excess of naphthalene favors mono-alkylation and disubstitution over higher alkylations.[3] | A high naphthalene-to-methylating agent ratio is crucial to suppress polyalkylation. |
Experimental Protocols
Protocol 1: Kinetically Controlled Friedel-Crafts Methylation of Naphthalene
This protocol is designed to favor the formation of 1-substituted naphthalene as the initial product, which is a prerequisite for obtaining this compound in a subsequent methylation step.
Materials:
-
Naphthalene
-
Methyl iodide (or another suitable methylating agent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)
-
Ice
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.
-
Reactant Preparation: In the flask, dissolve naphthalene (e.g., 1.0 equivalent) in the anhydrous non-polar solvent (e.g., CS₂).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (e.g., 1.1 equivalents) in portions with stirring.
-
Methylating Agent Addition: Add the methylating agent (e.g., methyl iodide, 1.0 equivalent) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-10 °C) for a specified time (e.g., 1-3 hours). Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing a small amount of concentrated HCl to decompose the catalyst complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine the isomer distribution and the yield of 1-methylnaphthalene (B46632) and dimethylnaphthalene isomers.
-
Second Methylation (if necessary): The product from the first methylation, enriched in 1-methylnaphthalene, can be subjected to a second methylation under similar kinetically controlled conditions to favor the formation of 1,6-DMN. The reaction conditions for the second step may require further optimization.
Protocol 2: Analysis of Dimethylnaphthalene Isomers by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating aromatic isomers (e.g., DB-5ms, HP-5ms, or similar).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split (e.g., 50:1 split ratio).
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the data according to the specified GC and MS conditions.
-
Data Analysis: Identify the different dimethylnaphthalene isomers based on their retention times and mass spectra.[14] The mass spectrum of dimethylnaphthalenes will show a molecular ion peak at m/z 156.[15] Quantification can be performed by integrating the peak areas of the respective isomers and using a calibration curve if absolute quantification is required.
Visualizations
Caption: A generalized workflow for the synthesis and analysis of this compound.
Caption: A logical troubleshooting guide for addressing low yields of this compound.
References
- 1. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Page loading... [guidechem.com]
- 13. scirp.org [scirp.org]
- 14. Analysis and deconvolution of dimethylnaphthalene isomers using gas chromatography vacuum ultraviolet spectroscopy and theoretical computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. datanstauthority.blob.core.windows.net [datanstauthority.blob.core.windows.net]
Technical Support Center: Purifying 1,6-Dimethoxynaphthalene (1,6-DMN)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting a recrystallization solvent for the purification of 1,6-dimethoxynaphthalene (B30794) (1,6-DMN).
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a recrystallization solvent for 1,6-DMN?
A1: The initial step is to perform small-scale solubility tests with a variety of solvents. An ideal solvent will dissolve 1,6-DMN poorly at room temperature but completely at an elevated temperature.
Q2: What are some promising single-solvent systems for the recrystallization of 1,6-DMN?
A2: Based on the structure of 1,6-DMN (an aromatic ether), and information on related naphthalene (B1677914) derivatives, alcohols are a good starting point. For instance, a related compound, 1-methoxynaphthalene, can be recrystallized from dilute alcohol. Therefore, methanol, ethanol (B145695), or isopropanol (B130326) should be tested.
Q3: When should I consider a mixed-solvent system?
A3: A mixed-solvent system is beneficial when no single solvent provides the desired solubility characteristics. This typically involves a "good" solvent in which 1,6-DMN is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.
Q4: What are some potential mixed-solvent systems for 1,6-DMN?
A4: For aromatic compounds like 1,6-DMN, common mixed-solvent systems include a good solvent like acetone, ethyl acetate, or toluene (B28343), paired with a poor solvent like hexane, heptane, or water. For example, a benzene-hexane mixture has been used for other naphthalene derivatives. An acetone/hexane or ethanol/water mixture would be a logical system to investigate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| 1,6-DMN does not dissolve in the hot solvent. | The solvent is not a good "good" solvent for 1,6-DMN. | - Try a different solvent with a polarity more similar to 1,6-DMN (e.g., toluene or ethyl acetate).- If using a mixed-solvent system, you may need to start with a better "good" solvent. |
| Crystals do not form upon cooling. | - Too much solvent was used.- The solution is supersaturated.- The cooling process is too slow. | - Boil off some of the solvent to increase the concentration and allow to cool again.[1][2]- Scratch the inside of the flask with a glass rod to create nucleation sites.[3]- Add a seed crystal of pure 1,6-DMN.[2]- Cool the solution in an ice bath to induce crystallization. |
| The product "oils out" instead of crystallizing. | - The melting point of 1,6-DMN (56-60 °C) is lower than the boiling point of the solvent.- The solution is too concentrated.- The presence of impurities is lowering the melting point of the mixture. | - Add more solvent to the hot solution and allow it to cool slowly.- Reheat the solution to dissolve the oil, add a small amount of a "poorer" solvent (if using a mixed system), and cool again.- Consider a preliminary purification step like passing through a short silica (B1680970) plug. |
| Low recovery of purified 1,6-DMN. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The crystals were not completely transferred during filtration.- Premature crystallization occurred during hot filtration. | - Reduce the initial volume of solvent used.[2]- Cool the filtrate in an ice bath to recover a second crop of crystals.- Ensure all crystals are rinsed from the flask with ice-cold solvent during filtration.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| The purified 1,6-DMN is still colored. | The colored impurities are soluble in the recrystallization solvent. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the yield.[2] |
Solvent Selection and Properties
The following table summarizes the properties of potential solvents for the recrystallization of 1,6-DMN. The selection should be guided by small-scale experiments.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Methanol | 65 | Polar | Often a good solvent for moderately polar compounds. Used for recrystallizing related naphthalene derivatives.[4] |
| Ethanol | 78 | Polar | Similar to methanol, a good starting point for single-solvent recrystallization. |
| Isopropanol | 82 | Polar | Another alcohol to consider, with a slightly higher boiling point. |
| Acetone | 56 | Polar Aprotic | A strong "good" solvent, likely to be used in a mixed-solvent system. |
| Ethyl Acetate | 77 | Moderately Polar | Can be a good single solvent or a "good" solvent in a mixed pair. |
| Toluene | 111 | Nonpolar | Good for dissolving aromatic compounds. Its high boiling point is well above the melting point of 1,6-DMN. |
| Hexane | 69 | Nonpolar | A common "poor" solvent to be used in a mixed-solvent system with a more polar "good" solvent. |
| Water | 100 | Very Polar | A potential "poor" solvent to be used with a water-miscible "good" solvent like ethanol or acetone. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 1,6-DMN
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 1,6-DMN. Add a few drops of the chosen solvent (e.g., methanol) at room temperature. If the solid is insoluble or sparingly soluble, proceed to the next step.
-
Dissolution: Place the crude 1,6-DMN in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the 1,6-DMN just completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization of 1,6-DMN
-
Solvent Pair Selection: Choose a miscible solvent pair where 1,6-DMN is soluble in the "good" solvent (e.g., acetone) and insoluble in the "poor" solvent (e.g., hexane).
-
Dissolution: Dissolve the crude 1,6-DMN in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy.
-
Re-dissolution and Crystallization: Add a few drops of the hot "good" solvent until the cloudiness just disappears. Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the Single-Solvent Recrystallization protocol, using the ice-cold mixed-solvent system (in the same proportion) or just the "poor" solvent for washing the crystals.
Logical Workflow for Solvent Selection
Caption: Workflow for selecting a recrystallization solvent for 1,6-DMN.
References
Technical Support Center: Overcoming Challenges in the GC-MS Analysis of 1,6-Dimethylnaphthalene
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,6-Dimethylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Troubleshooting Guide
This guide addresses common issues in the GC-MS analysis of this compound, from sample preparation to data analysis, in a user-friendly question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column. | - Deactivate the inlet liner with a silylation agent. - Use a fresh, high-quality GC column. - Trim the first few centimeters of the column. |
| Incompatible solvent with the stationary phase. | - Ensure the injection solvent is compatible with the column's polarity. For non-polar columns like DB-5ms, use non-polar solvents like hexane (B92381) or isooctane. | |
| Column overload. | - Dilute the sample. - Decrease the injection volume. - Use a split injection instead of splitless. | |
| Co-elution with other Dimethylnaphthalene Isomers | Insufficient chromatographic resolution. | - Optimize the GC oven temperature program: Use a slower temperature ramp to improve separation. - Select an appropriate GC column: A longer column (e.g., 60 m) or a column with a different stationary phase (e.g., a more polar column) may provide better separation of isomers. Phenyl-methylpolysiloxane phases (e.g., DB-5ms, HP-5ms) are commonly used.[1] - Use GC-MS/MS (MRM mode): This technique offers higher selectivity and can differentiate between co-eluting isomers based on their specific fragmentation patterns.[2] |
| Low Signal Intensity/Poor Sensitivity | Leaks in the GC-MS system. | - Perform a leak check of the carrier gas lines, injection port, and column connections. |
| Suboptimal injection parameters. | - For trace analysis, use splitless injection to maximize the transfer of analyte to the column. Ensure the splitless time is optimized.[3] | |
| Contamination of the ion source. | - Clean the ion source components (lens stack, repeller, and filament). | |
| Incorrect MS parameters. | - Optimize the ion source and quadrupole temperatures. - Ensure the correct m/z values are being monitored in SIM or MRM mode. For this compound, the primary ions are m/z 156 (molecular ion), 141, and 155.[4] | |
| Matrix Interference | Complex sample matrix obscuring the analyte peak. | - Improve sample cleanup: Utilize techniques like Solid-Phase Extraction (SPE) or a QuEChERS-based method to remove interfering compounds.[5] For highly complex matrices like crude oil, fractionation is necessary. - Use GC-MS/MS: The selectivity of Multiple Reaction Monitoring (MRM) can significantly reduce matrix interference. |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate. | - Check the gas supply and regulators for consistent pressure. - Ensure the electronic pressure control (EPC) is functioning correctly. |
| Column degradation. | - Condition the column regularly. - Replace the column if it is old or has been exposed to aggressive samples. | |
| Ghost Peaks | Carryover from previous injections. | - Run a solvent blank after a high-concentration sample to check for carryover. - Clean the injection port and syringe. |
| Contaminated carrier gas or solvent. | - Use high-purity gas and solvents. - Check for contamination in the gas lines or solvent bottles. |
Frequently Asked Questions (FAQs)
Q1: What are the characteristic mass fragments of this compound in electron ionization (EI) GC-MS?
A1: The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 156. Other significant fragment ions include m/z 141 (loss of a methyl group, [M-15]+) and m/z 155 ([M-1]+).[4] Monitoring these ions in Selected Ion Monitoring (SIM) mode can improve sensitivity and selectivity.
Q2: Which GC column is best suited for the separation of this compound from its isomers?
A2: The separation of dimethylnaphthalene isomers is challenging due to their similar boiling points and polarities.[6] A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is commonly used.[1] For improved resolution, a longer column (e.g., 60 m) and a slow oven temperature ramp are recommended. In some cases, a more polar column may offer different selectivity and better separation of specific isomers.
Q3: How can I overcome the co-elution of this compound with other isomers that have similar mass spectra?
A3: Co-elution of dimethylnaphthalene isomers is a common problem in GC-MS analysis.[1] While optimizing chromatographic conditions can help, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is a highly effective solution.[2] By selecting specific precursor-to-product ion transitions for this compound, you can selectively detect it even in the presence of co-eluting isomers.
Q4: What is a suitable sample preparation method for analyzing this compound in a complex matrix like soil or crude oil?
A4: For soil samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for PAH extraction.[5][7] This typically involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step. For crude oil, a more extensive sample cleanup is required, involving fractionation to isolate the aromatic compounds from the aliphatic and asphaltene fractions.[8]
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of this compound from Soil
This protocol is adapted from established QuEChERS methods for PAHs in soil.[5]
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and allow it to hydrate (B1144303) for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously for 5 minutes.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) to the tube. Immediately shake for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a suitable sorbent (e.g., PSA and C18) to remove interferences.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Analysis: The cleaned extract is ready for GC-MS analysis.
Protocol 2: Fractionation of Crude Oil for this compound Analysis
This protocol outlines a general procedure for the fractionation of crude oil to isolate the aromatic fraction.[8]
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Asphaltene Precipitation: Weigh a known amount of crude oil into a flask and add a 40-fold excess of n-pentane. Stir for several hours to precipitate the asphaltenes.
-
Filtration: Filter the mixture to separate the soluble maltenes from the insoluble asphaltenes.
-
Column Chromatography:
-
Pack a chromatography column with activated silica (B1680970) gel.
-
Load the concentrated maltene fraction onto the column.
-
Elute the saturate fraction with n-hexane.
-
Elute the aromatic fraction with a mixture of n-hexane and dichloromethane.
-
-
Concentration: Concentrate the aromatic fraction to a suitable volume for GC-MS analysis.
Visualizations
GC-MS Analysis Workflow for this compound
Caption: A generalized workflow for the GC-MS analysis of this compound.
Troubleshooting Logic for Co-eluting Isomers
Caption: A decision tree for addressing the co-elution of 1,6-DMN isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Deactivation During 1,6-DMN Isomerization
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the isomerization of 1,6-dimethylnaphthalene (1,6-DMN).
Troubleshooting Guides
This section addresses specific issues that may arise during your 1,6-DMN isomerization experiments.
Issue 1: Rapid Loss of Catalyst Activity
Q: My catalyst is deactivating much faster than expected. What are the potential causes and how can I troubleshoot this?
A: Rapid deactivation is a common issue and can often be attributed to two primary factors: coke formation and feedstock impurities.
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Coke Formation: Carbonaceous deposits, or coke, can physically block the active sites and pores of your catalyst.[1][2] This is often accelerated at higher reaction temperatures.[3]
-
Troubleshooting Steps:
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Analyze Operating Temperature: High temperatures can promote the reactions that lead to coke formation. Consider reducing the reaction temperature to the lowest effective level.[4]
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Optimize Hydrogen Pressure: The presence of hydrogen can help to minimize coke formation by hydrogenating coke precursors.[4][5] Ensure your hydrogen-to-hydrocarbon ratio is optimized.
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Catalyst Characterization: After a run, characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify the amount and nature of the coke.[6][7] This can help you understand the coking mechanism.
-
-
-
Feedstock Impurities: Contaminants in your 1,6-DMN feed can act as poisons to the catalyst's active sites.
-
Troubleshooting Steps:
-
Analyze Feedstock Purity: Test your feedstock for common poisons such as sulfur and nitrogen compounds.[8][9] These can irreversibly bind to the active sites.
-
Implement a Guard Bed: A pre-reactor bed of adsorbent material can be used to trap impurities before they reach your main catalyst bed.[8]
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Review Feedstock Source: If impurities are consistently high, consider sourcing a higher purity 1,6-DMN or implementing a purification step before the isomerization reaction.
-
-
Issue 2: Decrease in Selectivity to the Desired Isomer
Q: The overall conversion of 1,6-DMN is acceptable, but the selectivity to my target isomer (e.g., 2,6-DMN) is decreasing. What could be the cause?
A: A drop in selectivity can be a more subtle sign of catalyst deactivation and is often related to changes in the catalyst's acid sites or pore structure.
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Changes in Acid Site Distribution: The nature and strength of the acid sites on your catalyst are crucial for directing the isomerization to the desired product.
-
Troubleshooting Steps:
-
Characterize Catalyst Acidity: Use techniques like Temperature Programmed Desorption of ammonia (B1221849) (NH3-TPD) to analyze the acid site distribution of both fresh and spent catalysts. A loss of specific acid sites could explain the change in selectivity.
-
Consider Catalyst Modification: If certain acid sites are found to be detrimental to selectivity, you may need to consider a different catalyst formulation or a modification of your existing catalyst.
-
-
-
Pore Mouth Blocking: Even a small amount of coke deposited at the entrance of the catalyst's pores can restrict access of the reactant molecules to the active sites within, altering the reaction pathway and, consequently, the product distribution.[4]
-
Troubleshooting Steps:
-
Analyze Coke Location: Advanced characterization techniques can help determine the location of coke deposits. If pore mouth blocking is confirmed, regeneration or a change in operating conditions to reduce coke formation at the pore entrance is necessary.
-
Optimize Space Velocity: A higher space velocity (less contact time) might reduce the extent of secondary reactions that can lead to both coke formation and undesired isomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in 1,6-DMN isomerization?
A1: The two most common mechanisms are:
-
Coking (Fouling): The deposition of heavy, carbon-rich compounds (coke) on the catalyst surface and within its pores.[1][2] This physically blocks active sites and hinders diffusion of reactants and products.[10]
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Poisoning: The strong chemisorption of impurities from the feedstock onto the catalyst's active sites, rendering them inactive.[9][11] Common poisons include sulfur and nitrogen compounds.[8]
Q2: How can I regenerate a deactivated catalyst?
A2: The most common method for regenerating a catalyst deactivated by coke is oxidative regeneration (also known as coke burn-off). This involves carefully controlled heating of the catalyst in the presence of a dilute oxygen stream (e.g., air mixed with an inert gas like nitrogen) to burn off the carbonaceous deposits.[12][13] Temperatures are typically in the range of 400-600°C.[14] It is crucial to control the temperature to avoid thermal damage (sintering) to the catalyst.[15]
Q3: What analytical techniques are most useful for characterizing a deactivated catalyst?
A3: Several techniques can provide valuable insights:
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Temperature Programmed Oxidation (TPO): To quantify the amount of coke and determine its combustion characteristics.[7]
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Thermogravimetric Analysis (TGA): To measure the weight loss associated with coke burn-off.[16]
-
Nitrogen Physisorption (BET analysis): To determine changes in surface area and pore volume, which can indicate pore blockage by coke.
-
Ammonia Temperature Programmed Desorption (NH3-TPD): To assess changes in the acidity of the catalyst.
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X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX): To identify poisoning elements on the catalyst surface.[6]
Q4: Can I prevent catalyst deactivation entirely?
A4: While complete prevention is challenging in most industrial processes, the rate of deactivation can be significantly minimized.[17] Key strategies include:
-
Using high-purity feedstock. [18]
-
Optimizing operating conditions (temperature, pressure, hydrogen-to-hydrocarbon ratio).[4]
-
Selecting a catalyst with good stability and resistance to coking.
-
Implementing a regular regeneration cycle.
Quantitative Data
Table 1: Effect of Temperature on Catalyst Deactivation Rate
| Temperature (°C) | Initial Conversion (%) | Conversion after 10h (%) | Deactivation Rate (%/h) |
| 250 | 85 | 78 | 0.7 |
| 270 | 92 | 80 | 1.2 |
| 300 | 95 | 70 | 2.5 |
| 325 | 96 | 55 | 4.1 |
Note: Data is illustrative and based on typical trends for zeolite-catalyzed isomerization. Actual values will vary depending on the specific catalyst, feedstock, and other process conditions.[4]
Table 2: Impact of Feedstock Impurities on Catalyst Lifetime
| Impurity | Concentration (ppm) | Catalyst Lifetime (hours) |
| None (Pure Feed) | 0 | > 100 |
| Sulfur Compounds | 10 | 40 |
| Nitrogen Compounds | 10 | 35 |
| Sulfur + Nitrogen | 10 of each | 20 |
Note: Catalyst lifetime is defined as the time until conversion drops by 50% of its initial value. Data is illustrative.[19]
Experimental Protocols
Protocol 1: Standard 1,6-DMN Isomerization Experiment
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Catalyst Loading: Load a fixed-bed reactor with a known amount of the zeolite catalyst (e.g., H-Beta, ZSM-5).
-
Catalyst Activation: Activate the catalyst in-situ by heating under a flow of dry inert gas (e.g., nitrogen) to a specified temperature (e.g., 450°C) for several hours to remove any adsorbed water.
-
Reaction Start-up: Cool the reactor to the desired reaction temperature (e.g., 270°C). Introduce a flow of hydrogen and allow the pressure to stabilize.
-
Feed Introduction: Introduce the 1,6-DMN feedstock (dissolved in a suitable solvent if necessary) into the reactor at a specific weight hourly space velocity (WHSV).
-
Product Analysis: Periodically collect liquid and gas samples from the reactor outlet. Analyze the composition of the products using gas chromatography (GC) to determine the conversion of 1,6-DMN and the selectivity to different isomers.
-
Shutdown: After the desired reaction time, stop the feedstock flow and cool the reactor under an inert gas flow.
Protocol 2: Catalyst Regeneration by Coke Burn-off
-
Purge: After the isomerization reaction, purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining hydrocarbons.
-
Cooling: Cool the reactor to a lower temperature (e.g., 150°C).
-
Introduction of Oxidant: Introduce a controlled flow of a dilute oxidant gas (e.g., 1-5% oxygen in nitrogen) into the reactor.
-
Controlled Heating: Slowly ramp up the temperature of the reactor (e.g., 2-5°C/min) to the target regeneration temperature (e.g., 500°C). Monitor the reactor temperature closely to avoid temperature excursions due to the exothermic combustion of coke.
-
Hold at Temperature: Hold the reactor at the regeneration temperature until the concentration of carbon oxides (CO and CO2) in the effluent gas drops to a baseline level, indicating that the coke has been removed.
-
Cooling and Re-activation: Cool the reactor under an inert gas flow. The catalyst is now ready for re-activation (as in Protocol 1, Step 2) for a subsequent reaction cycle.
Visualizations
Caption: Main pathways of catalyst deactivation during 1,6-DMN isomerization.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: Simplified reaction pathway for 1,6-DMN isomerization over an acid catalyst.
References
- 1. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 9. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 12. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 18. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Synthetic 1,6-Dimethylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from synthetic 1,6-dimethylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurities are other dimethylnaphthalene (DMN) isomers, such as 1,5-DMN, 2,6-DMN, and 2,7-DMN.[1][2] These isomers have very similar physical and chemical properties, which makes their separation challenging.[3] Depending on the synthetic route, unreacted starting materials and by-products may also be present.
Q2: Which purification methods are most effective for this compound?
A2: The most effective methods for purifying this compound are fractional distillation, recrystallization (both solution and melt), and chromatography. Often, a combination of these techniques is required to achieve high purity.[3][4]
Q3: Can fractional distillation alone be used to purify this compound?
A3: While fractional distillation is a useful initial step to enrich the this compound content, it is generally insufficient for complete purification. This is due to the very close boiling points of the different dimethylnaphthalene isomers.[3][5]
Q4: What are the best solvents for recrystallizing this compound?
A4: Common solvents for the recrystallization of naphthalene (B1677914) derivatives include methanol, ethanol, hexane, and acetone.[6][7][8][9] The ideal solvent or solvent system will depend on the specific impurity profile and may require some empirical testing to optimize.[10]
Q5: What type of chromatography is suitable for separating dimethylnaphthalene isomers?
A5: Several chromatographic techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC using C18 or Phenyl-hexyl columns is effective for separating isomers.[11] Columns that facilitate π-π interactions, such as those with PYE or NPE stationary phases, have shown excellent separation of aromatic isomers.[12]
-
Gas Chromatography (GC): Capillary GC with specialized columns can provide high-resolution separation of DMN isomers, which is useful for analysis and can be adapted for preparative scale.[13]
-
Column Chromatography: While challenging due to the similar polarities of the isomers, it can be successful with careful optimization of the mobile phase and a slow gradient.[11][14]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Gradually add more solvent. If the compound is still insoluble, select a solvent in which the compound is more soluble when hot. |
| Oiling out | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also help. |
| No crystal formation | The solution is not saturated enough, or nucleation is slow. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6] |
| Low recovery | Too much solvent was used, or the crystals are too soluble in the cold solvent. | Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in crystals | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.[15] |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of isomers | Inappropriate stationary or mobile phase. | Use a stationary phase that offers better selectivity for aromatic isomers (e.g., a phenyl-based column for HPLC).[11] Optimize the mobile phase polarity; a less polar solvent system may improve separation. For HPLC, consider columns that enhance π-π interactions.[12] |
| Cracked or channeled column bed | Improper packing of the stationary phase. | Ensure the stationary phase is packed uniformly. Dry packing followed by gentle tapping can help create a homogenous bed.[14] |
| Tailing of peaks/bands | The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent to the mobile phase to reduce strong interactions. |
| Compound is not eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
Data Presentation
The following table summarizes the composition of a dimethylnaphthalene isomer mixture before and after a purification process involving distillation. This illustrates the enrichment of specific isomers.
| Component | Raw Material (% by weight) | After Distillation (% by weight) |
| 2,6-DMN | 0.74 | 2.45 |
| 1,6-DMN | 1.53 | 4.42 |
| 1,5-DMN | 75.57 | 88.26 |
| Other DMN Isomers | 0.05 | 0.36 |
| Data adapted from a patent describing the purification of a DMN mixture.[8] |
Experimental Protocols
Solution Recrystallization of this compound
This protocol is adapted from a general procedure for the recrystallization of naphthalene.[6]
-
Solvent Selection: In a small test tube, add approximately 50 mg of the impure this compound. Add a few drops of the chosen solvent (e.g., methanol). If it dissolves at room temperature, the solvent is unsuitable. Heat the mixture; if it dissolves when hot but becomes insoluble upon cooling, the solvent is a good candidate.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves. Keep the solution at or near its boiling point.
-
Decolorization (Optional): If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography for Isomer Separation
This is a general protocol for separating dimethylnaphthalene isomers.
-
Stationary Phase Selection: For standard column chromatography, silica (B1680970) gel or alumina (B75360) can be used. For HPLC, a C18 or a phenyl-based column is recommended.[11]
-
Column Packing: Pack the column with the chosen stationary phase, ensuring a uniform and crack-free bed. For dry packing, add the stationary phase to the column and gently tap to settle. For wet packing, create a slurry of the stationary phase in the initial mobile phase and pour it into the column.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of the mobile phase. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the sample through the column with the mobile phase. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity if necessary (e.g., by adding ethyl acetate). Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using an appropriate technique (e.g., TLC or GC) to identify the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
References
- 1. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
- 2. nacatsoc.org [nacatsoc.org]
- 3. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. US2615058A - Method of purifying naphthalene by crystallization - Google Patents [patents.google.com]
- 8. US7795489B2 - Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. nacalai.com [nacalai.com]
- 13. researchgate.net [researchgate.net]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Analysis of 1,6-Dimethylnaphthalene (1,6-DMN)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the environmental analysis of 1,6-Dimethylnaphthalene (1,6-DMN).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 1,6-DMN analysis?
A1: Matrix effects are the alteration of an analyte's signal response due to co-eluting components from the sample matrix (e.g., soil, water, sediment).[1][2] In the analysis of 1,6-DMN, other extracted compounds can interfere with the analytical instrument's ability to accurately measure the target analyte. This interference can lead to signal suppression (an artificially low reading) or signal enhancement (an artificially high reading), which compromises the accuracy and reliability of the analytical results.[3][4]
Q2: What are the common signs of matrix effects in my analytical data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility across replicate samples.
-
Low or unexpectedly high recovery of spiked analytes.
-
Non-linear calibration curves , especially when using solvent-based standards for matrix-containing samples.[4]
-
Shifting retention times or distorted peak shapes in chromatograms.[3]
-
High background noise or the presence of interfering peaks near the analyte peak.[3]
Q3: Which analytical techniques are commonly used for 1,6-DMN, and how susceptible are they to matrix effects?
A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive technique for analyzing polycyclic aromatic hydrocarbons (PAHs) like 1,6-DMN.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also frequently employed due to its high sensitivity and selectivity.[5] However, both techniques, particularly LC-MS/MS with electrospray ionization (ESI), are highly susceptible to matrix effects, which can interfere with the ionization process and lead to inaccurate quantification.[1][2][4]
Q4: What are the primary strategies to mitigate or correct for matrix effects?
A4: There are three main approaches to address matrix effects:
-
Improve Sample Cleanup: Employ rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[6][7]
-
Optimize Analytical Method: Modify chromatographic conditions to better separate 1,6-DMN from matrix interferences.[4] Simple dilution of the sample extract can also be a very effective strategy, especially when using highly sensitive instruments.[1]
-
Use Corrective Calibration Methods: Prepare calibration standards in a sample matrix similar to the unknowns (matrix-matched calibration), use the standard addition method, or employ internal standards (preferably stable isotope-labeled versions of the analyte) to compensate for signal fluctuations.[1][5]
Troubleshooting Guides
Problem: Poor Analyte Recovery
Q: I am observing poor recovery of 1,6-DMN from my soil/water samples. What are the potential causes?
A: Low recovery of 1,6-DMN can stem from several factors related to both the sample matrix and the experimental procedure.
-
Inefficient Extraction: The chosen solvent or extraction technique (e.g., SPE, LLE) may not be optimal for the specific sample matrix. For complex matrices like soil, ensure the extraction solvent has adequate time and contact to penetrate the sample particles.
-
Analyte Loss During Preparation: 1,6-DMN, as a semi-volatile organic compound, can be lost during aggressive sample preparation steps, such as solvent evaporation at high temperatures.
-
Strong Matrix Adsorption: The analyte can adsorb strongly to organic matter or particulates within the sample, preventing its complete extraction into the solvent.
-
Signal Suppression: Significant matrix effects can suppress the instrument's signal for 1,6-DMN, giving the appearance of low recovery even if the extraction was efficient.[3]
Problem: Poor Calibration Curve Linearity
Q: My calibration curve for 1,6-DMN has a poor correlation coefficient (R² < 0.99). What should I investigate?
A: A non-linear calibration curve is a common issue that can often be traced back to matrix effects or standard preparation.
-
Matrix Effects in Standards: If you are using a simple solvent-based calibration curve to quantify samples with a complex matrix, matrix effects can cause a non-linear response.[4]
-
Contamination: Contamination in the blank, solvents, or glassware can artificially inflate the response of the low-concentration standards, skewing the curve.
-
Inappropriate Concentration Range: The selected concentration range may exceed the linear dynamic range of the detector.
-
Analyte Instability: The analyte may degrade in the prepared standard solutions over time.
Problem: Inconsistent Results and Poor Reproducibility
Q: My replicate injections for the same sample are showing high variability (%RSD > 15%). How can I improve reproducibility?
A: Poor reproducibility is often caused by inconsistent matrix effects or issues with the analytical instrumentation.
-
Variable Matrix Effects: The composition and concentration of interfering compounds can vary between samples, leading to inconsistent signal suppression or enhancement.[7]
-
Ineffective Sample Cleanup: If the sample cleanup procedure is not robust, residual matrix components will differ across processed samples, affecting reproducibility.
-
Instrument Contamination: Carryover from a previous, more concentrated sample can affect subsequent injections.[3] Contamination can also build up in the ion source of the mass spectrometer, leading to erratic signal response.[3]
-
Use of an Internal Standard (ISTD): Not using an appropriate ISTD makes the analysis susceptible to variations in injection volume and instrument response. The use of a stable isotope-labeled ISTD is the best way to correct for these variations and for matrix effects.[5]
Data Presentation
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Description | Advantages | Disadvantages |
| Improved Sample Cleanup (e.g., SPE) | Removes interfering compounds from the sample extract before injection.[6] | Directly reduces matrix effects, can improve sensitivity by concentrating the analyte. | Can be time-consuming, may lead to analyte loss if not optimized.[6] |
| Sample Dilution | Reduces the concentration of both the analyte and the interfering matrix components.[1] | Simple, fast, and very effective at reducing matrix effects.[1] | Reduces analyte concentration, potentially below the limit of quantification. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to mimic the effect in the samples.[4][5] | Effectively compensates for consistent signal suppression or enhancement. | Requires a representative blank matrix which may be difficult to obtain. |
| Standard Addition | Known amounts of standard are added directly to aliquots of the sample.[1] | Considered the most accurate method for correcting matrix effects as it calibrates within each unique sample.[1] | Labor-intensive, reduces sample throughput, and requires larger sample volumes. |
| Internal Standard (ISTD) Calibration | A known amount of a chemically similar compound (ideally isotope-labeled) is added to all samples and standards.[5] | Corrects for variations in sample preparation, injection volume, and matrix-induced signal fluctuation. | Requires a suitable ISTD that is not present in the samples; isotope-labeled standards can be expensive.[5] |
Table 2: Quick Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Low Analyte Recovery | Signal Suppression | Evaluate matrix effects using a post-extraction spike. Implement matrix-matched calibration or use an ISTD. |
| Inefficient Extraction | Optimize extraction solvent, time, and technique. | |
| Poor R² in Calibration | Matrix Effects | Prepare a matrix-matched calibration curve. |
| Contamination | Check blanks, solvents, and glassware. Prepare fresh standards. | |
| Poor Reproducibility | Inconsistent Matrix Effects | Improve sample cleanup protocol (e.g., SPE). Dilute the sample extract. |
| No Internal Standard | Incorporate a suitable internal standard (ideally isotope-labeled 1,6-DMN) into the workflow. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for 1,6-DMN in Water Samples
This protocol provides a general methodology for extracting 1,6-DMN from water samples. Note: The specific sorbent, conditioning, and elution solvents should be optimized for your specific application.
-
Cartridge Selection: Choose an SPE cartridge suitable for PAHs (e.g., C18, HLB).
-
Conditioning:
-
Pass 5 mL of elution solvent (e.g., ethyl acetate) through the cartridge.
-
Pass 5 mL of methanol (B129727) through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Pass the water sample (e.g., 100 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Pass 5 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Add 5 mL of the elution solvent (e.g., ethyl acetate) in two aliquots, allowing the solvent to soak the sorbent for 1-2 minutes each time before drawing it through.
-
-
Concentration & Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., mobile phase) for analysis.
-
Protocol 2: Preparation of a Matrix-Matched Calibration Curve
-
Obtain Blank Matrix: Collect a sample of the matrix (e.g., soil, water) that is known to be free of 1,6-DMN.
-
Process Blank Matrix: Extract and process the blank matrix using the exact same procedure as for the unknown samples (e.g., Protocol 1). This resulting solution is your "matrix blank extract."
-
Prepare Stock Solution: Create a high-concentration stock solution of 1,6-DMN in a pure solvent (e.g., methanol).
-
Spike Matrix Extract: Serially dilute the stock solution directly into aliquots of the matrix blank extract to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Add Internal Standard: If using an internal standard, add a constant, known amount to each matrix-matched standard and to each prepared sample.
-
Analyze and Construct Curve: Analyze the matrix-matched standards and construct the calibration curve by plotting the instrument response versus the concentration.
Visualizations
Caption: Workflow for 1,6-DMN analysis highlighting where matrix effects occur and can be addressed.
Caption: Troubleshooting workflow for diagnosing the cause of low analyte recovery.
Caption: Decision tree for selecting the appropriate calibration strategy for 1,6-DMN analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing the Isomerization of 1,6-Dimethylnaphthalene (1,6-DMN) to 2,6-Dimethylnaphthalene (2,6-DMN)
This technical support center is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on improving the efficiency of the catalytic isomerization of 1,6-dimethylnaphthalene (1,6-DMN) to the industrially significant 2,6-dimethylnaphthalene (B47086) (2,6-DMN).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the conversion of 1,6-DMN to 2,6-DMN?
A1: The conversion of 1,6-DMN to 2,6-DMN is an isomerization reaction. Both 1,6-DMN and 2,6-DMN belong to a group of isomers known as the "2,6-triad," which also includes 1,5-DMN.[1] Isomers within this triad (B1167595) can be readily converted into one another, typically over an acid catalyst. The process aims to shift the equilibrium towards the thermodynamically more stable 2,6-DMN isomer.
Q2: What type of catalyst is most effective for this isomerization?
A2: Zeolite-based catalysts, particularly acidic beta zeolite, have been shown to be highly effective for the isomerization of dimethylnaphthalene isomers.[2][3] These catalysts provide the necessary acid sites for the reaction to occur and their shape-selective properties can enhance the production of the desired 2,6-DMN isomer.
Q3: What are the typical reaction conditions for the isomerization of 1,6-DMN?
A3: The isomerization is typically carried out in a fixed-bed reactor under elevated temperatures and pressures. Optimal conditions can vary depending on the specific catalyst and experimental setup, but generally fall within a temperature range of 200-400°C and a pressure of 0.8 to 1.2 kg/cm ²G.
Q4: What are the main challenges in achieving high efficiency in this conversion?
A4: The primary challenges include catalyst deactivation, the occurrence of side reactions, and the separation of the desired 2,6-DMN from other isomers in the product mixture. Catalyst deactivation is often caused by the formation of coke on the catalyst surface.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of 1,6-DMN | Sub-optimal Reaction Temperature: The reaction temperature may be too low for efficient isomerization. | Gradually increase the reaction temperature in increments of 10-20°C within the recommended range (200-400°C) and monitor the conversion rate. |
| Insufficient Catalyst Activity: The catalyst may be deactivated or have inherently low activity. | Regenerate the catalyst by calcination to burn off coke deposits. If the issue persists, consider preparing a fresh batch of catalyst or screening alternative zeolite catalysts. | |
| High Space Velocity: The feed may be passing over the catalyst too quickly for the reaction to reach equilibrium. | Decrease the weight hourly space velocity (WHSV) to increase the residence time of the reactants in the catalyst bed. | |
| Low Selectivity to 2,6-DMN | Inappropriate Catalyst: The pore structure of the zeolite may not be optimal for shape-selective production of 2,6-DMN. | Consider using a zeolite with a different pore structure, such as mordenite, or modifying the existing zeolite to enhance shape selectivity. |
| Side Reactions: Undesirable side reactions such as disproportionation or cracking may be occurring. | Optimize the reaction temperature; excessively high temperatures can promote side reactions. Ensure the catalyst's acidity is appropriate, as very strong acid sites can also lead to unwanted byproducts. | |
| Catalyst Deactivation | Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface is a common cause of deactivation in zeolite-catalyzed reactions.[1] | Implement a regeneration procedure involving controlled combustion of the coke in air at elevated temperatures. To minimize coke formation, consider co-feeding a small amount of a hydrogenating agent or optimizing the reaction temperature. |
| Feed Impurities: Contaminants in the 1,6-DMN feed can poison the catalyst. | Purify the feed stream to remove any potential catalyst poisons, such as sulfur or nitrogen compounds. | |
| Reactor Plugging | Catalyst Fines: The catalyst bed may contain fine particles that are obstructing the flow. | Ensure proper catalyst pelletizing and sieving to remove fines before loading the reactor. |
| Formation of Solid Byproducts: High molecular weight byproducts can solidify and block the reactor. | Analyze the product stream for heavy ends and adjust reaction conditions (e.g., lower temperature) to minimize their formation. |
Quantitative Data
Table 1: Effect of Temperature on 1,6-DMN Conversion and 2,6-DMN Selectivity
| Temperature (°C) | 1,6-DMN Conversion (%) | 2,6-DMN Selectivity (%) |
| 250 | 35 | 65 |
| 280 | 50 | 75 |
| 300 | 62 | 70 |
| 320 | 75 | 60 |
Conditions: Zeolite Beta Catalyst, Pressure 1.0 kg/cm ²G, WHSV 3 hr⁻¹.
Table 2: Effect of Weight Hourly Space Velocity (WHSV) on 1,6-DMN Conversion
| WHSV (hr⁻¹) | 1,6-DMN Conversion (%) |
| 2 | 70 |
| 3 | 62 |
| 4 | 55 |
Conditions: Zeolite Beta Catalyst, Temperature 300°C, Pressure 1.0 kg/cm ²G.
Experimental Protocols
Catalyst Preparation (Acidic Beta Zeolite)
-
Ion Exchange: Start with a commercial zeolite beta in its sodium form (Na-Beta).
-
Prepare a 1 M solution of ammonium (B1175870) nitrate (B79036) (NH₄NO₃).
-
Suspend the Na-Beta zeolite in the ammonium nitrate solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the suspension at 80°C for 6 hours to facilitate the exchange of sodium ions with ammonium ions.
-
Filter the zeolite, wash it thoroughly with deionized water until the filtrate is neutral, and dry it at 110°C overnight.
-
Calcination: Calcine the ammonium-exchanged zeolite in a muffle furnace. Ramp the temperature to 550°C at a rate of 5°C/min and hold for 5 hours to convert the ammonium form to the acidic proton form (H-Beta).
-
Cool the catalyst to room temperature and store it in a desiccator.
Fixed-Bed Isomerization of 1,6-DMN
-
Reactor Setup:
-
Use a stainless-steel fixed-bed reactor (e.g., 10 mm inner diameter).
-
Place a small amount of quartz wool at the bottom of the reactor to support the catalyst bed.
-
Load the prepared acidic beta zeolite catalyst (typically 1-2 grams) into the reactor.
-
Place another layer of quartz wool on top of the catalyst bed.
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Install the reactor in a tube furnace equipped with a temperature controller.
-
Connect a feed delivery system (e.g., a high-pressure liquid chromatography pump) to the reactor inlet.
-
Connect the reactor outlet to a back-pressure regulator, a condenser, and a product collection vessel.
-
-
Reaction Procedure:
-
Pressurize the system with an inert gas (e.g., nitrogen) to the desired reaction pressure (e.g., 1.0 kg/cm ²G).
-
Heat the reactor to the target reaction temperature (e.g., 300°C) under a flow of inert gas.
-
Prepare a feed solution of 1,6-DMN in a suitable solvent (e.g., dodecane) at a known concentration.
-
Once the reactor temperature is stable, switch the feed from the inert gas to the 1,6-DMN solution at a specific weight hourly space velocity (WHSV).
-
Collect the liquid product at regular intervals.
-
-
Product Analysis:
-
Analyze the collected liquid samples using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5).
-
Identify and quantify the amounts of 1,6-DMN, 2,6-DMN, and other isomers or byproducts by comparing their retention times and peak areas with those of known standards.
-
Calculate the conversion of 1,6-DMN and the selectivity to 2,6-DMN based on the GC analysis results.
-
Visualizations
Caption: Experimental Workflow for 1,6-DMN Isomerization.
Caption: Reaction Mechanism of 1,6-DMN to 2,6-DMN Isomerization.
Caption: Troubleshooting Logic for Low Conversion.
References
Minimizing byproduct formation in the synthesis of 1,6-Dimethylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,6-dimethylnaphthalene (1,6-DMN).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Question: My reaction is producing a complex mixture of dimethylnaphthalene (DMN) isomers instead of selectively forming 1,6-DMN. How can I improve the selectivity?
Potential Causes:
-
Non-selective catalyst: The catalyst being used may not have the appropriate pore structure or acidity to favor the formation of 1,6-DMN.
-
Inappropriate reaction temperature: The reaction temperature may be too high, leading to thermodynamic equilibrium where a mixture of isomers is favored, or too low, resulting in poor conversion and a mix of kinetic products.
-
Isomerization of the desired product: The reaction conditions may be promoting the isomerization of the initially formed 1,6-DMN to other, more stable DMN isomers.
Solutions:
-
Catalyst Selection: Employ shape-selective catalysts such as medium-pore zeolites (e.g., ZSM-5, ZSM-12) or modified larger pore zeolites (e.g., modified Beta or Y zeolites). The pore dimensions of these zeolites can sterically hinder the formation of bulkier isomers.
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Lower temperatures often favor kinetic control, which may lead to a different isomer distribution.
-
Contact Time: In a flow reactor, adjusting the weight hourly space velocity (WHSV) can control the contact time of reactants and products with the catalyst, potentially reducing subsequent isomerization of 1,6-DMN.
-
Isomerization of a different DMN: Consider a two-step process. First, synthesize an isomer that can be more selectively produced, like 1,5-DMN, and then perform a controlled isomerization to a mixture enriched in 1,6-DMN and 2,6-DMN.[1][2]
Question: I am observing significant amounts of mono- and trimethylnaphthalenes in my product mixture. What is causing this and how can I prevent it?
Potential Causes:
-
Disproportionation/Transalkylation: The catalyst and reaction conditions may be promoting the transfer of methyl groups between naphthalene (B1677914) molecules (disproportionation) or between methylnaphthalenes and naphthalene (transalkylation), leading to the formation of naphthalene, monomethylnaphthalenes, and polymethylnaphthalenes.[3]
-
Incorrect reactant stoichiometry: An inappropriate ratio of the methylating agent to the naphthalene substrate can lead to undermethylation (monomethylnaphthalenes) or overmethylation (trimethylnaphthalenes).
Solutions:
-
Catalyst Acidity: The acidity of the catalyst plays a crucial role. Very strong acid sites can promote disproportionation. Modifying the catalyst to reduce its acidity, for instance, through ion exchange or desilication, can suppress these side reactions.
-
Optimize Reactant Ratio: Carefully control the molar ratio of the methylating agent (e.g., methanol) to the naphthalene or methylnaphthalene starting material.
-
Reaction Temperature: Higher temperatures can favor disproportionation. Operating at a lower temperature may reduce the formation of these byproducts.
Question: My catalyst is deactivating quickly, leading to a drop in conversion.
Potential Causes:
-
Coke Formation: At elevated temperatures, aromatic compounds can polymerize on the catalyst surface, forming heavy hydrocarbons (coke) that block the active sites and pores.[3]
-
Adsorption of Impurities: Impurities in the feed, such as nitrogen-containing compounds, can strongly adsorb to the acid sites of the catalyst, leading to deactivation.
Solutions:
-
Catalyst Regeneration: Deactivated catalysts can often be regenerated by calcination (burning off the coke) in air.[4] It is crucial to control the temperature during regeneration to avoid damaging the catalyst structure.
-
Feed Purification: Ensure the purity of the starting materials to avoid introducing catalyst poisons.
-
Reaction Conditions: Operating at lower temperatures or introducing a co-feed of hydrogen might help to suppress coke formation.
-
Catalyst Choice: Some zeolites are more resistant to coking than others. Consider using a catalyst with a hierarchical pore structure that can better tolerate coke deposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are other isomers of dimethylnaphthalene. The ten DMN isomers are often grouped into "triads" based on their isomerization pathways. The 2,6-triad consists of 1,5-DMN, 1,6-DMN, and 2,6-DMN.[1] Therefore, in a reaction targeting 1,6-DMN, 1,5-DMN and 2,6-DMN are very common byproducts. Other byproducts can include monomethylnaphthalenes, trimethylnaphthalenes, and naphthalene itself, which can arise from disproportionation and transalkylation reactions.[5]
Q2: Which analytical techniques are best for identifying and quantifying the isomeric byproducts?
A2: Gas chromatography (GC) with a capillary column is the most common and effective method for separating and quantifying DMN isomers. The use of a mass spectrometer (GC-MS) as a detector can help in confirming the identity of the various isomers and other byproducts. High-performance liquid chromatography (HPLC) can also be used for separation.
Q3: Is it possible to completely avoid the formation of other DMN isomers?
A3: Completely avoiding the formation of other DMN isomers is extremely challenging due to their similar thermodynamic stabilities and the potential for isomerization under typical reaction conditions. The goal of most synthetic strategies is to maximize the selectivity towards the desired isomer. Highly regioselective synthetic routes, such as those involving multi-step organic syntheses like the Heck reaction, can potentially yield a single isomer, but these methods are often more complex and costly than catalytic routes.[6]
Q4: How can I separate 1,6-DMN from the other isomers in the final product mixture?
A4: The separation of DMN isomers is difficult due to their similar boiling points. Fractional distillation is generally not effective for separating closely boiling isomers. The most common methods for separating DMN isomers are selective crystallization and adsorption. Melt crystallization or solvent-based crystallization can be used to isolate specific isomers based on differences in their melting points and solubilities. Adsorption-based separations, for example, using specific zeolites, can also be employed to separate isomers based on their molecular shape.
Data Presentation
Table 1: Product Distribution in the Conversion of Pentyltoluenes to Dimethylnaphthalenes
This table shows a representative product distribution of DMN isomers from a multi-step synthesis route involving the conversion of pentyltoluenes. This illustrates the typical mixture of isomers that can be formed.
| Dimethylnaphthalene Isomer | Approximate Ratio in Product Mixture |
| 2,7-DMN | 2 |
| 1,7-DMN | 2 |
| 2,6-DMN | 2 |
| 1,6-DMN | 2 |
| 1,5-DMN | 1 |
Source: Adapted from data presented in a study on the synthesis of 2,6-DMN from pentenes and toluene (B28343).[1]
Table 2: Isomer Distribution in the Isomerization of 1,5-Dimethylnaphthalene (B47167)
This table presents the distribution of isomers within the 2,6-triad during the liquid-phase isomerization of 1,5-DMN over an H-beta zeolite catalyst at different temperatures.
| Reaction Temperature (°C) | 1,5-DMN (wt%) | 1,6-DMN (wt%) | 2,6-DMN (wt%) |
| 175 | 85.1 | 13.5 | 1.4 |
| 200 | 72.3 | 24.1 | 3.6 |
| 225 | 55.4 | 36.5 | 8.1 |
| 250 | 35.2 | 47.3 | 17.5 |
| 265 | 29.8 | 48.2 | 22.0 |
Source: Data adapted from a study on the isomerization of 1,5-DMN. The results show that 1,6-DMN is a major intermediate in the isomerization of 1,5-DMN to 2,6-DMN.
Experimental Protocols
Protocol 1: Shape-Selective Alkylation of Naphthalene with Methanol (B129727)
This protocol describes a general procedure for the alkylation of naphthalene with methanol over a zeolite catalyst, which can be adapted to optimize the yield of 1,6-DMN.
Materials:
-
Naphthalene
-
Methanol (anhydrous)
-
Zeolite catalyst (e.g., H-ZSM-5, H-Beta)
-
Inert gas (e.g., Nitrogen, Argon)
-
Solvent (e.g., Toluene, Hexane) for product analysis
Equipment:
-
Fixed-bed flow reactor or a batch reactor
-
Temperature controller
-
Mass flow controllers for gas and liquid feeds
-
Condenser and product collection system
-
Gas chromatograph (GC) for product analysis
Procedure:
-
The zeolite catalyst is pelletized, crushed, and sieved to the desired particle size.
-
The catalyst is packed into the reactor and activated by heating under a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
The reactor is cooled to the desired reaction temperature (e.g., 250-450 °C).
-
A solution of naphthalene in methanol (with a specific molar ratio, e.g., 1:3) is fed into the reactor at a controlled flow rate (defined by the weight hourly space velocity, WHSV). An inert gas may be used as a carrier.
-
The reaction products are passed through a condenser to liquefy the condensable products, which are collected in a cold trap.
-
The liquid product is periodically sampled and analyzed by GC to determine the conversion of naphthalene and the selectivity to 1,6-DMN and other byproducts.
-
Reaction parameters such as temperature, WHSV, and reactant molar ratio should be systematically varied to optimize the yield of 1,6-DMN.
Protocol 2: Isomerization of 1,5-Dimethylnaphthalene
This protocol provides a method for the isomerization of 1,5-DMN to a mixture containing 1,6-DMN and 2,6-DMN.
Materials:
-
1,5-Dimethylnaphthalene (as pure as available)
-
Acidic zeolite catalyst (e.g., H-Beta, H-Mordenite)
-
Toluene (as a solvent for analysis)
Equipment:
-
Batch reactor (e.g., a stirred autoclave or a sealed glass reactor)
-
Heating and stirring apparatus with temperature control
-
Sampling device
-
Gas chromatograph (GC) for analysis
Procedure:
-
A specific amount of the acidic zeolite catalyst (e.g., 1-5 wt% of the reactant) is added to the batch reactor.
-
A known quantity of 1,5-dimethylnaphthalene is added to the reactor.
-
The reactor is sealed and heated to the desired reaction temperature (e.g., 175-265 °C) with constant stirring.
-
The reaction is allowed to proceed for a specific duration (e.g., 1 hour).
-
After the desired reaction time, the reactor is rapidly cooled to room temperature to stop the reaction.
-
A sample of the product mixture is dissolved in a solvent like toluene and analyzed by GC to determine the composition of the DMN isomers.
-
The reaction temperature and time can be varied to maximize the yield of 1,6-DMN.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for minimizing byproducts.
References
- 1. nacatsoc.org [nacatsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05881J [pubs.rsc.org]
- 4. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Best practices for handling and storage of 1,6-Dimethylnaphthalene
Technical Support Center: 1,6-Dimethylnaphthalene
This technical support center provides best practices for the handling and storage of this compound, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₂H₁₂[1] |
| Molecular Weight | 156.22 g/mol [1][2] |
| Appearance | Clear pale yellow liquid[2] |
| Density | 1.002 g/mL at 25 °C[1] |
| Melting Point | -17 to -16 °C[1] |
| Boiling Point | 264.4 to 266 °C at 760 mmHg[1] |
| Flash Point | 110.5 to 112 °C (closed cup)[1] |
| Solubility in Water | Less than 1 mg/mL at 20.5 °C[3] |
| Vapor Pressure | 0.01 mmHg[2] |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound may be harmful by ingestion, inhalation, or skin absorption and may cause irritation.[3][4] When heated to decomposition, it can emit toxic fumes of carbon monoxide and carbon dioxide.[3][4]
2. What personal protective equipment (PPE) should be worn when handling this compound?
It is recommended to use eyeshields, gloves, and a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge, especially when weighing and diluting the neat chemical.[3]
3. What are the proper storage conditions for this compound?
You should store this chemical at ambient temperatures in a cool, dry, and well-ventilated area.[3][5][6] It should be stored away from strong oxidizing agents and sources of ignition.[3][5] The storage class for this combustible liquid is 10.
4. What materials are incompatible with this compound?
This compound can react with strong oxidizing agents.[2][3]
5. How should this compound be disposed of?
The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[2] Any unused portion of the material can be recycled for its approved use or returned to the manufacturer or supplier.[2] Ultimate disposal must consider the material's impact on air quality, potential migration in soil or water, and effects on animal and plant life, in conformance with environmental and public health regulations.[2] Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[2][3][5]
Troubleshooting Guide
Issue: Accidental Spill of this compound
An accidental spill of this compound requires immediate and appropriate action to mitigate risks.
Experimental Protocol: Spill Cleanup
-
Immediate Action : First, remove all sources of ignition from the area of the spill.[2][3][5]
-
Containment : Use absorbent paper to pick up all liquid spill material.[2][3][5]
-
Decontamination : Solvent wash all contaminated surfaces with 60-70% ethanol, followed by washing with a soap and water solution.[2][3][5]
-
Waste Disposal : Seal your contaminated clothing and the absorbent paper in a vapor-tight plastic bag for eventual disposal.[2][3][5]
-
Area Safety : Do not reenter the contaminated area until a Safety Officer or other responsible person has verified that the area has been properly cleaned.[2][3][5]
Issue: Unexpected Reaction or Decomposition
1. What are the signs of decomposition?
When heated to decomposition, this compound emits toxic fumes of carbon monoxide and carbon dioxide.[3][4]
2. What should I do if I suspect a reaction with an incompatible material?
This compound can react with strong oxidizing agents.[2][3] If an unintended reaction is suspected, evacuate the area and consult your institution's safety protocols for chemical incidents.
Visual Workflow
The following diagram illustrates the logical workflow for handling a spill of this compound.
References
- 1. This compound | CAS 575-43-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2,6-DIMETHYLNAPHTHALENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of 1,6-Dimethylnaphthalene as a Petroleum Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,6-dimethylnaphthalene (1,6-DMN) with other established petroleum biomarkers, such as hopanes and steranes. It includes a comprehensive overview of their utility in determining the source, thermal maturity, and depositional environment of petroleum. The information is supported by experimental data and detailed analytical protocols to assist researchers in their validation and application of these biomarkers.
Introduction to Petroleum Biomarkers
Petroleum biomarkers, or "molecular fossils," are organic compounds found in crude oil and source rocks that originate from once-living organisms.[1] Their chemical structures are well-preserved and provide a "fingerprint" to understand the geological and biological history of the petroleum. Key information derived from biomarker analysis includes the original organic matter input, the thermal maturity of the source rock, and the depositional environment.[2] Dimethylnaphthalenes (DMNs), hopanes, and steranes are among the most widely used classes of petroleum biomarkers.
This compound and other Dimethylnaphthalenes (DMNs)
DMNs are bicyclic aromatic hydrocarbons that serve as critical indicators in petroleum geochemistry. The relative abundance of the ten DMN isomers is influenced by the thermodynamic stability of each isomer and the nature of their biological precursors.[2]
Source Rock Characterization: The distribution of DMN isomers can help differentiate between terrestrial and marine organic matter sources. Higher plants are rich in terpenoids that, upon thermal degradation, tend to produce higher concentrations of DMNs with methyl groups in the α-positions, such as 1,5-DMN and 1,6-DMN.[2] Conversely, marine organisms are rich in steroids, and their thermal maturation leads to a higher relative abundance of DMNs with methyl groups in the β-positions, like 1,3-DMN and 1,7-DMN.[2]
Thermal Maturity Assessment: As source rocks undergo thermal maturation, DMN isomers rearrange to more thermodynamically stable forms. Isomers with methyl groups in the β-positions (e.g., 2,6-DMN and 2,7-DMN) are more stable than those with methyl groups in the α-positions.[2] Therefore, ratios of different DMN isomers are sensitive indicators of the thermal maturity of petroleum.
Comparison with Other Petroleum Biomarkers: Hopanes and Steranes
While DMNs are powerful aromatic biomarkers, they are often used in conjunction with saturated hydrocarbon biomarkers like hopanes and steranes for a more comprehensive analysis.
-
Hopanes are pentacyclic triterpenoids derived primarily from the cell membranes of prokaryotes (bacteria).[3] They are abundant in most petroleum samples and are particularly useful for assessing thermal maturity and providing information about the depositional environment.[4]
-
Steranes are tetracyclic alkanes derived from the sterols of eukaryotes, such as algae and higher plants.[5] The distribution of C27, C28, and C29 steranes is a powerful tool for determining the source of organic matter.[6]
The choice of biomarker often depends on the specific geological question being addressed, the type of source rock, and the maturity of the petroleum. For instance, at advanced maturity levels where hopanes and steranes may be thermally degraded, aromatic biomarkers like DMNs can still provide valuable information.
Quantitative Data Presentation
The following tables summarize key diagnostic ratios for dimethylnaphthalenes, hopanes, and steranes, providing a basis for their comparative application.
Table 1: Diagnostic Ratios for Dimethylnaphthalenes (DMNs)
| Parameter | Formula | Geochemical Interpretation |
| Dimethylnaphthalene Ratio (DNR) | ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN]) | High values (>1.0) suggest terrestrial organic matter input; low values (<1.0) indicate a marine source.[2] |
| Methylnaphthalene Ratio (MNR) | [2-MN] / [1-MN] | Increases with increasing thermal maturity. |
| Dimethylnaphthalene Index 1 (DNI-1) | ([2,6-DMN] + [2,7-DMN]) / [1,5-DMN] | Increases with increasing thermal maturity.[2] |
| Dimethylnaphthalene Index 2 (DNI-2) | [2,6-DMN] / [1,5-DMN] | Increases with increasing thermal maturity.[2] |
Table 2: Diagnostic Ratios for Hopanes
| Parameter | Formula | Geochemical Interpretation |
| Ts/Tm Ratio | Ts (C27 18α(H)-trisnorneohopane) / Tm (C27 17α(H)-trisnorhopane) | A widely used thermal maturity indicator; increases with maturity. |
| C31 22S/(22S+22R) Homohopane Ratio | C31 αβ 22S / (C31 αβ 22S + C31 αβ 22R) | Increases with thermal maturity until an equilibrium of 0.57-0.62 is reached.[7] |
| Gammacerane Index | Gammacerane / C30 Hopane (B1207426) | An indicator of water column stratification and high salinity in the depositional environment. |
| Sterane/Hopane Ratio | ΣC27-C29 Steranes / C30 Hopane | Reflects the relative input of eukaryotic (algae, higher plants) versus prokaryotic (bacterial) organic matter.[8] |
Table 3: Diagnostic Ratios for Steranes
| Parameter | Formula | Geochemical Interpretation |
| C29 20S/(20S+20R) Sterane Ratio | C29 ααα 20S / (C29 ααα 20S + C29 ααα 20R) | A thermal maturity indicator that increases with maturity until an equilibrium of 0.52-0.55 is reached.[7] |
| C29 ββ/(αα+ββ) Sterane Ratio | C29 αββ / (C29 ααα + C29 αββ) | Another thermal maturity parameter that increases with maturation. |
| C27, C28, C29 Sterane Distribution | Relative percentage of each sterane | Indicates the source of organic matter: C27 is often associated with marine algae, C28 with lacustrine algae, and C29 with terrestrial higher plants.[6] |
| Diasterane/Sterane Ratio | Diasteranes / Regular Steranes | Can indicate the lithology of the source rock (clay-rich vs. carbonate) and thermal maturity.[9] |
Experimental Protocols
Accurate and reproducible biomarker analysis relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the analysis of DMNs, hopanes, and steranes.
This protocol is adapted from standard methods for the analysis of aromatic biomarkers in petroleum.
-
Sample Preparation: Fractionation
-
Deasphalting: An aliquot of crude oil is dissolved in a non-polar solvent (e.g., n-hexane or n-pentane) at a 40:1 solvent-to-oil ratio to precipitate the asphaltenes. The mixture is stirred for several hours and then filtered.
-
Column Chromatography: The deasphaltened fraction (maltenes) is concentrated and loaded onto a silica (B1680970) gel chromatography column.
-
The saturated hydrocarbon fraction is eluted using a non-polar solvent like n-hexane.
-
The aromatic hydrocarbon fraction, containing the DMNs, is subsequently eluted with a solvent of higher polarity, such as a mixture of hexane (B92381) and dichloromethane.
-
-
The aromatic fraction is then concentrated to a known volume before GC-MS analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is used.
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 6°C/minute to 320°C.
-
Final hold: 15 minutes at 320°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity for DMN isomers by monitoring their characteristic ions (e.g., m/z 156 for DMNs).
-
-
This protocol is a generalized procedure for the analysis of saturated biomarkers.
-
Sample Preparation: Fractionation
-
The initial deasphalting and column chromatography steps are the same as for DMN analysis. For hopane and sterane analysis, the saturated hydrocarbon fraction eluted with the non-polar solvent is collected.
-
This fraction is then concentrated to a suitable volume for GC-MS analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A GC-MS system as described for DMN analysis is used.
-
GC Column: A similar non-polar or semi-polar capillary column is appropriate.
-
Oven Temperature Program: A typical program for analyzing these higher molecular weight compounds is:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 20°C/minute to 150°C.
-
Ramp 2: 4°C/minute to 310°C.
-
Final hold: 20 minutes at 310°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is crucial for selectively detecting hopanes and steranes in the complex saturated hydrocarbon fraction.
-
-
For enhanced selectivity, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be employed.[10]
Mandatory Visualization
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. BIOMARKERS [www-odp.tamu.edu]
- 4. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. vurup.sk [vurup.sk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. An Integrated Assessment of Different Depositional Paleoenvironment Using Nitrogen Markers and Biomarkers after Chromatographic Methods Optimization - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 1,6-Dimethylnaphthalene in High-Performance Polymer Synthesis
A Comparative Guide to Dimethylnaphthalene Isomers as Precursors for Poly(ethylene 2,6-naphthalate) (PEN)
The synthesis of high-performance polymers is a cornerstone of modern materials science. Among these, Poly(ethylene 2,6-naphthalate) (PEN) stands out for its exceptional thermal stability, mechanical strength, and barrier properties, making it a sought-after material for applications ranging from advanced packaging to electronic components. The critical bottleneck in the widespread adoption of PEN, however, lies in the efficient and selective synthesis of its monomer, 2,6-naphthalenedicarboxylic acid (NDA) or its dimethyl ester, dimethyl 2,6-naphthalenedicarboxylate (NDC). The journey to this crucial monomer begins with a selection of dimethylnaphthalene (DMN) isomers, with 1,6-dimethylnaphthalene (1,6-DMN) emerging as a strategically important precursor alongside its more direct counterpart, 2,6-dimethylnaphthalene (B47086) (2,6-DMN).
This guide provides an objective comparison of 1,6-DMN and other DMN isomers as precursors for PEN synthesis, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding precursor selection and process optimization.
From Isomer to Monomer: The Synthetic Pathway to PEN
The industrial production of PEN hinges on the availability of high-purity 2,6-DMN, which is the direct precursor to 2,6-NDA. However, the synthesis of DMNs often results in a mixture of isomers. The challenge then becomes the efficient conversion of these other isomers into the desired 2,6-DMN.[1] This is where the concept of "isomer triads" becomes crucial. The ten isomers of DMN can be grouped into triads based on the ease of their interconversion. The "2,6-triad," consisting of 1,5-DMN, 1,6-DMN, and 2,6-DMN, is of particular industrial significance because the isomers within this group can be efficiently isomerized to the desired 2,6-DMN.[1] In contrast, isomers from other triads cannot be as readily converted.[1]
The overall process can be visualized as a two-stage journey: the isomerization of a suitable DMN precursor to 2,6-DMN, followed by the oxidation of 2,6-DMN to 2,6-NDA.
Isomerization of Dimethylnaphthalenes: A Comparative Analysis
The economic viability of using DMN isomer mixtures hinges on the efficiency of the isomerization step. Acidic catalysts, particularly zeolites like H-beta, have shown great promise in facilitating this transformation. The isomerization of 1,5-DMN to 2,6-DMN is understood to proceed via 1,6-DMN as an intermediate. This two-step process has been investigated, and the activation energies for each step have been determined, providing valuable insight into the reaction kinetics.
| Isomerization Step | Starting Isomer | Intermediate/Product | Catalyst | Activation Energy (kcal/mol) |
| Step 1 | 1,5-DMN | 1,6-DMN | H-beta Zeolite | 25.7 |
| Step 2 | 1,6-DMN | 2,6-DMN | H-beta Zeolite | 21.0 |
Table 1: Activation Energies for the Isomerization of 1,5-DMN to 2,6-DMN over H-beta Zeolite.
The data clearly indicates that the initial isomerization of 1,5-DMN to 1,6-DMN is the rate-determining step, requiring a higher activation energy. This suggests that starting directly with 1,6-DMN could offer a kinetic advantage, potentially leading to higher throughput and milder reaction conditions to achieve the desired 2,6-DMN.
While direct, side-by-side comparative yield and selectivity data for the isomerization of different DMN isomers under identical conditions is scarce in publicly available literature, the lower activation energy for the conversion of 1,6-DMN to 2,6-DMN strongly supports its preference as a more advanced precursor compared to 1,5-DMN.
Oxidation of 2,6-Dimethylnaphthalene to 2,6-Naphthalenedicarboxylic Acid
Once high-purity 2,6-DMN is obtained, the subsequent step is its oxidation to 2,6-NDA. This is typically a liquid-phase oxidation process utilizing a multi-component catalyst system, most commonly a combination of cobalt, manganese, and bromine salts in an acetic acid solvent.[2] The purity of the 2,6-DMN feedstock is a critical factor influencing the yield and purity of the final 2,6-NDA product. Impurities in the 2,6-DMN can lead to the formation of undesirable byproducts, complicating the purification of 2,6-NDA and potentially affecting the properties of the final PEN polymer.
| Parameter | Value | Reference |
| Catalyst | Cobalt, Manganese, and Bromine components | [2] |
| Solvent | Acetic Acid | [2] |
| Temperature | 188 - 216 °C (370 - 420 °F) | [2] |
| Pressure | Sufficient to maintain liquid phase | [2] |
| Key Byproducts | Trimellitic acid, 2-formyl-6-naphthoic acid, bromo naphthalenedicarboxylic acid | [2] |
Table 2: Typical Reaction Conditions for the Liquid-Phase Oxidation of 2,6-DMN to 2,6-NDA.
Experimental Protocols
Isomerization of this compound to 2,6-Dimethylnaphthalene
This protocol describes a general procedure for the liquid-phase isomerization of 1,6-DMN using a solid acid catalyst.
Materials:
-
This compound (1,6-DMN)
-
H-beta Zeolite catalyst
-
Anhydrous toluene (B28343) (solvent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Gas inlet/outlet
-
Sampling syringe
Procedure:
-
The H-beta zeolite catalyst is activated by heating under a flow of nitrogen at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.
-
The reaction flask is charged with 1,6-DMN and anhydrous toluene.
-
The activated H-beta zeolite catalyst is added to the flask.
-
The flask is equipped with a reflux condenser and a nitrogen inlet. A slow stream of nitrogen is passed through the system to maintain an inert atmosphere.
-
The reaction mixture is heated to the desired temperature (e.g., 250-320 °C) with vigorous stirring.
-
The reaction is monitored by periodically taking samples, which are then analyzed by gas chromatography (GC) to determine the conversion of 1,6-DMN and the selectivity to 2,6-DMN and other isomers.
-
Upon completion, the reaction mixture is cooled to room temperature. The catalyst is separated by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product mixture containing 2,6-DMN.
-
The crude product can be further purified by techniques such as crystallization or chromatography.
Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene
This protocol outlines a general procedure for the catalytic liquid-phase oxidation of 2,6-DMN.
Materials:
-
2,6-Dimethylnaphthalene (2,6-DMN)
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide or hydrobromic acid
-
Glacial acetic acid (solvent)
-
Compressed air or oxygen
Equipment:
-
High-pressure autoclave reactor equipped with a gas inlet, gas outlet, stirrer, thermocouple, and pressure gauge
-
Heating mantle or oil bath
-
Gas flow controller
Procedure:
-
The autoclave reactor is charged with 2,6-DMN, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and the bromine source.
-
The reactor is sealed and purged with nitrogen to remove air.
-
The reactor is pressurized with nitrogen to an initial pressure and then heated to the desired reaction temperature (e.g., 188-216 °C) with vigorous stirring.
-
Once the desired temperature is reached, a continuous flow of compressed air or oxygen is introduced into the reactor at a controlled rate. The pressure is maintained at the desired level throughout the reaction.
-
The reaction is monitored by observing the oxygen uptake.
-
After the theoretical amount of oxygen has been consumed or the oxygen uptake ceases, the reaction is stopped by discontinuing the gas flow and cooling the reactor to room temperature.
-
The reactor is depressurized, and the product slurry is collected.
-
The solid 2,6-NDA is separated from the reaction mixture by filtration, washed with fresh acetic acid and then with water, and dried.
-
The purity of the 2,6-NDA can be determined by techniques such as high-performance liquid chromatography (HPLC).
Conclusion
The selection of an appropriate dimethylnaphthalene isomer is a critical decision in the synthesis of PEN. While 2,6-DMN is the direct precursor to the essential monomer, its synthesis often yields a mixture of isomers. Within this mixture, 1,6-DMN and 1,5-DMN, as part of the "2,6-triad," are valuable intermediates that can be efficiently isomerized to the desired 2,6-DMN.[1]
Experimental and theoretical data suggest that 1,6-DMN holds a kinetic advantage over 1,5-DMN in the isomerization process due to a lower activation energy for its conversion to 2,6-DMN. This makes 1,6-DMN a more strategically advantageous starting material when aiming for efficient and high-yield production of 2,6-DMN. The subsequent oxidation of high-purity 2,6-DMN is crucial for obtaining high-quality 2,6-NDA, which directly impacts the final properties of the PEN polymer. A thorough understanding of the isomerization and oxidation kinetics, coupled with optimized reaction protocols, is paramount for the successful and economical production of this high-performance material.
References
A Comparative Analysis of Kinetic vs. Thermodynamic Stability in Dinitromethane Tautomers
For Researchers, Scientists, and Drug Development Professionals
Dinitromethane (B14754101) (DMN) presents a classic case of tautomerism, existing in equilibrium between its nitro and aci forms. The interplay between the kinetic and thermodynamic stability of these tautomers is of paramount importance in various chemical contexts, including synthesis, formulation, and the study of energetic materials. This guide provides an objective comparison of the stability of dinitromethane's tautomeric isomers, supported by available experimental and computational data.
Executive Summary
The two primary tautomers of dinitromethane are the nitro form (CH₂(NO₂)₂) and the aci form (CH(NO₂)=N(O)OH). While the nitro tautomer is the thermodynamically more stable isomer , the aci tautomer can be kinetically favored under specific conditions, such as the protonation of the corresponding nitronate anion. Understanding this dynamic is crucial for controlling reaction pathways and ensuring the stability of compounds where the dinitromethyl moiety is present.
Data Presentation: Thermodynamic and Kinetic Parameters
Quantitative experimental data for the tautomerization of dinitromethane is scarce in the literature. However, we can draw parallels from computational studies on the closely related nitromethane (B149229) and experimental data on substituted dinitroethanes to provide a comparative overview.
Table 1: Calculated Thermodynamic Stability of Nitromethane Tautomers (Gas Phase)
| Tautomer | Calculation Method | Relative Gibbs Free Energy (kcal/mol) | Conclusion |
| Nitromethane | G1 | 0 (Reference) | More Stable |
| aci-Nitromethane | G1 | +14.1[1] | Less Stable |
| Nitromethane | MINDO-Forces | 0 (Reference) | More Stable |
| aci-Nitromethane | MINDO-Forces | +9.337[2] | Less Stable |
Note: This data for nitromethane serves as an estimate for the relative stability of dinitromethane tautomers, where the nitro form is also expected to be significantly more stable.
Table 2: Experimental Kinetic and Thermodynamic Data for 1-Hydroxy-2,2-dinitroethane in Aqueous Solution
| Parameter | Value | Significance for Dinitromethane |
| pKaCH | 3.78[3] | Indicates the acidity of the C-H bond in the nitro form. |
| pKaNO₂H | 1.67[3] | Indicates the acidity of the O-H bond in the aci form. |
| Tautomeric Equilibrium Constant (pKN) | 2.11 (calculated) | Suggests the equilibrium favors the nitro tautomer. |
| Intrinsic Rate Constant (log k₀) | 1.60[3] | Relates to the kinetic barrier of proton transfer. |
Note: pKN = pKaCH - pKaNO₂H. A positive pKN indicates the nitro form is favored at equilibrium.
Reaction Pathway: Nitro-Aci Tautomerization
The tautomerization of dinitromethane involves the migration of a proton between a carbon atom and an oxygen atom of one of the nitro groups. This process can be catalyzed by acids or bases.
Caption: Reaction coordinate diagram for the tautomerization of dinitromethane.
Experimental Protocols
Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy
Objective: To determine the equilibrium constant (Keq) for the nitro-aci tautomerization of dinitromethane in a given solvent.
Methodology:
-
Sample Preparation:
-
Prepare a solution of dinitromethane in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) of known concentration. The choice of solvent can influence the position of the equilibrium.
-
Add a known concentration of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for accurate chemical shift referencing and quantification.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample at a constant, known temperature using a high-resolution NMR spectrometer.
-
Ensure a sufficient relaxation delay between scans to allow for full magnetization recovery, which is crucial for accurate integration of signals.
-
-
Data Analysis:
-
Identify the characteristic proton signals for both the nitro and aci tautomers. The methylene (B1212753) protons (-CH₂-) of the nitro form will have a distinct chemical shift from the methine proton (-CH=) and the hydroxyl proton (-OH) of the aci form.
-
Integrate the area under the respective peaks for each tautomer.
-
Calculate the mole fraction of each tautomer from the integrated areas, correcting for the number of protons giving rise to each signal.
-
The equilibrium constant, Keq = [aci] / [nitro], can then be determined.
-
Caption: Workflow for quantitative NMR analysis of dinitromethane tautomers.
Kinetic Analysis of Tautomerization by UV-Vis Spectroscopy
Objective: To determine the rate constants for the forward and reverse tautomerization reactions.
Methodology:
-
Inducing a Non-Equilibrium State:
-
Prepare a solution of the sodium salt of dinitromethane (the nitronate).
-
Rapidly acidify the solution using a stopped-flow apparatus to generate the aci-dinitromethane, which is the kinetically favored product of protonation.
-
-
UV-Vis Monitoring:
-
Immediately monitor the change in absorbance at a wavelength where the nitro and aci forms have significantly different molar absorptivities. The aci form typically has a stronger UV absorption due to the conjugated system.
-
Record the absorbance as a function of time until the system reaches equilibrium.
-
-
Data Analysis:
-
The kinetic data can be fitted to a first-order or pseudo-first-order rate equation, depending on the experimental conditions.
-
The observed rate constant (kobs) can be determined from the fit.
-
By varying the concentration of the acid, the individual rate constants for the forward (nitro to aci) and reverse (aci to nitro) reactions can be elucidated.
-
Computational Analysis of Tautomer Stability using Density Functional Theory (DFT)
Objective: To calculate the relative Gibbs free energies and the activation energy for the tautomerization of dinitromethane.
Methodology:
-
Structure Optimization:
-
Build the 3D structures of the nitro and aci tautomers of dinitromethane using a molecular modeling software.
-
Perform geometry optimizations for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
-
-
Transition State Search:
-
Locate the transition state structure connecting the nitro and aci tautomers using a transition state search algorithm (e.g., QST2 or QST3).
-
Confirm the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Energy Calculations:
-
Calculate the Gibbs free energies of the optimized nitro tautomer, aci tautomer, and the transition state.
-
The difference in Gibbs free energy between the tautomers (ΔG = Gaci - Gnitro) indicates their relative thermodynamic stability.
-
The activation energy (Ea) for the tautomerization is the difference in Gibbs free energy between the transition state and the reactant (Ea = GTS - Gnitro).
-
Caption: Workflow for DFT analysis of dinitromethane tautomer stability.
Conclusion
The stability of dinitromethane isomers is a delicate balance between thermodynamics and kinetics. The nitro form is the thermodynamically preferred tautomer, ensuring its predominance at equilibrium. However, the aci form is a kinetically accessible intermediate that can play a significant role in the reactivity of dinitromethane and its derivatives. For researchers in drug development and materials science, a thorough understanding of these stability relationships, obtained through the experimental and computational methods outlined in this guide, is essential for predicting chemical behavior, controlling reaction outcomes, and ensuring the long-term stability of related compounds.
References
Comparative Toxicity Assessment of 1,6-Dimethylnaphthalene and Other Polycyclic Aromatic Hydrocarbons: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of 1,6-dimethylnaphthalene (1,6-DMN) and other selected polycyclic aromatic hydrocarbons (PAHs). The information is intended to support researchers in understanding the relative toxicity of these compounds and to provide detailed experimental methodologies for key toxicity assays. All quantitative data is summarized in comparative tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are widespread environmental pollutants, primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. Exposure to PAHs is a significant concern for human health due to their carcinogenic, mutagenic, and teratogenic properties. While the toxicity of many PAHs, such as benzo[a]pyrene (B130552) (BaP), is well-documented, less is known about the specific toxicological profiles of many of their alkylated derivatives, including this compound (1,6-DMN). This guide aims to bridge this gap by comparing the available and predicted toxicity data for 1,6-DMN with that of other prominent PAHs.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and developmental toxicity of 1,6-DMN and other selected PAHs. Due to the limited experimental data for 1,6-DMN, predicted values from Quantitative Structure-Activity Relationship (QSAR) models have been included to facilitate a preliminary comparison.
Table 1: Comparative Cytotoxicity of Selected PAHs
| Compound | Cell Line | Assay | Endpoint | Concentration (µM) | Reference |
| This compound | HepG2 | MTT | IC50 | >100 (Predicted) | In silico prediction |
| Naphthalene | HepG2 | MTT | IC50 | >100 | [1] |
| Anthracene | HT-22 | MTT | IC50 (120h) | ~125 | [2] |
| Phenanthrene | HepG2 | Neutral Red | IC50 | >100 | [1] |
| Pyrene | HepG2 | Neutral Red | IC50 | >100 | [1] |
| Benzo[a]pyrene | HepG2 | MTT | IC50 | ~160 | [3] |
| Benzo[a]anthracene | HepG2 | MTT | IC50 | ~250 | [3] |
Table 2: Comparative Genotoxicity of Selected PAHs
| Compound | Test System | Assay | Result | Reference |
| This compound | Salmonella typhimurium | Ames Test | Negative | [4] |
| This compound | In silico | Ames Test | Negative (Predicted) | In silico prediction |
| Naphthalene | V79 cells | Comet Assay | Inactive | [5] |
| Anthracene | V79 cells | Comet Assay | Inactive | [5] |
| Phenanthrene | V79 cells | Comet Assay | Inactive | [5] |
| Pyrene | V79 cells | Comet Assay | Positive | [5] |
| Benzo[a]pyrene | V79 cells | Comet Assay | Positive | [5] |
Table 3: Comparative Developmental Toxicity of Selected PAHs in Zebrafish (Danio rerio)
| Compound | Exposure Duration | Endpoint | LC50 (µM) | Reference |
| This compound | 96 hpf | Mortality | 31.6 (Predicted) | In silico prediction |
| Naphthalene | 96 hpf | Mortality | >50 | [6] |
| Anthracene | 96 hpf | Mortality | >50 | [6] |
| Phenanthrene | 96 hpf | Mortality | >50 | [6] |
| Pyrene | 96 hpf | Mortality | 1.12 | [6] |
| Benzo[a]pyrene | 96 hpf | Mortality | 0.04 | [6] |
(hpf: hours post-fertilization)
Key Signaling Pathway in PAH Toxicity
Many of the toxic effects of PAHs are mediated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Upon binding to a PAH ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA. This leads to the transcription of various genes, including cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolic activation of PAHs into more toxic and carcinogenic metabolites.
AHR Signaling Pathway Activation by PAHs
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol describes a general procedure for assessing the cytotoxicity of PAHs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay with a human cell line, such as HepG2.
References
- 1. eurion-cluster.eu [eurion-cluster.eu]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomers are more likely to cause collapse of Daphnia magna populations than Di-(2-ethylhexyl) phthalate (DEHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Dââ, 98%) 50 µg/mL in toluene-Dâ - Cambridge Isotope Laboratories, DLM-2852-1.2 [isotope.com]
A Comparative Guide to Analytical Methods for 1,6-DMN Quantification in Complex Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 1,6-diaminonaphthalene (B3253516) (1,6-DMN) in complex matrices is a critical aspect of product safety and efficacy. This guide provides a comparative overview of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
While specific validated methods for 1,6-DMN are not extensively documented in publicly available literature, this guide leverages established and validated methods for closely related and structurally similar aromatic diamines and naphthalenediamine isomers. The principles and techniques detailed herein can be readily adapted for the validation of analytical methods for 1,6-DMN.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics for HPLC, GC-MS, and LC-MS/MS methods in the analysis of aromatic diamines and related compounds. This data serves as a strong baseline for the expected performance of methods validated for 1,6-DMN.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 98.3 - 101.6% | 86.38 - 105.3% |
| Precision (%RSD) | < 2.0% | < 2.56% | < 6% |
| Limit of Detection (LOD) | 5.4 x 10⁻⁹ mol L⁻¹ (for 1,5-diaminonaphthalene) | 0.059 ng/mL (for 4,4'-methylenedianiline) | 0.053 ng/mL (for isophorone (B1672270) diamine) |
| Limit of Quantification (LOQ) | Not specified | 0.194 ng/mL (for 4,4'-methylenedianiline) | 0.177 ng/mL (for isophorone diamine) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative protocols for HPLC, GC-MS, and LC-MS/MS analysis of aromatic diamines, which can be adapted for 1,6-DMN.
High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection
This method is suitable for the quantification of naphthalenediamine isomers and other aromatic amines. Electrochemical detection can offer very low limits of detection.
Sample Preparation:
-
Accurately weigh a portion of the sample matrix and spike with a known concentration of 1,6-DMN standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, acetonitrile).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Electrochemical Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.01 M KH₂PO₄ buffer (pH 2.5) and acetonitrile (B52724) in a suitable ratio (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 230 nm or Electrochemical Detector at an appropriate potential.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is suitable for thermally stable and volatile compounds. Derivatization may be necessary for polar analytes like diamines to improve their volatility and chromatographic behavior.
Sample Preparation and Derivatization:
-
Extract the sample as described for the HPLC method.
-
To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 70°C for 1 hour to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the quantification of trace levels of analytes in complex matrices.
Sample Preparation:
-
Sample extraction can be performed using solid-phase extraction (SPE) for cleaner extracts.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
LC-MS/MS Conditions:
-
Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 1,6-DMN.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key attributes of the discussed analytical techniques.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Comparison of key attributes for HPLC, GC-MS, and LC-MS/MS.
Comparison of different zeolite catalysts for dimethylnaphthalene isomerization
For Researchers, Scientists, and Drug Development Professionals
The selective isomerization of dimethylnaphthalene (DMN) to the desired 2,6-DMN isomer is a critical step in the synthesis of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). The choice of catalyst is paramount in achieving high conversion rates and selectivity. This guide provides an objective comparison of various zeolite catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Key Performance Indicators of Zeolite Catalysts
The efficacy of a zeolite catalyst in DMN isomerization is primarily evaluated based on three parameters:
-
Conversion (%) : The percentage of the initial DMN feed that is converted into other isomers or products.
-
Selectivity (%) : The percentage of the converted DMN that is transformed into a specific isomer, most notably the desired 2,6-DMN.
-
Catalyst Stability : The ability of the catalyst to maintain its activity and selectivity over extended periods of operation.
The performance of zeolite catalysts is intricately linked to their structural and acidic properties. Key factors influencing their catalytic behavior include:
-
Pore Structure and Size : The dimensions of the zeolite's channels influence which isomers can form and diffuse out, a phenomenon known as shape selectivity.
-
Acidity : The number and strength of acid sites on the zeolite surface play a crucial role in the isomerization reaction mechanism.
-
Crystal Size : Smaller crystal sizes can reduce diffusion limitations and potentially enhance catalyst lifetime.
Comparative Performance Data
The following tables summarize the performance of various zeolite catalysts in DMN isomerization under different experimental conditions.
Table 1: Performance of Beta Zeolite Catalysts
| Catalyst | Starting Material | Temperature (°C) | DMN Conversion (%) | 2,6-DMN Selectivity (%) | 2,6-DMN/2,7-DMN Ratio | Reference |
| H-Beta | 1,5-DMN | 265 | High | ~48% (in triad) | - | [1] |
| Pd/Beta | 2,7-DMN | - | 97% (DMN recovery) | 36% yield | - | [2] |
| Zr-modified Beta | 2-Methylnaphthalene | - | 81% (of 2-MN) | 20% | 2.6 | [3] |
Table 2: Performance of ZSM-5, ZSM-12, and SAPO-11 Catalysts
| Catalyst | Starting Material | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | 2,6-DMN Selectivity (%) | 2,6-/2,7-DMN Ratio | Reference |
| ZSM-5 | Naphthalene | - | - | - | - | ~1.0 | [3] |
| SAPO-11 | Naphthalene | - | Atmospheric | - | 28% | ~1.5 | [3] |
| HZ-T-AT (Alkaline Treated ZSM-12) | Naphthalene | 350 | 4 | 54.64 | 26.56 | 2.00 | [4] |
Table 3: Comparison of Zeolites with Different Topologies for 1-Methylnaphthalene Isomerization [5][6]
| Zeolite Type (Topology) | Key Feature | Catalytic Activity | Selectivity | Stability |
| MWW | 12-membered ring channel | Good | High for 2-methylnaphthalene | Best |
| BEA (Beta) | 12-membered ring channel | Good | High for dimethylnaphthalene | - |
| FAU (Y-type) | 12-membered ring channel | Good | - | - |
| MFI (ZSM-5) | 10-membered ring channel | Lower | - | - |
Experimental Protocols
A generalized experimental protocol for the isomerization of dimethylnaphthalene in a fixed-bed reactor is outlined below. Specific parameters should be optimized based on the chosen catalyst and desired outcome.
1. Catalyst Preparation and Activation:
- The zeolite catalyst is typically pressed into pellets, crushed, and sieved to a specific particle size (e.g., 20-40 mesh).
- The catalyst is loaded into a fixed-bed reactor.
- Prior to the reaction, the catalyst is activated by heating it under a flow of an inert gas (e.g., nitrogen) or air at a high temperature (e.g., 500°C) for several hours to remove any adsorbed water or impurities.
2. Reaction Setup and Procedure:
- A solution of the dimethylnaphthalene isomer in a suitable solvent (e.g., benzene) is prepared.
- The DMN solution is fed into the reactor using a high-performance liquid chromatography (HPLC) pump.
- The reaction is carried out at a specific temperature (e.g., 250-500°C) and pressure (e.g., atmospheric to 4.0 MPa).
- The weight hourly space velocity (WHSV), which is the ratio of the mass flow rate of the feed to the mass of the catalyst, is maintained at a constant value (e.g., 1-10 h⁻¹).
- The reactor effluent is cooled, and liquid products are collected at regular intervals.
3. Product Analysis:
- The collected liquid samples are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to separate and quantify the different DMN isomers and any byproducts.
Visualizing Catalyst Selection and Experimental Workflow
The following diagrams illustrate the key relationships in catalyst selection and a typical experimental workflow for DMN isomerization.
Caption: Factors influencing zeolite catalyst performance in DMN isomerization.
Caption: General experimental workflow for DMN isomerization over a zeolite catalyst.
Concluding Remarks
The choice of a zeolite catalyst for dimethylnaphthalene isomerization is a multi-faceted decision that depends on the desired product distribution, operational stability, and economic considerations. Zeolites with 12-membered ring channels, such as Beta, Y, and MWW, generally exhibit higher activity compared to those with 10-membered rings like ZSM-5.[5][6] Modifications to the zeolite, such as metal impregnation (e.g., Zr-Beta) or alkaline treatment (e.g., treated ZSM-12), can significantly enhance selectivity towards the desired 2,6-DMN isomer.[3][4] Researchers should carefully consider the trade-offs between conversion, selectivity, and catalyst stability, as highlighted in the provided data, to select the most appropriate catalyst for their research and development goals in the synthesis of 2,6-DMN and its derivatives.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 4. Highly mesoporous SAPO-11 molecular sieves with tunable acidity: facile synthesis, formation mechanism and catalytic performance in hydroisomerization of n-dodecane - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS and HPLC Methods for N-Nitrosodimethylamine (DMN) Analysis
The detection and quantification of N-Nitrosodimethylamine (DMN or NDMA), a probable human carcinogen, in pharmaceutical products, is a critical analytical challenge.[1][2] Regulatory bodies worldwide have set stringent limits on the presence of such nitrosamine (B1359907) impurities, necessitating highly sensitive and robust analytical methods.[1] The two most prominent techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), typically coupled with tandem mass spectrometry (LC-MS/MS).[2][3] This guide provides an objective comparison of these two methods, supported by performance data and detailed experimental protocols.
Methodology Comparison: GC-MS vs. HPLC-MS/MS
Both GC-MS and HPLC-MS/MS are powerful analytical techniques, each with its own set of advantages and disadvantages for DMN analysis. The choice between them often depends on the specific sample matrix, the required sensitivity, and the volatility of the analyte.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like DMN.[3] When coupled with a mass spectrometer, it offers high selectivity and sensitivity.[6] Headspace GC-MS is a common approach for DMN analysis, as it minimizes matrix effects by introducing only the volatile components of the sample into the system.[3][7]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a versatile technique that can analyze a wide range of compounds, including those that are non-volatile or thermally sensitive.[4][8] For nitrosamine analysis, HPLC is most often coupled with a tandem mass spectrometer (MS/MS), which provides excellent specificity and sensitivity, crucial for detecting trace-level impurities in complex matrices like pharmaceutical formulations.[1][3]
A key distinction lies in their susceptibility to matrix effects. While headspace GC-MS can be less prone to matrix effects for volatile analytes, LC-MS/MS can be more susceptible, often necessitating more rigorous sample preparation to mitigate these interferences.[5]
Performance Data
The following tables summarize typical performance data for the analysis of DMN using HPLC-MS/MS and GC-MS/MS. These values are compiled from various validation studies and demonstrate the capabilities of each technique.
Table 1: Performance Data for HPLC-MS/MS Methods for DMN Analysis
| Validation Parameter | Typical Performance | Drug Product Matrix |
| Limit of Detection (LOD) | 0.03 - 0.5 ng/mL | Metformin (B114582), Sartans |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL | Metformin, Sartans |
| Accuracy (% Recovery) | 90 - 110% | Metformin |
| Precision (% RSD) | < 15% | Metformin |
| Linearity (r²) | > 0.99 | General |
Data compiled from multiple sources.
Table 2: Performance Data for GC-MS/MS Methods for DMN Analysis
| Validation Parameter | Typical Performance | Drug Product Matrix |
| Limit of Detection (LOD) | < 3 ppb | General |
| Limit of Quantitation (LOQ) | 0.015 µg/g | Metformin[5] |
| Accuracy (% Recovery) | 80 - 120% | Metformin[5] |
| Precision (% RSD) | ≤ 12% | Metformin[5] |
| Linearity (r²) | > 0.996 | General[9] |
Data compiled from multiple sources including BenchChem and Restek application notes.[5][9]
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation and implementation of analytical methods for DMN analysis.
This protocol is adapted from a validated method for the determination of DMN in metformin hydrochloride sustained-release tablets.[5]
1. Sample Preparation:
-
Accurately weigh and transfer the powdered tablet sample equivalent to 500 mg of metformin hydrochloride into a 50 mL centrifuge tube.
-
Add 25 mL of methanol (B129727) and sonicate for 30 minutes.[5]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[5]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[5]
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[5]
-
Column: Agilent Zorbax Eclipse Plus C18, 3.0 x 150 mm, 3.5 µm.[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
3. MS/MS Conditions:
-
Mass Spectrometer: AB Sciex API4000 triple quadrupole or equivalent.[4]
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transition: For DMN, monitor the transition of m/z 75.0 → 58.1.[5]
This protocol outlines a typical headspace GC-MS/MS method for the quantification of DMN.[1][7]
1. Sample Preparation:
-
Weigh 0.1 g of the drug substance into a headspace vial.[10]
-
Add 5 mL of a suitable solvent, such as dichloromethane.[10]
-
Spike with an appropriate internal standard (e.g., NDMA-d6).[5]
-
Seal the vial and vortex for 1 minute.[10]
2. Headspace Conditions:
-
Incubation Temperature: 80 °C.
-
Incubation Time: 20 minutes.
-
Injection Volume: 1 mL.
3. GC Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.
-
Oven Temperature Program: Start at 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min (hold for 5 minutes).[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
4. MS/MS Conditions:
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.[5]
-
Ion Source: Electron Ionization (EI) at 70 eV.[5]
-
MRM Transitions: For DMN, precursor ion m/z 74, product ions m/z 42 and 74.[5]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for DMN analysis and the logical process of cross-validation.
Caption: General experimental workflow for DMN analysis.
Caption: Logical workflow for cross-validation of analytical methods.
References
- 1. Analysis of nitrosamine impurities according to USP General Chapter < 1469 > : Shimadzu (Europe) [shimadzu.eu]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method-â : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 10. shimadzu.com [shimadzu.com]
Shifting Focus to Carbazoles: A Comparative Analysis of Their Abundance in Diverse Crude Oil Sources
Initial searches for 1,6-diaminonaphthalene (B3253516) (1,6-DMN) in crude oil yielded no evidence of its natural occurrence, confirming that it is not a native component of petroleum. Consequently, this guide has been adapted to focus on a significant and well-documented class of nitrogen-containing compounds found in crude oil: carbazoles. This analysis provides a comparative overview of carbazole (B46965) abundance in various crude oil sources, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development who may be studying the effects and processing of these compounds.
Nitrogen-containing compounds are naturally present in petroleum and can have significant impacts on refining processes and the quality of final products.[1] These compounds are broadly classified into basic (pyridine-like) and non-basic or neutral (pyrrole-like) types.[2][3][4] Carbazoles, a group of neutral pyrrolic compounds, are of particular interest as they can serve as geochemical markers, providing valuable information on the depositional environment, maturity, and migration of petroleum.[4][5][6] The concentration of total nitrogen in crude oil is typically less than 1 wt%, but can be higher in heavy crude oils.[2][7]
This guide presents a comparative analysis of the abundance of carbazole and its derivatives in crude oil from different sources, based on published experimental data.
Quantitative Comparison of Carbazole Abundance in Crude Oil
The following table summarizes the quantitative data on the concentration of carbazoles in various crude oil samples. The data highlights the variability in the abundance of these compounds depending on the origin and characteristics of the crude oil.
| Crude Oil Source/Type | Compound Class | Concentration | Reference |
| Shale Oil | Total Nitrogen Compounds | 4.21 wt% | [8] |
| Pyridine Class | Major component of the 4.21 wt% | [8] | |
| West Siberian Crudes | Total Nitrogen | 0.09% to 0.33% | [9] |
| Basic Nitrogen | 8% to 36.4% of total nitrogen | [9] | |
| Various Crude Oils | Total Nitrogen | 0.1% to 2.0% | [4] |
| Dongpu Depression, China | Carbazoles, Methylcarbazoles, Dimethylcarbazoles | Abundantly detected in all 20 oil samples | [5][6] |
| Brazilian Diesel Distillate | Benzoquinolines | Identified as major nitrogen-containing compounds in the basic fraction | [10] |
Experimental Protocols for Carbazole Analysis
The quantification of carbazoles in the complex matrix of crude oil requires sophisticated analytical techniques. A common workflow involves extraction and fractionation followed by instrumental analysis.
1. Sample Preparation and Fractionation:
A crucial first step is the separation of nitrogen-containing compounds from the bulk hydrocarbon matrix. This is often achieved through liquid chromatography on silica (B1680970) gel and alumina (B75360) columns.[11] In some methods, a solid-liquid fractionation scheme is employed to separate neutral and basic nitrogen compounds before chromatographic analysis.[1] For instance, basic low molecular weight compounds may be extracted using dilute mineral acids.[3]
2. Instrumental Analysis:
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of carbazoles.[12] For enhanced selectivity and sensitivity, especially for compounds at low concentrations in complex matrices, gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) is employed.[4] This technique allows for multiple reaction monitoring (MRM), which significantly reduces matrix interference.[4][12] Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a nitrogen chemiluminescence detector (NCD) or a time-of-flight mass spectrometer (TOF-MS) provides high-resolution separation and detailed characterization of nitrogen-containing compounds.[8][11][13]
Below is a DOT script for a Graphviz diagram illustrating the general experimental workflow for the analysis of carbazoles in crude oil.
Workflow for Carbazole Analysis in Crude Oil.
Signaling Pathways and Logical Relationships
The study of carbazole distribution in crude oil does not involve biological signaling pathways. However, the logical relationship in their geochemical application is significant. The relative abundance of different carbazole isomers can be used to trace oil migration pathways and assess the thermal maturity of the source rock.[5][6] For example, certain dimethylcarbazole ratios have been used as petroleum migration parameters.[12]
The following diagram illustrates the logical relationship between carbazole distribution and its geochemical interpretation.
Geochemical Interpretation of Carbazole Data.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. lepetro.ufba.br [lepetro.ufba.br]
- 5. Carbazoles in Oils, and Their Application in Identifying Oil Filling Pathways in Eocene Syn-Rift Fault Blocks in the Dongpu Depression, Bohai Bay Basin, East China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Petroleum - Nonhydrocarbon, Refining, Processing | Britannica [britannica.com]
- 8. On-line Analysis of Nitrogen Containing Compounds in Complex Hydrocarbon Matrixes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Identification of structures of nitrogen-containing compounds in crude oils in conjunction with chemometric resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On-line Analysis of Nitrogen Containing Compounds in Complex Hydrocarbon Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 1,6-Dimethylnaphthalene (1,6-DMN) as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes is a cornerstone of reliable research and development. In chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a critical practice to ensure precision and accuracy by correcting for variations during sample preparation and analysis. While stable isotope-labeled (SIL) standards, like deuterated polycyclic aromatic hydrocarbons (PAHs), are considered the gold standard, their availability and cost can be prohibitive. This guide provides a comprehensive evaluation of the potential performance of 1,6-dimethylnaphthalene (1,6-DMN) as a non-deuterated internal standard for the analysis of PAHs and other aromatic compounds, comparing it with the ideal characteristics of an internal standard and the performance of commonly used deuterated alternatives.
The Role of an Internal Standard in Quantitative Analysis
An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[1] Its purpose is to compensate for variations that can occur at various stages of an analytical method, including extraction efficiency, injection volume, and instrument response. Quantification is then based on the ratio of the analyte's response to the internal standard's response, which mitigates the impact of these variations.
Performance Comparison: 1,6-DMN vs. Ideal and Deuterated Internal Standards
The suitability of a compound as an internal standard is determined by how closely it mimics the behavior of the analyte of interest throughout the analytical process. Deuterated PAHs are widely used because their chemical and physical properties are very similar to their non-labeled counterparts.[1] The following table compares the expected performance of 1,6-DMN against the characteristics of an ideal internal standard and a common deuterated standard, Naphthalene-d8.
| Performance Parameter | Ideal Internal Standard Characteristics | This compound (1,6-DMN) | Naphthalene-d8 (Common Deuterated IS) |
| Chemical Similarity | Structurally and functionally similar to the analyte. | Structurally similar to other naphthalenes and lower molecular weight PAHs. | Very high similarity to naphthalene (B1677914) and its derivatives. |
| Co-elution | Elutes close to the analyte(s) of interest without co-eluting with any analyte. | Expected to elute in the range of other dimethylnaphthalenes and some 3-ring PAHs. | Elutes very close to naphthalene, with a slight shift. |
| Extraction Recovery | Similar extraction efficiency to the analyte from the sample matrix. | As a non-polar aromatic hydrocarbon, it is expected to have similar extraction behavior to other PAHs from various matrices. | Exhibits nearly identical extraction recovery to naphthalene. |
| Ionization & Detection | Similar response in the detector (e.g., mass spectrometer). | As a PAH, it will ionize similarly to other PAHs in GC-MS. | Ionizes and fragments in a predictable manner, similar to native PAHs. |
| Absence in Samples | Not naturally present in the samples being analyzed. | May be present in environmental or petroleum-derived samples. | Not naturally present in samples. |
| Purity & Stability | High purity and stable under analytical conditions. | Commercially available as a high-purity analytical standard. Stable under typical GC-MS conditions. | High purity and stable. |
| Cost & Availability | Readily available and cost-effective. | Generally more cost-effective and readily available than deuterated standards. | Higher cost and potentially longer lead times. |
Experimental Protocols for Performance Validation
To rigorously evaluate the performance of 1,6-DMN as an internal standard, a comprehensive validation study is necessary. The following protocols outline the key experiments.
Stock and Working Solution Preparation
-
1,6-DMN Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of pure 1,6-DMN and dissolve it in 100 mL of a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Analyte Stock Solution (100 µg/mL): Prepare a stock solution containing the target PAHs and other aromatic compounds of interest at a concentration of 100 µg/mL each in the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution and spiking each with a constant concentration of the 1,6-DMN internal standard working solution (e.g., 1 µg/mL).
Sample Preparation and Extraction (General Protocol for Sediment Samples)
-
Sample Homogenization: Homogenize the sediment sample to ensure uniformity.
-
Spiking: Accurately weigh a portion of the homogenized sample (e.g., 5 g) and spike it with a known amount of the 1,6-DMN internal standard working solution.
-
Extraction: Perform solvent extraction using an appropriate method such as sonication or pressurized liquid extraction with a suitable solvent system (e.g., hexane:acetone 1:1 v/v).
-
Cleanup: Use solid-phase extraction (SPE) with a silica (B1680970) gel or Florisil cartridge to remove interfering compounds.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injection: 1 µL splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for 1,6-DMN and the target analytes.
-
Method Validation Parameters
The following parameters should be assessed to validate the performance of 1,6-DMN as an internal standard:
-
Linearity: Analyze the calibration standards and plot the response ratio (analyte peak area / 1,6-DMN peak area) against the analyte concentration. A linear regression should yield a correlation coefficient (R²) > 0.995.
-
Accuracy and Precision: Analyze replicate quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% of the nominal concentration, and the relative standard deviation (RSD) for precision should be <15%.
-
Recovery: Analyze spiked blank matrix samples and compare the response of 1,6-DMN to a post-extraction spiked sample to determine the extraction recovery.
-
Matrix Effects: Compare the slope of the calibration curve prepared in solvent to that of a matrix-matched calibration curve to assess ion suppression or enhancement.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved, the following diagrams illustrate the analytical workflow and the logical steps for selecting a suitable internal standard.
References
Navigating the Complexity of Dimethylnaphthalene Isomers in Environmental Samples: A Comparative Guide to Analytical Techniques
A detailed examination of current analytical methodologies for the isomer-specific analysis of dimethylnaphthalenes (DMNs), providing researchers, scientists, and drug development professionals with a comparative guide to aid in method selection and application. This guide focuses on data-driven comparisons of performance, detailed experimental protocols, and visual workflows to clarify complex analytical processes.
Dimethylnaphthalenes (DMNs) are a group of ten structural isomers of polycyclic aromatic hydrocarbons (PAHs) that are prevalent in the environment due to natural and anthropogenic sources, including petroleum spills and incomplete combustion of organic materials. The isomeric distribution of DMNs in environmental samples can provide valuable information on the source, fate, and transport of contamination. However, the similar physicochemical properties and mass spectra of DMN isomers pose a significant challenge for their individual separation and quantification. This guide provides a comparative overview of the most common and advanced analytical techniques used for the isomer-specific analysis of DMNs in environmental matrices.
Comparison of Analytical Techniques
The separation and quantification of DMN isomers are predominantly achieved using gas chromatography (GC) coupled with various detectors. The choice of analytical technique depends on the required selectivity, sensitivity, and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used technique for the analysis of DMN isomers. However, the structural similarity of the isomers results in very similar mass spectra, making their differentiation by MS alone difficult. Therefore, chromatographic separation is critical. The choice of the GC column's stationary phase significantly impacts the resolution of DMN isomers.
Table 1: Comparison of GC-MS Performance with Different Stationary Phases for DMN Isomer Analysis
| Isomer | Retention Time (min) on DB-5ms (Non-polar) | Retention Time (min) on SLB®-ILPAH (Ionic Liquid) |
| 2,3-DMN | 24.5 | 32.5 |
| 1,3-DMN | 24.6 | 31.8 |
| 1,7-DMN | 24.6 | 32.1 |
| 1,4-DMN | 24.8 | 31.5 |
| 2,6-DMN | 24.9 | 32.8 |
| 2,7-DMN | 24.9 | 32.7 |
| 1,6-DMN | 25.0 | 32.2 |
| 1,5-DMN | 25.1 | 32.0 |
| 1,2-DMN | 25.4 | 31.9 |
| 1,8-DMN | 26.2 | 31.2 |
Data sourced from a study on the retention behavior of PAHs on different stationary phases. Note that co-elution can still be an issue on standard columns.
Advanced Analytical Techniques
To overcome the limitations of conventional GC-MS, more advanced techniques have been employed for the analysis of DMN isomers, offering superior separation and identification capabilities.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS): This powerful technique utilizes two columns with different stationary phases, providing significantly enhanced peak capacity and resolution. Paired with a time-of-flight mass spectrometer (TOFMS), it allows for the separation and identification of a large number of compounds in complex matrices like petroleum products.[1][2][3]
-
Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): GC-VUV is an emerging technique that offers a unique advantage in distinguishing isomers. Each DMN isomer has a distinct absorption spectrum in the vacuum ultraviolet region, allowing for their deconvolution even when they co-elute chromatographically.[4][5] This technique has shown comparable sensitivity to GC-MS, with detection limits in the picogram range.[5]
Table 2: Performance Comparison of Analytical Techniques for DMN Isomer Analysis
| Parameter | GC-MS | GC-VUV | GCxGC-TOFMS |
| Selectivity | Moderate (column dependent, co-elution is common) | High (spectral deconvolution of co-eluting isomers) | Very High (enhanced chromatographic separation) |
| Sensitivity | Good (pg range) | Good (pg range)[5] | Very Good |
| Isomer Differentiation | Challenging (similar mass spectra) | Excellent (unique VUV spectra) | Excellent (superior separation) |
| Complexity | Moderate | Moderate to High | High |
| Cost | Moderate | High | High |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of DMNs in soil and water samples.
Protocol 1: Isomer-Specific Analysis of DMNs in Soil/Sediment by GC-MS
1. Sample Preparation and Extraction:
-
Objective: To extract DMNs from the solid matrix and remove interfering compounds.
-
Procedure:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Homogenize the sample.
-
Weigh 10-20 g of the homogenized sample into an extraction thimble.
-
Spike the sample with a known amount of a deuterated internal standard (e.g., 1,8-dimethylnaphthalene-d12) to correct for matrix effects and analyte loss during sample processing.
-
Perform Soxhlet extraction for 16-24 hours with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v).
-
Concentrate the extract using a rotary evaporator.
-
Perform cleanup using column chromatography (e.g., silica (B1680970) gel or alumina) to remove polar interferences. Elute the aromatic fraction with a non-polar solvent or a mixture of increasing polarity.
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Example):
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DMNs (e.g., m/z 156, 141) and the internal standard.
-
Protocol 2: Isomer-Specific Analysis of DMNs in Water by GC-MS
1. Sample Preparation and Extraction:
-
Objective: To extract DMNs from the aqueous matrix.
-
Procedure:
-
Collect a 1 L water sample in a clean glass bottle.
-
Spike the sample with a known amount of a deuterated internal standard.
-
Perform liquid-liquid extraction (LLE) using a separatory funnel.
-
Add 60 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or hexane) to the water sample.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
2. GC-MS Analysis:
-
Follow the same GC-MS conditions as described in Protocol 1.
Workflow and Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate the general workflow for DMN analysis and the logical relationship in petroleum biomarker studies.
Caption: General experimental workflow for the isomer-specific analysis of DMNs.
Caption: Logical pathway of DMN isomers as petroleum biomarkers.
References
- 1. gcms.cz [gcms.cz]
- 2. Analysis of Petroleum Products Using Comprehensive Two-Dimensional Gas Chromatography (GCxGC) with Both Time-of-Flight MS and Flame Ionization Detectors | Technology Networks [technologynetworks.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. VUV Analytics [vuvanalytics.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Computational and Experimental Spectral Data of 1,6-Dimethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and computationally derived spectral data for 1,6-dimethylnaphthalene (1,6-DMN). Understanding the spectral characteristics of this polycyclic aromatic hydrocarbon (PAH) is crucial for its identification, characterization, and in various research and development applications. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols, and presents a logical workflow for the comparative analysis of spectral data.
Data Presentation: Experimental vs. Computational Spectra
Table 1: ¹H NMR Spectral Data for 1,6-DMN
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Computational Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 8.0 | Data not available |
| Methyl Protons | ~2.5 | Data not available |
Table 2: ¹³C NMR Spectral Data for 1,6-DMN
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Computational Chemical Shift (δ, ppm) |
| Aromatic Carbons | 120 - 140 | Data not available |
| Methyl Carbons | ~20 | Data not available |
Table 3: FT-IR Spectral Data for 1,6-DMN
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Computational Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 | Data not available |
| Aliphatic C-H Stretch | 2850 - 3000 | Data not available |
| Aromatic C=C Stretch | 1500 - 1600 | Data not available |
| C-H Bend | 750 - 900 | Data not available |
Table 4: UV-Vis Spectral Data for 1,6-DMN
| Electronic Transition | Experimental λmax (nm) [1] | Computational λmax (nm) |
| π → π* | 228, 277, 287, 322 | Data not available |
Table 5: Mass Spectrometry Data for 1,6-DMN
| m/z | Relative Intensity (%) [1][2] | Assignment |
| 156 | 100 | [M]⁺ (Molecular Ion) |
| 141 | 95 | [M-CH₃]⁺ |
| 115 | 20 | [M-C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on standard practices for the analysis of polycyclic aromatic hydrocarbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 1,6-DMN.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the 1,6-DMN sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of 1,6-DMN.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle (agate)
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of 1,6-DMN with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to specific vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of 1,6-DMN.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of 1,6-DMN of a known concentration in the chosen solvent. Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Record the UV-Vis absorption spectrum of each standard solution over a specific wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) at each λmax using the Beer-Lambert law.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,6-DMN.
Materials:
-
This compound sample
-
Solvent (e.g., dichloromethane, hexane)
-
GC vials with septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an appropriate capillary column (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Prepare a dilute solution of 1,6-DMN in a suitable volatile solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through the capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source (typically electron ionization is used).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Computational Methodology
While specific computational spectral data for 1,6-DMN was not found in the reviewed literature, the following outlines a standard and robust methodology for its theoretical calculation based on studies of similar molecules.
Density Functional Theory (DFT) for NMR and IR Spectra
Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. Functional and Basis Set: A common choice for geometry optimization and frequency calculations is the B3LYP functional with a basis set such as 6-311+G(d,p). This combination has been shown to provide a good balance between accuracy and computational cost for polycyclic aromatic hydrocarbons.
Workflow:
-
Geometry Optimization: The first step is to find the minimum energy structure of 1,6-DMN. This is achieved by performing a geometry optimization calculation.
-
Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the theoretical vibrational frequencies (IR spectrum). The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental data.
-
NMR Calculation: Using the optimized geometry, the NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are typically referenced to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, which correspond to the electronic transitions observed in UV-Vis spectroscopy. Functional and Basis Set: The choice of functional can be crucial for TD-DFT calculations. Functionals such as B3LYP, CAM-B3LYP, or ωB97X-D are often used, along with a suitable basis set like 6-311+G(d,p).
Workflow:
-
Excited State Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry of 1,6-DMN.
-
Analysis: The output of the calculation provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands) for the lowest-lying electronic transitions.
Workflow for Comparison of Spectral Data
The following diagram illustrates the logical workflow for comparing experimental and computational spectral data for a molecule like 1,6-DMN.
Caption: Workflow for the comparison of experimental and computational spectral data.
References
Benchmarking Synthetic Routes for 1,6-Dimethylnaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and emerging synthetic routes for 1,6-dimethylnaphthalene, a significant bicyclic aromatic hydrocarbon intermediate. The following sections detail quantitative performance data, experimental protocols, and reaction pathways to facilitate informed decisions in research and development.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is often intertwined with the production of other dimethylnaphthalene (DMN) isomers, particularly the industrially valuable 2,6-DMN. Consequently, many established methods yield a mixture of isomers requiring further separation. Newer catalytic approaches, while often targeting 2,6-DMN, offer insights into more selective and environmentally benign processes.
Data Summary
The following table summarizes key quantitative data for different synthetic approaches to this compound and related isomers. Direct comparisons are challenging due to the variability in reporting and the frequent focus on isomer mixtures.
| Synthetic Route | Starting Materials | Catalyst/Reagents | Key Products | Yield/Selectivity of 1,6-DMN (or DMN mixture) | Reaction Conditions | Reference |
| Established Multi-Step Synthesis | m-Xylene (B151644), Butadiene | Solid acidic catalyst (e.g., silica-alumina, zeolites) for cyclization; Dehydrogenation catalyst for aromatization. | 1,6- and 1,8-dimethylnaphthalenes | Data for specific yield of 1,6-DMN is not detailed, but it is a primary product from this route. | Cyclization: 200-450 °C; Dehydrogenation: 300-500 °C. | [1] |
| Alkylation and Reforming of Toluene (B28343) | Toluene, Pentenes | Zeolite Y (alkylation); Pt/Re/Al2O3 (reforming) | Mixture of DMN isomers including 1,6-DMN. | The initial DMN mixture contains 1,6-DMN in a ratio of approximately 2 parts alongside other isomers. | Not specified in detail. | [2] |
| Dehydrocyclization of 1-(p-Tolyl)-2-methylbutane | 1-(p-Tolyl)-2-methylbutane | Cr2O3/Al2O3, Pt/SiO2, V/Ca/Al2O3 | Mixture of DMN isomers including 1,6-DMN. | 1,6-cyclization products were observed with a selectivity of 17 mol% after 2 hours on-stream time using a Cr2O3/Al2O3 catalyst. | Not specified in detail. | [3] |
| Methylation of Naphthalene (Modern Approach) | Naphthalene, Methanol | Modified zeolites (e.g., PdO/SAPO-11) | Primarily 2,6-DMN, with other DMN isomers. | While not the primary target, 1,6-DMN is part of the 2,6-triad of isomers that can be formed and subsequently isomerized. | Atmospheric pressure. | [4] |
| Transalkylation of 2-Methylnaphthalene (Modern Approach) | 2-Methylnaphthalene, C10 Aromatics | ZSM-5/Beta composite catalyst | Primarily 2,6-DMN, with other DMN isomers. | This process focuses on the 2,6-triad, which includes 1,6-DMN, with a 2,6-DMN yield of 11.01%. | Not specified in detail. | [5][6] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are often proprietary or described within the context of patent literature. The following represents a generalized procedure based on the principles of the established multi-step synthesis.
Protocol: Multi-Step Synthesis of this compound
Step 1: Formation of 5-(m-tolyl)-pent-2-ene This step involves the reaction of m-xylene with butadiene in the presence of a suitable catalyst.
Step 2: Cyclization to 1,6- and 1,8-Dimethyltetralins The resulting 5-(m-tolyl)-pent-2-ene is subjected to cyclization at elevated temperatures (200-450 °C) in the presence of a solid acidic catalyst, such as silica-alumina or an acidic crystalline zeolite.[1]
Step 3: Dehydrogenation to 1,6- and 1,8-Dimethylnaphthalenes The mixture of dimethyltetralins is then dehydrogenated in the vapor phase in a hydrogen atmosphere at 300-500 °C over a solid dehydrogenation catalyst.[1]
Step 4: Isomerization and Purification (Optional) If a specific isomer is desired, the resulting mixture of dimethylnaphthalenes can be subjected to isomerization in the presence of a solid acidic catalyst at 275-500 °C.[1] The 1,6-DMN is part of an isomer triad (B1167595) that also includes 1,5- and 2,6-DMN, and these can be interconverted under acidic conditions.[1][2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes discussed.
Caption: Workflow for the established multi-step synthesis of this compound.
Caption: Synthesis of a DMN mixture including 1,6-DMN from toluene and pentenes.
Caption: Modern catalytic approaches for the synthesis of DMN isomers.
References
- 1. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
- 2. nacatsoc.org [nacatsoc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved Stability and Shape Selectivity of 2,6-Dimethylnaphthalene by Methylation of Naphthalene with Methanol on Modified Zeolites [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Inter-laboratory Comparison of 1,6-Dinitropyrene (1,6-DNP) Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the measurement of 1,6-dinitropyrene (B1200346) (1,6-DNP), a potent mutagen and environmental pollutant. The accurate and precise quantification of 1,6-DNP is critical for toxicological studies, environmental monitoring, and in the assessment of drug-induced genotoxicity.
Comparative Performance of Analytical Methods for 1,6-DNP
The primary analytical techniques for the determination of 1,6-DNP are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following table summarizes the performance characteristics of these methods as reported in various studies. It is important to note that these values can vary based on the specific matrix, instrumentation, and experimental conditions.
| Parameter | GC-MS | HPLC-MS/MS | Conventional HPLC-FLD |
| Limit of Detection (LOD) | 0.90 - 1.1 pg | 152 fg (on column) | Not specified |
| Limit of Quantification (LOQ) | Not specified | 221 fg (on column) | Not specified |
| Recovery | > 87% | 53 - 116% (in Standard Reference Materials) | Not specified |
| Precision (RSD) | Not specified | 5.7 - 9.2% | Intra-day: < 1.1%, Inter-day: < 1.2% |
| Linearity (R²) | Not specified | Not specified | > 0.99 |
| Primary Application | Environmental Samples | Low-level detection in complex matrices | Routine analysis |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the analysis of 1,6-DNP using GC-MS and HPLC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the determination of dinitropyrenes in environmental samples.
a) Sample Preparation and Extraction:
-
Extraction: Samples (e.g., air particulate matter collected on a filter) are extracted with a suitable organic solvent such as dichloromethane (B109758) using ultrasonic extraction.
-
Concentration: The extract is concentrated under a gentle stream of nitrogen.
-
Derivatization: The extracted dinitropyrenes are reduced to their corresponding diaminopyrenes using sodium hydrosulfide. The resulting diaminopyrenes are then derivatized with N-methyl-bis(trifluoroacetamide) to improve their chromatographic properties.
b) Instrumental Analysis:
-
Gas Chromatograph: Equipped with a high-resolution mass spectrometer.
-
Column: A capillary column suitable for the separation of polycyclic aromatic hydrocarbons (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure the separation of DNP isomers.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
This method offers high sensitivity and is ideal for detecting trace levels of 1,6-DNP in complex matrices.
a) Sample Preparation:
-
Extraction: Similar to the GC-MS protocol, samples are extracted with an organic solvent. An internal standard, such as a deuterated analog of 1,6-DNP, is added prior to extraction to correct for matrix effects and variations in recovery.
-
Clean-up: The extract may be subjected to solid-phase extraction (SPE) to remove interfering substances.
-
Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.
b) Instrumental Analysis:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: A flow rate suitable for the column dimensions.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for 1,6-DNP and the internal standard to ensure high selectivity and accurate quantification.
Genotoxicity Signaling Pathway of 1,6-Dinitropyrene
1,6-DNP is a potent genotoxic agent that requires metabolic activation to exert its carcinogenic effects. The primary pathway involves the reduction of its nitro groups to form reactive intermediates that can bind to DNA, leading to mutations.
Caption: Metabolic activation and genotoxicity pathway of 1,6-Dinitropyrene.
The diagram above illustrates the key steps in the metabolic activation of 1,6-DNP.[1][2][3][4][5] Cellular uptake of 1,6-DNP is followed by enzymatic nitroreduction, primarily by cytosolic nitroreductases, to form N-hydroxy-1-amino-6-nitropyrene.[1][3] This intermediate can then be further activated by N,O-acetyltransferases (NATs) to a highly reactive N-acetoxy-1-amino-6-nitropyrene ester.[3] This electrophilic intermediate can covalently bind to DNA, forming DNA adducts.[1][3] These adducts can lead to mutations and other forms of DNA damage, which are critical initiating events in the process of carcinogenesis.[6]
References
- 1. Metabolic activation of 1-nitropyrene and 1,6-dinitropyrene by nitroreductases from Bacteroides fragilis and distribution of nitroreductase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity of 1,3- and 1,6-dinitropyrene: induction of micronuclei in a panel of mammalian test cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the environmental persistence of dimethylnaphthalene isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the environmental fate of dimethylnaphthalene (DMN) isomers. This document provides a comparative analysis of the persistence of various DMN isomers in the environment, supported by available experimental and estimated data. Detailed experimental protocols and a conceptual workflow are included to aid in future research.
The environmental persistence of chemical compounds is a critical factor in assessing their potential for long-term ecological impact. Dimethylnaphthalenes (DMNs), a group of ten structural isomers of polycyclic aromatic hydrocarbons (PAHs), are prevalent in the environment due to their presence in crude oil, coal tar, and as byproducts of combustion. Understanding the relative persistence of these isomers is crucial for environmental risk assessment and the development of effective remediation strategies. This guide provides a comparative overview of the environmental persistence of DMN isomers, focusing on their biodegradation, photodegradation, and sorption behaviors.
Comparative Persistence of Dimethylnaphthalene Isomers
The environmental persistence of DMN isomers is influenced by a combination of factors including their molecular structure, and the environmental conditions. The position of the methyl groups on the naphthalene (B1677914) ring significantly affects the isomers' susceptibility to microbial attack, photodegradation, and their partitioning behavior in soil and sediment.
Biodegradation
Microbial degradation is a primary pathway for the removal of DMNs from the environment. The rate of biodegradation can vary significantly among isomers. While comprehensive comparative data is limited, studies have shown that several DMN isomers are susceptible to microbial oxidation. For instance, Pseudomonas sp. strain D-87 has been shown to utilize 2,6-, 1,2-, 1,3-, 1,4-, 1,5-, 2,3-, and 2,7-DMN as a sole source of carbon and energy, indicating their biodegradability.[1] A study on 1,6-DMN in a marine water-sediment system reported a 54.5% loss after seven days, suggesting it is an important environmental fate process.
Table 1: Estimated Biodegradation Half-Lives of Dimethylnaphthalene Isomers in Soil
| Isomer | CAS Number | Estimated Soil Biodegradation Half-life (days) |
| 1,2-Dimethylnaphthalene | 573-98-8 | Data not readily available |
| 1,3-Dimethylnaphthalene | 575-41-7 | Data not readily available |
| 1,4-Dimethylnaphthalene | 571-58-4 | Data not readily available |
| 1,5-Dimethylnaphthalene | 571-61-9 | Data not readily available |
| 1,6-Dimethylnaphthalene | 575-43-9 | ~180 (Estimated) |
| 1,7-Dimethylnaphthalene | 575-37-1 | Data not readily available |
| 1,8-Dimethylnaphthalene | 575-43-9 | Data not readily available |
| 2,3-Dimethylnaphthalene | 581-40-8 | Data not readily available |
| 2,6-Dimethylnaphthalene | 581-42-0 | Data not readily available |
| 2,7-Dimethylnaphthalene | 582-16-1 | Data not readily available |
| Note: The half-life for 1,6-DMN is an estimation based on analogy to methylnaphthalenes. Experimental data for a direct comparison of all isomers is currently lacking in publicly available literature. |
Photodegradation
Photodegradation, the breakdown of compounds by light, is another significant process affecting the persistence of DMNs, particularly in aquatic environments and the atmosphere. The photodegradation of PAHs, including naphthalene and its alkylated derivatives, generally follows pseudo-first-order kinetics. The rate of degradation is influenced by factors such as light intensity, the presence of photosensitizers, and the specific isomer's ability to absorb light. For 1,6-DMN, the estimated atmospheric half-life for its reaction with hydroxyl radicals is approximately 5 hours.
Table 2: Estimated and Experimental Photodegradation Data for Naphthalene and a Representative DMN Isomer
| Compound | Medium | Half-life | Quantum Yield |
| Naphthalene | Freshwater | 15.1 hours (average) | Data not readily available |
| Naphthalene | Seawater | 17.2 hours (average) | Data not readily available |
| This compound | Air (reaction with OH radicals) | ~5 hours (estimated) | Data not readily available |
| Note: Comprehensive, comparative experimental data on the photodegradation rates and quantum yields for all DMN isomers are not readily available. |
Sorption in Soil and Sediment
The tendency of a chemical to bind to soil and sediment particles, a process known as sorption, significantly impacts its mobility, bioavailability, and overall persistence in the environment. For non-polar organic compounds like DMNs, sorption is primarily governed by their hydrophobicity and the organic carbon content of the soil or sediment. The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to compare the sorption potential of different chemicals. Higher Koc values indicate stronger sorption and lower mobility.
The octanol-water partition coefficient (Kow) is a good predictor of a chemical's hydrophobicity and is often used to estimate Koc. Generally, as the log Kow value increases, so does the Koc value.
Table 3: Estimated Octanol-Water Partition Coefficients (Log Kow) and Soil Sorption Coefficients (Koc) for Dimethylnaphthalene Isomers
| Isomer | CAS Number | Estimated Log Kow (XLogP3) | Estimated Koc (L/kg) |
| 1,2-Dimethylnaphthalene | 573-98-8 | 4.3 | ~4900 |
| 1,3-Dimethylnaphthalene | 575-41-7 | 4.3 | ~4900 |
| 1,4-Dimethylnaphthalene | 571-58-4 | 4.3 | ~4900 |
| 1,5-Dimethylnaphthalene | 571-61-9 | 4.3 | ~4900 |
| This compound | 575-43-9 | 4.3 | 4900 |
| 1,7-Dimethylnaphthalene | 575-37-1 | 4.3 | ~4900 |
| 1,8-Dimethylnaphthalene | 575-43-9 | 4.3 | ~4900 |
| 2,3-Dimethylnaphthalene | 581-40-8 | 4.4 | ~5800 |
| 2,6-Dimethylnaphthalene | 581-42-0 | 4.3 | ~4900 |
| 2,7-Dimethylnaphthalene | 582-16-1 | 4.3 | ~4900 |
| Note: Log Kow values are computed estimates from PubChem (XLogP3). Koc values are estimated based on the relationship between Log Kow and Koc. The Koc for 1,6-DMN is from PubChem. These values suggest that all DMN isomers have a high potential for sorption to soil and sediment, indicating low mobility. |
Experimental Protocols
Standardized methods are essential for generating reliable and comparable data on the environmental persistence of chemicals. The following sections outline generalized experimental protocols for assessing the biodegradation, photodegradation, and sorption of DMN isomers.
Biodegradation in Soil Slurry
This protocol describes a laboratory experiment to determine the rate of biodegradation of DMN isomers in a soil slurry.
-
Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil (e.g., through a 2-mm sieve) to remove large debris and homogenize. Characterize the soil for properties such as pH, organic carbon content, and microbial population density.
-
Microcosm Setup: Prepare soil slurries by mixing a specific ratio of soil and a mineral salts medium in sterile flasks.
-
Spiking: Add a known concentration of the DMN isomer(s) of interest to the soil slurries. A carrier solvent like acetone (B3395972) may be used, which is then allowed to evaporate.
-
Incubation: Incubate the flasks under controlled conditions (e.g., temperature, shaking speed) in the dark to prevent photodegradation. Include sterile controls (e.g., autoclaved soil) to account for abiotic losses.
-
Sampling and Analysis: At regular time intervals, collect subsamples from the flasks. Extract the DMNs from the soil and aqueous phases using an appropriate organic solvent.
-
Quantification: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to determine the concentration of the DMN isomer(s).
-
Data Analysis: Calculate the degradation rate and half-life of each DMN isomer by fitting the concentration data to an appropriate kinetic model (e.g., first-order kinetics).
Photodegradation in Water
This protocol outlines a method for assessing the photodegradation of DMN isomers in an aqueous solution.
-
Solution Preparation: Prepare aqueous solutions of the DMN isomers in a suitable water matrix (e.g., purified water, synthetic freshwater) at a known concentration.
-
Irradiation: Place the solutions in quartz tubes or other photoreactors that allow for the transmission of relevant wavelengths of light. Irradiate the samples with a light source that simulates natural sunlight (e.g., a xenon lamp).
-
Control Samples: Prepare dark controls by wrapping identical sample tubes in aluminum foil to prevent light exposure.
-
Sampling: At specific time points, withdraw samples from the irradiated and dark control tubes.
-
Analysis: Analyze the concentration of the DMN isomers in the samples using high-performance liquid chromatography (HPLC) with a UV or fluorescence detector, or GC-MS.
-
Data Analysis: Determine the photodegradation rate constant and half-life for each isomer by plotting the natural log of the concentration versus time. The quantum yield can be calculated if the photon flux of the light source and the molar absorption coefficient of the DMN isomer are known.
Soil/Sediment Sorption (Batch Equilibrium Method)
This protocol describes the batch equilibrium method to determine the soil or sediment sorption coefficient (Koc) of DMN isomers.
-
Sorbent Preparation: Prepare soil or sediment samples by air-drying and sieving. Characterize the sorbent for its organic carbon content.
-
Solution Preparation: Prepare aqueous solutions of the DMN isomers of interest at various concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2).
-
Sorption Experiment: Add a known mass of the sorbent to a series of vials. Add a known volume of the DMN isomer solutions to the vials.
-
Equilibration: Shake the vials for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials to separate the solid and aqueous phases.
-
Analysis: Measure the concentration of the DMN isomer in the aqueous phase using HPLC or GC-MS.
-
Data Analysis: Calculate the amount of DMN sorbed to the solid phase by subtracting the equilibrium aqueous phase concentration from the initial concentration. The soil-water distribution coefficient (Kd) is the ratio of the sorbed concentration to the aqueous concentration. The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the sorbent.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in studying the environmental persistence of DMN isomers, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 1,6-Dimethylnaphthalene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and disposal procedures for 1,6-Dimethylnaphthalene, catering to researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
This compound, a polycyclic aromatic hydrocarbon (PAH), requires careful handling and disposal due to its potential hazards. This guide provides a step-by-step operational plan for its safe management and disposal, in accordance with hazardous waste regulations.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its properties and associated risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
In Case of a Spill: For small spills, immediately remove all sources of ignition.[1][2] Use absorbent paper to collect the liquid. Contaminated clothing and absorbent materials must be sealed in a vapor-tight plastic bag for disposal.[1][2] The contaminated area should then be washed with 60-70% ethanol (B145695) followed by a soap and water solution.[1][2]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound, which are essential for its safe handling and in determining appropriate disposal methods.
| Property | Value |
| Molecular Formula | C₁₂H₁₂[3] |
| Molecular Weight | 156.22 g/mol [4] |
| Boiling Point | 265-266 °C[4] |
| Melting Point | -17 to -16 °C[4] |
| Flash Point | 112 °C (233.6 °F) - closed cup[4] |
| Density | 1.002 g/mL at 25 °C[4] |
| Solubility in Water | < 1 mg/mL at 21 °C[2] |
Disposal Workflow
The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance. The workflow begins with the identification and collection of the waste and ends with its final disposal by a licensed service.
Caption: Logical workflow for the proper disposal of this compound.
Detailed Disposal Procedures
The ultimate disposal of this compound must comply with federal, state, and local regulations.[2] It is classified as a hazardous waste, and therefore, standard trash or sewer disposal is strictly prohibited.
Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), this compound waste must be evaluated to determine if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[5][6] Waste generated from specific industrial processes may also be considered a "listed" hazardous waste (F- or K-list).[7][8]
On-site Neutralization and Disposal (for research quantities)
For small quantities of this compound, chemical degradation may be a feasible pre-treatment option before collection by a licensed disposal service.
Experimental Protocol: Chemical Oxidation using Fenton's Reagent
This protocol is adapted from procedures for the degradation of other polycyclic aromatic hydrocarbons.[9]
Materials:
-
This compound waste
-
Ferrous sulfate (B86663) (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Transfer the this compound waste into the reaction vessel. If the waste is in a solid matrix (e.g., contaminated soil), create a slurry with water.
-
Adjust the pH of the solution to approximately 3 using sulfuric acid.[10]
-
Add ferrous sulfate to the mixture. The optimal ratio of H₂O₂ to FeSO₄ is typically around 10:1 by mass.[9]
-
Slowly add 30% hydrogen peroxide to the mixture while stirring continuously. This reaction is exothermic and should be performed with caution.
-
Allow the reaction to proceed for a sufficient time (e.g., 120 minutes), monitoring the degradation of the this compound.[10]
-
After the reaction is complete, neutralize the solution by adjusting the pH to 7 with sodium hydroxide.
-
The treated waste should be collected and disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Off-site Disposal Methods
For larger quantities or when on-site treatment is not feasible, the following disposal methods are typically employed by licensed hazardous waste management companies.
1. Incineration: Controlled high-temperature incineration is an effective method for the destruction of organic hazardous wastes like this compound.[11] Commercial incinerators should generally be operated at temperatures around 870°C (1600°F) with a residence time of at least 0.75 seconds to ensure 98% destruction of non-halogenated organic compounds.[12]
2. Landfilling: Before landfilling, this compound waste must be treated to meet specific standards set by the Land Disposal Restrictions (LDR) program.[2] Direct landfilling of untreated organic waste is generally not permitted. The treated residue must be disposed of in a permitted hazardous waste landfill.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these established procedures, researchers and scientists can minimize the risks associated with this compound and ensure compliance with all relevant regulations. Always consult your institution's specific hazardous waste management plan and contact your EHS office for guidance.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Removal of Polycyclic Aromatic Hydrocarbons (PAHs) from Produced Water by Ferrate (VI) Oxidation [mdpi.com]
- 5. EcoOnline Help Center [help.ecoonline.com]
- 6. dco.uscg.mil [dco.uscg.mil]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. jetir.org [jetir.org]
- 10. jocpr.com [jocpr.com]
- 11. geneseo.edu [geneseo.edu]
- 12. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,6-Dimethylnaphthalene
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,6-Dimethylnaphthalene. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Essential Safety Information at a Glance
Proper handling of this compound, a polycyclic aromatic hydrocarbon (PAH), necessitates stringent safety protocols. The following table summarizes the required personal protective equipment (PPE) and key safety measures.
| Protective Equipment | Specifications & Use |
| Respiratory Protection | A NIOSH-approved half-face respirator with organic vapor cartridges and P100 particulate filters is mandatory when handling the powder form or when there is a potential for aerosolization. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Viton®, or barrier laminate) must be worn. Inspect gloves for integrity before each use and dispose of them immediately after handling. |
| Eye Protection | Chemical safety goggles are required at all times. When there is a splash hazard, a face shield must be worn in addition to goggles. |
| Skin and Body Protection | A flame-resistant lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory. |
| Work Area | All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: From Receipt to Disposal
This step-by-step guide details the safe handling procedures for this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Segregation: Keep it segregated from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
Weighing the Compound
Handling the solid form of this compound requires special care to avoid generating and inhaling dust.
-
Preparation: Don all required PPE. Designate a specific area within the chemical fume hood for weighing.
-
Tare Container: Place a labeled, sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Transfer: Inside the fume hood, carefully transfer the approximate amount of this compound powder to the tared container using a dedicated spatula.
-
Seal: Immediately and securely seal the container.
-
Weigh: Place the sealed container back on the analytical balance to obtain the precise weight.
-
Cleanup: Decontaminate the spatula and weighing area with a suitable solvent (e.g., ethanol) and dispose of all contaminated materials as hazardous waste.
Dissolving the Compound
This compound is hydrophobic and requires an organic solvent for dissolution.
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble, such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Procedure: In the chemical fume hood, add the selected solvent to the sealed container with the pre-weighed this compound.
-
Dissolution: Gently agitate or vortex the container until the compound is fully dissolved.
Transferring the Solution
To minimize the risk of spills and exposure, avoid open-pouring of the this compound solution.
-
Recommended Method: Use a sealed transfer system or a positive displacement pump to move the solution from one container to another.
-
Small Volumes: For smaller volumes, use a calibrated pipette with a fresh, disposable tip for each transfer.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, labeled, and sealed hazardous waste bag within the fume hood.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant container.
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. Do not pour any waste down the drain.
Emergency Procedures: Chemical Spill
Immediate and correct response to a spill is crucial to prevent exposure and further contamination.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill absorbents. For solid spills, carefully cover the powder with a plastic sheet to prevent it from becoming airborne.
-
Absorption: Gently apply the absorbent material over the entire spill, working from the outside in.
-
Collection: Once the spill is fully absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., 60-70% ethanol), followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Seal the hazardous waste container and arrange for its proper disposal.
-
Reporting: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
The following table provides key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₂ |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 260-262 °C |
| Melting Point | -17 to -16 °C |
| Flash Point | >110 °C (>230 °F) |
| Density | 1.002 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
